C-Reactive Protein (CRP) (201-206)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFIGAVNLUVKI-PUEDFKRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and characterization of C-Reactive Protein peptide 201-206
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. Recent research has unveiled that proteolytic cleavage of CRP can generate biologically active peptides with distinct modulatory functions. This technical guide focuses on one such fragment, the hexapeptide CRP 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro. This document provides a comprehensive overview of its discovery, characterization, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-inflammatory peptide.
Discovery and Synthesis
C-Reactive Protein peptide 201-206 was identified as a product of the proteolytic degradation of its parent protein, C-Reactive Protein, by neutrophil-derived serine proteases at sites of inflammation.[1][2][3] This enzymatic cleavage of the full-length CRP molecule yields several bioactive peptides, including the 201-206 fragment.[2][3]
For research and therapeutic development, CRP peptide 201-206 is typically produced by solid-phase peptide synthesis (SPPS). This method allows for the precise construction of the peptide chain and the incorporation of modifications for structure-activity relationship studies.[1]
Mechanism of Action
The primary mechanism of action for CRP peptide 201-206 involves its interaction with the FcγRII (CD32) receptor, which is expressed on the surface of various immune cells, including neutrophils and platelets.[1][4][5] Unlike its parent protein, pentameric CRP, which can activate pro-inflammatory pathways, the 201-206 peptide fragment exhibits potent anti-inflammatory effects through this receptor binding.[4][6]
Binding of CRP peptide 201-206 to CD32 on neutrophils initiates a signaling cascade that leads to the rapid shedding of L-selectin (CD62L) from the cell surface.[1][4][7] L-selectin is a crucial adhesion molecule that mediates the initial tethering of neutrophils to the vascular endothelium during an inflammatory response.[1][7] By inducing its shedding, the peptide effectively inhibits neutrophil adhesion to endothelial cells.[4][7][8]
Furthermore, the peptide attenuates platelet activation and their capture of neutrophils, which are critical events in the pathogenesis of thrombosis and inflammation.[4][9] The interaction with CD32 is specific, as antibodies against CD32, but not CD16 or CD64, can block the inhibitory actions of the peptide.[4]
Structure-function studies have revealed that the biological activity of CRP peptide 201-206 is highly dependent on specific amino acid residues. Alanine substitution experiments have shown that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are critical for its biological functions.[1][4] In contrast, substitutions at positions Pro202, Leu204, and Pro206 do not abrogate its activity.[1][4]
Biological Activities
CRP peptide 201-206 exhibits a range of anti-inflammatory activities, making it a subject of interest for therapeutic applications.
-
Inhibition of Neutrophil Adhesion: The peptide significantly inhibits the adhesion of neutrophils to activated endothelial cells.[4][7][8] This is a primary consequence of L-selectin shedding.
-
Inhibition of Neutrophil Chemotaxis: CRP peptide 201-206 has been shown to inhibit the directed migration of neutrophils towards chemoattractants.[1][2][3][10]
-
Inhibition of Superoxide Production: The peptide can inhibit the production of superoxide anions by activated neutrophils, thereby reducing oxidative stress at inflammatory sites.[2][3]
-
Attenuation of Platelet Activation: It reduces shear-induced upregulation of P-selectin on platelets and inhibits platelet capture of neutrophils.[4]
-
Induction of L-selectin Shedding: As a key part of its mechanism, the peptide induces the rapid cleavage and release of L-selectin from the neutrophil surface.[1][4][7]
-
Stimulation of sIL-6R Production: The peptide can stimulate the production of soluble interleukin-6 receptor (sIL-6R) from neutrophils.[11][12]
Notably, CRP peptide 201-206 does not appear to affect neutrophil apoptosis, a function observed with the monomeric form of CRP (mCRP).[6][13]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activities of CRP and its peptide fragments.
| Parameter | Molecule | Assay | Value | Reference(s) |
| IC50 | Native CRP | Neutrophil adhesion to LPS-activated HCAECs | 20 µg/ml | [7][8][14] |
| IC50 | Native CRP | Neutrophil adhesion to LPS-activated HPMECs | 22 µg/ml | [7][8][14] |
| Effective Concentration | CRP peptides 77-82, 201-206 | Inhibition of neutrophil chemotaxis and superoxide production | 50 µM | [2][3] |
| Effective Concentration | CRP peptides 174–185, 201–206 | Stimulation of sIL-6R production | Dose-dependent | [12] |
| Effective Concentration | Native CRP | Maximal sIL-6R release from neutrophils | 50 µg/ml | [11][12] |
HCAECs: Human Coronary Artery Endothelial Cells; HPMECs: Human Pulmonary Microvascular Endothelial Cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CRP peptide 201-206 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of CRP peptide 201-206.
Caption: Experimental workflow for CRP peptide 201-206.
Experimental Protocols
Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin).
-
Amino Acid Coupling: Sequentially couple the protected amino acids of the CRP 201-206 sequence (Lys-Pro-Gln-Leu-Trp-Pro) using a standard coupling reagent (e.g., HBTU/HOBt in DMF).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Neutrophil Adhesion Assay
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates.
-
Activation: Activate the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) for a defined period.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Peptide Treatment: Pre-incubate the isolated neutrophils with various concentrations of CRP peptide 201-206 or a vehicle control.
-
Co-culture: Add the treated neutrophils to the activated endothelial cell monolayer and incubate under static or flow conditions.
-
Washing: Gently wash away non-adherent neutrophils.
-
Quantification: Quantify the number of adherent neutrophils by microscopy or by measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).
L-selectin Shedding Assay
-
Neutrophil Isolation: Isolate human neutrophils as described above.
-
Peptide Treatment: Incubate the neutrophils with CRP peptide 201-206 or a control at 37°C for various time points.
-
Staining: Stain the cells with a fluorescently labeled anti-L-selectin (CD62L) antibody.
-
Flow Cytometry: Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in mean fluorescence intensity indicates shedding.
-
Soluble L-selectin Measurement (Optional): Collect the cell-free supernatant and measure the concentration of soluble L-selectin using an ELISA kit.
Chemotaxis Assay
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Chemoattractant: Place a known chemoattractant (e.g., fMLP or IL-8) in the lower chamber.
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer and pre-treat with CRP peptide 201-206 or a control.
-
Cell Loading: Add the treated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C to allow for cell migration.
-
Quantification: After the incubation period, count the number of neutrophils that have migrated through the membrane to the lower chamber using a microscope or a plate reader.
Conclusion
CRP peptide 201-206 represents a promising lead for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of neutrophil and platelet functions via the CD32 receptor, provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate research efforts aimed at fully elucidating the therapeutic potential of this and related CRP-derived peptides.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 8. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. rupress.org [rupress.org]
- 12. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
The C-Terminal Fragment of C-Reactive Protein: A Modulator of Innate Immunity and Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-reactive protein (CRP), a key acute-phase reactant, has long been recognized for its role in the innate immune response. Beyond the functions of the intact pentameric protein, proteolytic fragments of CRP, particularly from the C-terminal region, have emerged as biologically active modulators of inflammation. This technical guide provides a comprehensive overview of the known biological functions of the C-terminal fragment of CRP, with a focus on its interactions with cellular receptors and its influence on key inflammatory processes. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in immunology and drug development.
Introduction
C-reactive protein (CRP) is a highly conserved pentameric protein that plays a crucial role in host defense.[1] Its functions are mediated through interactions with various ligands, including phosphocholine on pathogens and damaged cells, leading to complement activation and opsonization.[1] At sites of inflammation, CRP can be cleaved by proteases released from neutrophils, generating smaller, biologically active peptides.[2][3] Among these, fragments derived from the C-terminal region of the CRP subunit have demonstrated significant immunomodulatory activities, distinct from the intact protein.[2][4][5] This guide focuses on the biological functions of these C-terminal fragments, their mechanisms of action, and the experimental approaches used to study them.
Biological Functions of the C-Terminal Fragment
The most extensively studied C-terminal fragment of CRP is the hexapeptide corresponding to residues 201-206 (Lys-Pro-Gln-Leu-Trp-Pro).[6] This and other C-terminal peptides have been shown to exert significant effects on key cells of the innate immune system, particularly neutrophils and platelets.
Modulation of Neutrophil Function
C-terminal CRP fragments have been demonstrated to be potent inhibitors of neutrophil activation and recruitment.
-
Inhibition of Neutrophil Adhesion: The CRP(201-206) peptide inhibits the adhesion of neutrophils to endothelial cells.[6][7] This is achieved, in part, by inducing the shedding of L-selectin from the neutrophil surface, a crucial molecule for the initial tethering of neutrophils to the endothelium.[7]
-
Inhibition of Neutrophil Chemotaxis: Peptides derived from the C-terminus of CRP, including residues 201-206 and 77-82, significantly inhibit the directed migration of neutrophils towards chemoattractants.[2][7][8] This effect has been observed in response to various chemoattractants, indicating a broad anti-chemotactic activity.[8]
-
Inhibition of Superoxide Production: Synthetic peptides corresponding to residues 201-206, 83-90, and 77-82 of CRP have been shown to inhibit the production of superoxide by activated neutrophils, a key component of their antimicrobial and pro-inflammatory activity.[2][9]
Modulation of Platelet Function
The C-terminal region of CRP also influences platelet behavior. While aggregated forms of CRP can activate platelets, peptides derived from the C-terminus have been shown to initiate platelet activation, particularly when immobilized.[4][5] This suggests a complex, context-dependent role for CRP fragments in thrombosis and hemostasis.
Mechanism of Action: Interaction with Fcγ Receptors
A key mechanism underlying the biological activities of the C-terminal CRP fragment is its interaction with Fcγ receptors (FcγR), specifically FcγRII (CD32).[6][7]
The inhibitory actions of the CRP(201-206) peptide on neutrophil and platelet function are effectively prevented by antibodies against CD32, but not by antibodies against CD16 (FcγRIII) or CD64 (FcγRI).[6] This indicates a specific interaction with FcγRII, a receptor known to play complex roles in both activating and inhibitory signaling in immune cells. The binding of the C-terminal fragment to FcγRII likely triggers intracellular signaling cascades that lead to the observed modulation of cellular functions.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of C-terminal CRP fragments.
Table 1: Inhibitory Effects of CRP C-Terminal Peptides on Neutrophil Functions
| Peptide Sequence | Function Assessed | Cell Type | Effective Concentration | Reference(s) |
| CRP (201-206) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |
| CRP (83-90) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |
| CRP (77-82) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |
| CRP (201-206) | Chemotaxis | Human Neutrophils | 50 µM | [2][9] |
| CRP (77-82) | Chemotaxis | Human Neutrophils | 50 µM | [2][9] |
Table 2: Binding Affinities of Intact CRP to Fcγ Receptors
| Ligand | Receptor | Cell Type/System | Kd (µM) | Reference(s) |
| CRP | FcγRI | Transfected COS-7 cells | 10 ± 3 | [1][10][11] |
| CRP | FcγRI + γ-chain | Transfected COS-7 cells | 0.35 ± 0.10 | [1][10][11] |
| CRP | FcγRIIa | Transfected COS-7 cells | 0.066 | [12] |
| CRP | FcγRIIa (R-131 homozygotes) | Human Monocytes | 0.24 | [12] |
| CRP | FcγRIIa (R/H-131 heterozygotes) | Human Monocytes | 0.70 | [12] |
Note: Specific binding affinity data (Kd) for the C-terminal fragments to FcγRIIa is not yet available in the literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRP C-Terminal Fragment
The interaction of the CRP C-terminal fragment with FcγRIIa on neutrophils initiates a signaling cascade that leads to the inhibition of adhesion and chemotaxis.
Caption: Signaling pathway of the CRP C-terminal fragment in neutrophils.
Experimental Workflow for Studying CRP Fragment Activity
A typical workflow to investigate the biological activity of a synthetic CRP C-terminal fragment on neutrophil function.
Caption: Experimental workflow for assessing CRP C-terminal peptide function.
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of CRP C-terminal fragments on neutrophil chemotaxis.[2][8][13][14]
Materials:
-
Boyden chamber apparatus (or multi-well chemotaxis plates)
-
Polycarbonate membrane with 3-5 µm pores
-
Human neutrophils isolated from peripheral blood
-
Chemoattractant (e.g., fMLP, IL-8, C5a)
-
Synthetic CRP C-terminal peptide
-
Control peptide (scrambled sequence)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare the Boyden Chamber: Place the polycarbonate membrane between the upper and lower wells of the chamber.
-
Add Chemoattractant: Fill the lower wells with assay buffer containing the chemoattractant at an optimal concentration.
-
Prepare Neutrophils: Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 106 cells/mL.
-
Pre-incubation with Peptides: Incubate the neutrophil suspension with the CRP C-terminal peptide or control peptide at the desired concentration for 30 minutes at 37°C.
-
Load Cells: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting:
-
Remove the membrane and wipe the cells from the upper surface.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the CRP peptide to the control peptide and the chemoattractant alone.
Neutrophil Adhesion Assay under Shear Stress (Flow Chamber)
This protocol outlines a method to study the effect of CRP C-terminal fragments on neutrophil adhesion to endothelial cells under physiological flow conditions.[6][15][16][17]
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Human umbilical vein endothelial cells (HUVECs)
-
Culture medium for HUVECs
-
TNF-α (for HUVEC activation)
-
Human neutrophils
-
Synthetic CRP C-terminal peptide
-
Control peptide
-
Assay buffer
Procedure:
-
Prepare Endothelial Cell Monolayer: Culture HUVECs on coverslips until confluent. Activate the HUVECs with TNF-α for 4-6 hours before the assay.
-
Assemble Flow Chamber: Assemble the flow chamber with the HUVEC-coated coverslip.
-
Prepare Neutrophils: Isolate neutrophils and resuspend them in assay buffer. Pre-incubate the neutrophils with the CRP peptide or control peptide.
-
Perfusion: Perfuse the neutrophil suspension through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm2) using the syringe pump.
-
Record Adhesion: Record the number of adherent neutrophils in multiple fields of view over a set period using the microscope and camera.
-
Data Analysis: Quantify the number of firmly adhered neutrophils per unit area and compare the results between the different treatment groups.
Platelet Aggregation Assay
This protocol describes how to assess the effect of CRP C-terminal fragments on platelet aggregation.[5][18][19][20][21][22]
Materials:
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen)
-
Synthetic CRP C-terminal peptide
-
Control peptide
-
Saline
Procedure:
-
Prepare Platelets: Prepare PRP from fresh human blood or isolate washed platelets. Adjust the platelet count to a standardized concentration.
-
Aggregometer Setup: Place a cuvette with a stir bar containing the platelet suspension into the aggregometer and allow it to equilibrate to 37°C.
-
Baseline Measurement: Record the baseline light transmittance.
-
Add Peptide: Add the CRP C-terminal peptide or control peptide to the platelet suspension and incubate for a short period.
-
Induce Aggregation: Add the platelet agonist to induce aggregation.
-
Record Aggregation: Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.
-
Data Analysis: Measure the maximum aggregation percentage and the slope of the aggregation curve. Compare the results for the CRP peptide-treated samples with the controls.
Conclusion and Future Directions
The C-terminal fragments of CRP represent a fascinating area of research, revealing a new layer of complexity in the biological roles of this acute-phase protein. The available evidence strongly suggests that these peptides, particularly CRP(201-206), act as negative regulators of neutrophil-mediated inflammation, primarily through their interaction with FcγRIIa. This opens up exciting possibilities for the development of novel anti-inflammatory therapeutics.
However, several key questions remain. The precise binding kinetics of these fragments to their receptors need to be determined. The in vivo relevance of CRP cleavage and the specific proteases involved require further investigation.[4][7][23][24][25][26] A deeper understanding of the structure-activity relationships of different C-terminal peptides will be crucial for designing potent and specific modulators of inflammatory responses.[5][27] Future research in these areas will undoubtedly shed more light on the multifaceted roles of CRP in health and disease and may pave the way for new therapeutic strategies targeting the inflammatory cascade.
References
- 1. Affinity of C-Reactive Protein toward FcγRI Is Strongly Enhanced by the γ-Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Influence of tuftsin-like synthetic peptides derived from C-reactive protein (CRP) on platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Generation of amyloidogenic C-terminal fragments during rapid axonal transport in vivo of beta-amyloid precursor protein in the optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Chemotaxis Assays [bio-protocol.org]
- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity of C-reactive protein toward FcgammaRI is strongly enhanced by the gamma-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-reactive protein binding to FcγRIIa on human monocytes and neutrophils is allele-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interplay between Shear Stress and Adhesion on Neutrophil Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 22. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bacterial Carboxyl-Terminal Processing Proteases Play Critical Roles in the Cell Envelope and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Localization of sequence-determined neoepitopes and neutrophil digestion fragments of C-reactive protein utilizing monoclonal antibodies and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Khan Academy [khanacademy.org]
- 26. Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell attachment peptide of C-reactive protein: critical amino acids and minimum length - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of CRP 201-206 in Modulating Inflammatory Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction: From Acute-Phase Reactant to Inflammatory Modulator
C-reactive protein (CRP) is a classic acute-phase reactant primarily synthesized by hepatocytes in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). In response to inflammation, infection, or tissue injury, circulating levels of pentameric CRP (pCRP) can increase by as much as 1,000-fold. For decades, CRP was considered a mere biomarker of inflammation. However, emerging evidence reveals a more complex role, with CRP and its isoforms—monomeric CRP (mCRP) and peptide fragments—acting as direct modulators of the inflammatory cascade.
At sites of inflammation, pCRP can dissociate into mCRP, which is then susceptible to cleavage by proteases released from activated neutrophils. This proteolytic process generates smaller, biologically active peptides. Among these is the C-terminal hexapeptide CRP 201-206 , with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro. The localized generation of CRP 201-206 suggests a sophisticated feedback mechanism wherein the initial inflammatory response produces a specific modulator that can temper and control key cellular events, preventing excessive tissue damage. This guide details the mechanisms, quantitative effects, and experimental investigation of CRP 201-206 as a significant modulator of inflammatory responses.
Core Mechanism of Action: The FcγRII (CD32) Receptor
The diverse inhibitory effects of CRP 201-206 on inflammatory cells are mediated through a specific interaction with the Fcγ Receptor II (FcγRII or CD32) .[1] Studies have conclusively shown that function-blocking monoclonal antibodies against CD32 effectively prevent the inhibitory actions of the peptide.[2] In contrast, antibodies against other Fcγ receptors, such as CD16 and CD64, have no such effect, highlighting the specificity of this interaction.[2] Binding of CRP 201-206 to CD32 on the surface of cells like neutrophils initiates an intracellular signaling cascade that ultimately leads to the observed anti-inflammatory effects, such as the inhibition of cellular adhesion and activation.
Modulatory Effects on Key Inflammatory Cells and Processes
CRP 201-206 primarily targets neutrophils and platelets, two cell types central to the acute inflammatory response and thrombosis.
3.1 Neutrophil Modulation The peptide exerts several crucial inhibitory effects on neutrophil activity:
-
Inhibition of Adhesion: CRP 201-206 significantly inhibits the adhesion of neutrophils to activated endothelial cells, a critical initiating step in the extravasation of neutrophils into inflamed tissue.[1]
-
L-selectin (CD62L) Shedding: The primary mechanism for inhibiting adhesion is the induction of rapid cleavage and shedding of L-selectin from the neutrophil surface.[1] L-selectin is an adhesion molecule responsible for the initial tethering and rolling of neutrophils on the endothelium. Its downregulation impairs this crucial first step of the inflammatory cascade.[1][3]
-
Inhibition of Chemotaxis: The peptide has been shown to inhibit chemotaxis, the directed migration of neutrophils towards a chemical gradient of chemoattractants at the site of inflammation.[1]
-
Inhibition of Superoxide Production: At a concentration of 50 µM, CRP 201-206 significantly inhibits the generation of superoxide anions by activated neutrophils, thereby reducing oxidative stress and potential tissue damage.[4]
-
IL-6 Receptor (IL-6R) Shedding: CRP 201-206 stimulates the proteolytic shedding of the membrane-bound IL-6 receptor from neutrophils.[5][6][7] This releases a soluble form (sIL-6R) that can form a complex with IL-6, potentially modulating the systemic effects of this key cytokine.[5][6]
3.2 Platelet Modulation CRP 201-206 also influences platelet behavior, which is closely linked with inflammation:
-
Attenuation of Platelet Activation: The peptide attenuates the up-regulation of P-selectin on the platelet surface that is induced by shear stress.[2]
-
Inhibition of Platelet-Neutrophil Aggregation: By reducing platelet activation and inducing L-selectin shedding on neutrophils, CRP 201-206 inhibits the capture of neutrophils by activated platelets under shear flow conditions, a key process in thrombo-inflammation.[8]
Data Presentation: Quantitative Effects of CRP 201-206
The following table summarizes the key quantitative data on the modulatory effects of CRP 201-206 on inflammatory cells.
| Parameter Measured | Cell Type | Effect of CRP 201-206 | Concentration / Condition | Reference |
| Neutrophil Adhesion to Endothelium | Human Neutrophils | Inhibition (IC50 of parent CRP: 20-22 µg/mL) | Weaker effect than parent CRP | [3][9][10] |
| L-selectin (CD62L) Expression | Human Neutrophils | Downregulation via shedding | Concentration-dependent | [3][8] |
| IL-6 Receptor (CD126) Expression | Human Neutrophils | 24 ± 0.3% reduction in surface expression | 100 µg/mL for 30 min | [5][7] |
| Superoxide Generation | Human Neutrophils | 29 ± 2% inhibition | 50 µM (15 min preincubation) | [4] |
| Superoxide Generation | Human Neutrophils | 10 ± 1% inhibition | 6.25 µM (60 min preincubation) | [4] |
| Platelet-Neutrophil Aggregation | Human Whole Blood | Attenuation | Shear-induced conditions | [2] |
| Platelet P-selectin Expression | Human Whole Blood | Attenuation | Shear-induced conditions | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway, the structure-activity relationship of the peptide, and a typical experimental workflow.
Caption: Signaling pathway of CRP 201-206 in neutrophils.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 10. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteolytic Generation of CRP 201-206: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Proteolytic Generation and Activity of C-Reactive Protein Fragment 201-206.
This technical guide provides a comprehensive overview of the proteolytic generation of the C-reactive protein (CRP) fragment 201-206 from its native pentameric form (pCRP). It is designed for researchers, scientists, and drug development professionals interested in the mechanisms of CRP fragmentation and the biological activities of its derivatives. This document details the enzymatic processes, experimental protocols for generation, purification, and identification, and the signaling pathways associated with CRP 201-206.
Introduction
C-reactive protein (CRP) is a key acute-phase reactant primarily synthesized by the liver in response to inflammation.[1] While the full-length pentameric CRP has well-documented roles in the inflammatory process, its proteolytic fragments, particularly the hexapeptide CRP 201-206 (Lys-Pro-Gln-Leu-Trp-Pro), have emerged as potent modulators of immune cell function.[2] This fragment is generated at sites of inflammation through the action of neutrophil-derived proteases, suggesting a localized regulatory mechanism during the immune response.[1]
Proteolytic Generation of CRP 201-206
The generation of CRP 201-206 is a result of the enzymatic cleavage of native CRP by serine proteases released from activated neutrophils.[1] This process is particularly relevant in inflammatory microenvironments where neutrophils are abundant.
Enzymes Involved:
-
Neutrophil Elastase: A serine protease stored in the azurophilic granules of neutrophils, capable of degrading a wide range of extracellular matrix proteins and inflammatory mediators, including CRP.[3]
-
Cathepsin G: Another serine protease found in neutrophil azurophilic granules, which also contributes to the degradation of CRP.[4]
The native pentameric form of CRP is relatively resistant to proteolysis. However, upon localization to sites of inflammation and interaction with damaged cell membranes, pCRP can undergo conformational changes, rendering it more susceptible to enzymatic cleavage.[1]
Quantitative Data Summary
The biological activity of CRP and its fragment, CRP 201-206, has been quantified in various functional assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Type | Condition | Reference |
| IC50 for Inhibition of Neutrophil Adhesion to Endothelial Cells | ||||
| Native CRP | 20 µg/mL | Human Neutrophils, HCAEC | LPS-activated | [5] |
| Native CRP | 22 µg/mL | Human Neutrophils, HMVEC-L | LPS-activated | [5] |
| Reduction in IL-6R Surface Expression | ||||
| Native CRP (100 µg/mL) | 44 ± 2.5% | Human Neutrophils | 30-min exposure | [6] |
| CRP 201-206 (100 µg/mL) | 24 ± 0.3% | Human Neutrophils | 30-min exposure | [6] |
HCAEC: Human Coronary Artery Endothelial Cells; HMVEC-L: Human Microvascular Endothelial Cells of the Lung; LPS: Lipopolysaccharide; IL-6R: Interleukin-6 Receptor.
Experimental Protocols
This section provides detailed methodologies for the generation, purification, and identification of CRP 201-206, synthesized from available literature.
In Vitro Proteolytic Digestion of Native CRP
This protocol describes the general procedure for digesting purified native CRP with neutrophil elastase or cathepsin G.
Materials:
-
Purified native human C-reactive protein (CRP)
-
Human neutrophil elastase or cathepsin G
-
Digestion Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
Protease inhibitor (e.g., PMSF or a protease inhibitor cocktail) to stop the reaction
Procedure:
-
Substrate Preparation: Dissolve purified native CRP in Digestion Buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of neutrophil elastase (e.g., 1 U/mL) or cathepsin G in Digestion Buffer.[3]
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the CRP solution with the enzyme solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 to 1:50 (w/w) is recommended.
-
Incubate the reaction mixture at 37°C. The incubation time will vary depending on the desired degree of fragmentation and should be optimized (e.g., ranging from 1 to 24 hours).[3]
-
-
Reaction Termination: Stop the digestion by adding a protease inhibitor to the reaction mixture.
-
Sample Preparation for Analysis: The resulting peptide mixture can be directly analyzed or further purified.
Purification of CRP 201-206 by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides from a complex mixture.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Digested CRP sample
Procedure:
-
Sample Preparation: Centrifuge the digested CRP sample to remove any precipitate. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the peptides using a linear gradient of Mobile Phase B. A suggested gradient is from 5% to 60% Mobile Phase B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile at 214 nm and 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify those containing CRP 201-206.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 60 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Identification of CRP 201-206 by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification of peptides.
Procedure:
-
Sample Introduction: The purified fractions from RP-HPLC are introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
-
MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the peptides in the sample. The theoretical m/z for singly charged CRP 201-206 (C₃₈H₅₇N₉O₈) is approximately 768.44.
-
MS/MS Fragmentation: The ion corresponding to the expected m/z of CRP 201-206 is selected and fragmented (MS/MS).
-
Fragment Ion Analysis: The resulting fragment ion spectrum is then compared to a theoretical fragmentation pattern of CRP 201-206 or to a synthetic standard to confirm the peptide's identity.
Signaling Pathway of CRP 201-206
CRP 201-206 exerts its biological effects on neutrophils primarily through interaction with the Fcγ receptor IIA (FcγRIIA or CD32A).[7] This interaction initiates an intracellular signaling cascade that ultimately leads to the modulation of neutrophil functions.
References
- 1. researchgate.net [researchgate.net]
- 2. The protein-tyrosine phosphatase SHP-1 associates with the phosphorylated immunoreceptor tyrosine-based activation motif of Fc gamma RIIa to modulate signaling events in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP-1: a regulator of neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Structural Deep Dive: The CRP 201-206 Hexapeptide Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-reactive protein (CRP) 201-206 hexapeptide, with the sequence Lys-Pro-Gln-Leu-Trp-Pro, is a biologically active fragment derived from the C-terminal of the human C-reactive protein.[1] This peptide has garnered significant interest within the scientific community for its potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the structural analysis of the CRP 201-206 hexapeptide, including its physicochemical properties, what is known about its structure, and detailed protocols for key functional assays.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of the CRP 201-206 hexapeptide is crucial for its synthesis, handling, and application in experimental settings.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Pro-Gln-Leu-Trp-Pro (KPQLWP) | [1] |
| Molecular Formula | C₃₈H₅₇N₉O₈ | [2] |
| Molecular Weight | 767.93 g/mol | [1] |
| CAS Registry Number | 130348-99-1 | [2] |
Structural Analysis
Structure-function studies have been pivotal in identifying the key amino acid residues responsible for the biological activity of the CRP 201-206 peptide. Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine, has revealed that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are essential for its biological functions.[3] Substitution of these residues results in a loss of activity, indicating their direct involvement in receptor binding or maintaining the active conformation of the peptide.[3] In contrast, substitutions of Proline at positions 202 and 206, and Leucine at position 204 do not significantly impact its activity.[3]
The parent molecule, C-reactive protein, is a pentameric protein, and the 201-206 region is located on the surface of each protomer.[4][5] This region is part of a cleft on the opposite face of the phosphocholine-binding site and is involved in interactions with complement C1q and Fcγ receptors.[4]
Biological Functions and Signaling Pathways
The CRP 201-206 hexapeptide exerts its anti-inflammatory effects primarily through its interaction with the FcγRII (CD32) receptor on neutrophils and platelets.[3][6] This interaction triggers a signaling cascade that leads to the inhibition of key inflammatory processes.
Inhibition of Neutrophil Adhesion and L-selectin Shedding
One of the primary functions of the CRP 201-206 hexapeptide is the inhibition of neutrophil adhesion to endothelial cells, a critical step in the inflammatory response.[6][7] The peptide achieves this by inducing the shedding of L-selectin (CD62L), an adhesion molecule on the surface of neutrophils.[6][7][8]
The proposed signaling pathway is as follows:
Caption: Signaling pathway for CRP 201-206-mediated inhibition of neutrophil adhesion.
Attenuation of Neutrophil Chemotaxis
The CRP 201-206 hexapeptide has also been shown to inhibit the directed migration of neutrophils, a process known as chemotaxis, towards chemoattractants.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments related to the synthesis and functional characterization of the CRP 201-206 hexapeptide.
Solid-Phase Peptide Synthesis (SPPS) of CRP 201-206
This protocol outlines the manual synthesis of the CRP 201-206 hexapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Workflow for the Solid-Phase Peptide Synthesis of CRP 201-206.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU, HOBt, DIC
-
Activation base: DIPEA
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: DMF, DCM, IPA
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethylether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Proline by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Trp(Boc)-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence (Leu, Gln, Pro, Lys).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Neutrophil Adhesion Assay under Non-Static Conditions
This protocol describes a method to assess the effect of CRP 201-206 on neutrophil adhesion to activated human coronary artery endothelial cells (HCAECs).[3]
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Human neutrophils isolated from whole blood
-
TNF-α
-
CRP 201-206 hexapeptide
-
Calcein-AM (fluorescent dye)
-
Flow chamber apparatus
-
Fluorescence microscope
Protocol:
-
HCAEC Culture: Culture HCAECs to confluence in appropriate culture plates.
-
Activation of HCAECs: Activate the confluent HCAEC monolayer by treating with TNF-α (e.g., 100 ng/mL) for 4 hours.
-
Neutrophil Isolation and Labeling: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method. Label the isolated neutrophils with Calcein-AM.
-
Peptide Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of the CRP 201-206 hexapeptide for 30 minutes at 37°C.
-
Flow Chamber Assay:
-
Assemble the flow chamber with the HCAEC-cultured plate.
-
Perfuse the treated neutrophil suspension over the activated HCAEC monolayer at a defined shear stress.
-
-
Quantification: After a set period of perfusion, wash away non-adherent neutrophils. Capture images of the adherent neutrophils using a fluorescence microscope and quantify the number of adherent cells per field of view.
-
Data Analysis: Compare the number of adherent neutrophils in the peptide-treated groups to the untreated control group to determine the inhibitory effect of the CRP 201-206 hexapeptide.
L-selectin Shedding Assay
This assay measures the shedding of L-selectin from the surface of neutrophils in response to the CRP 201-206 hexapeptide using flow cytometry.[3][7]
Materials:
-
Isolated human neutrophils
-
CRP 201-206 hexapeptide
-
FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody
-
Flow cytometer
-
FACS tubes
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood.
-
Peptide Treatment: Incubate the isolated neutrophils with varying concentrations of the CRP 201-206 hexapeptide for 30 minutes at 37°C. Include a positive control (e.g., PMA) and a negative control (medium alone).
-
Antibody Staining: After incubation, place the cells on ice to stop the reaction. Add a saturating concentration of the fluorescently labeled anti-CD62L antibody to each sample and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells with cold PBS containing BSA to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the CD62L staining. A decrease in MFI in the peptide-treated samples compared to the negative control indicates L-selectin shedding.
Conclusion
The CRP 201-206 hexapeptide represents a fascinating fragment of a well-known acute-phase protein, exhibiting potent and specific anti-inflammatory activities. While its precise three-dimensional structure remains to be fully elucidated, structure-function studies have provided valuable insights into the key residues essential for its function. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the structural and functional properties of this promising therapeutic peptide. Future studies focusing on high-resolution structural determination will be instrumental in the rational design of more potent and stable analogs for the treatment of inflammatory diseases.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | FR108450 [biosynth.com]
- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. mdpi.com [mdpi.com]
- 6. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 7. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
An In-depth Technical Guide to the Interaction of CRP Peptide 201-206 with the FcγRIIa (CD32) Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: C-Reactive Protein (CRP) is a well-established biomarker for inflammation. Its proteolytic cleavage at inflammatory sites can generate smaller, biologically active peptides. Among these, the C-terminal fragment CRP 201-206 (sequence: Lys-Pro-Gln-Leu-Trp-Pro) has emerged as a potent modulator of inflammatory and thrombotic processes. This peptide exerts its effects primarily through a specific interaction with the FcγRIIa (CD32) receptor, a low-affinity IgG receptor expressed on myeloid cells and platelets. This technical guide provides a comprehensive overview of this interaction, detailing the molecular basis, biological consequences, associated signaling pathways, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.
Introduction to Core Components
C-Reactive Protein (CRP) and the 201-206 Peptide
C-Reactive Protein is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines like IL-6.[1] While the circulating form is a pentamer (pCRP), it can dissociate into monomers (mCRP) at sites of inflammation.[1] These monomers are susceptible to cleavage by proteases released from activated neutrophils, generating several smaller, bioactive peptides.[1][2] The 201-206 fragment, derived from the C-terminus of the CRP subunit, is one such peptide that has demonstrated significant anti-inflammatory and anti-thrombotic properties.[1][3]
The FcγRIIa (CD32) Receptor
FcγRIIa (CD32) is the most widely distributed human Fcγ receptor, expressed on macrophages, monocytes, neutrophils, and platelets.[4] Unlike other activating Fc receptors that require an accessory signaling subunit, FcγRIIa is unique in that it contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within its own cytoplasmic domain.[4][5][6] This structural feature allows it to directly transduce intracellular signals upon engagement.[5] While it is a low-affinity receptor for monomeric IgG, it binds effectively to IgG immune complexes, triggering potent cellular responses.[5][6]
Molecular Basis of the Interaction
The inhibitory functions of CRP 201-206 are mediated through its direct and specific binding to the FcγRIIa receptor.
Receptor Specificity
Studies have conclusively shown that the effects of CRP 201-206 are dependent on CD32. The inhibitory actions of the peptide on neutrophil and platelet function were effectively prevented by a function-blocking anti-CD32 monoclonal antibody. In contrast, blocking antibodies against FcγRI (CD64) or FcγRIII (CD16) had no effect, confirming the specificity of the interaction for FcγRIIa.[3][7]
Critical Amino Acid Residues
Structure-function analyses, performed via alanine scanning mutagenesis, have identified the specific amino acid residues within the CRP 201-206 sequence that are essential for its biological activity. Substitution of key residues with alanine revealed that the interaction with FcγRIIa and the subsequent inhibitory effects are highly dependent on a specific molecular conformation.
| Residue Position | Original Amino Acid | Substitution | Result on Biological Activity | Reference |
| 201 | Lysine (Lys) | Alanine (Ala) | Loss of activity | [1][3] |
| 202 | Proline (Pro) | Alanine (Ala) | Activity retained | [3] |
| 203 | Glutamine (Gln) | Alanine (Ala) | Loss of activity | [1][3] |
| 204 | Leucine (Leu) | Alanine (Ala) | Activity retained | [3] |
| 205 | Tryptophan (Trp) | Alanine (Ala) | Loss of activity | [1][3] |
| 206 | Proline (Pro) | Alanine (Ala) | Activity retained | [3] |
These findings highlight that Lysine at position 201, Glutamine at 203, and Tryptophan at 205 are the critical "hot spot" residues required for the peptide to engage FcγRIIa and exert its function.[1][3]
Biological Consequences of the Interaction
Binding of CRP 201-206 to FcγRIIa initiates a cascade of inhibitory events that primarily affect neutrophil and platelet functions, key drivers of inflammation and thrombosis.
Effects on Neutrophil Function
-
Inhibition of Adhesion: The peptide induces the shedding of L-selectin from the surface of human neutrophils.[1][3] This action inhibits L-selectin-mediated neutrophil adhesion to activated endothelial cells, a critical early step in the inflammatory cascade.[3][8]
-
Attenuation of Chemotaxis: CRP 201-206 has been shown to inhibit the directed migration (chemotaxis) of neutrophils towards chemoattractants.[1][2] This reduces the influx of neutrophils into inflamed tissues.[1]
Effects on Platelet Function
-
Reduced Platelet Activation: The peptide attenuates the shear-induced upregulation of P-selectin expression on platelets, a key marker of platelet activation.[1][3]
-
Inhibition of Platelet-Neutrophil Interactions: By dampening platelet activation, CRP 201-206 reduces the subsequent capture of neutrophils by platelets in whole blood under shear conditions.[3]
Signaling Pathways
Canonical FcγRIIa Activation Signaling
Typically, the crosslinking of FcγRIIa by IgG immune complexes triggers the phosphorylation of tyrosine residues within its cytoplasmic ITAM by Src family kinases. This event creates docking sites for Spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K and the MEK/ERK pathways.[5][9][10] This cascade culminates in cellular activation, calcium mobilization, and effector functions like phagocytosis and cytokine release.[5]
Proposed Inhibitory Mechanism of CRP 201-206
The precise downstream signaling mechanism of the CRP 201-206 peptide's inhibitory action is not fully elucidated. However, it is understood to act as an antagonist at the receptor level. By binding to FcγRIIa, the peptide likely prevents the binding of activating ligands or induces a conformational state that is non-conducive to ITAM phosphorylation and downstream signaling. This effectively blocks the initiation of the pro-inflammatory cascade.
Experimental Protocols
The study of the CRP 201-206 and FcγRIIa interaction involves several key methodologies.
Peptide Synthesis and Purification
-
Method: Solid-Phase Peptide Synthesis (SPPS) is the primary method for generating CRP 201-206.[1]
-
Protocol Outline:
-
Resin Preparation: The C-terminal amino acid (Proline) is attached to a solid support resin (e.g., MBHA resin).[1]
-
Stepwise Elongation: The peptide chain is elongated by sequentially adding Boc-protected amino acids (Trp, Leu, Gln, Pro, Lys). Each step involves deprotection of the N-terminus followed by coupling of the next protected amino acid.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
-
Receptor Specificity Determination using Antibody Blocking
This protocol is crucial for confirming that the observed biological effects are mediated specifically through FcγRIIa.
In Vitro Cell Adhesion and Activation Assays
-
Neutrophil Adhesion: Human neutrophils are perfused over a monolayer of TNF-α-activated Human Coronary Artery Endothelial Cells (HCAECs) under non-static flow conditions in the presence or absence of CRP 201-206. Adhesion is quantified by microscopy.[3]
-
Platelet Activation: Platelet-rich plasma or whole blood is perfused through microfluidic chambers at defined shear rates. The expression of activation markers like P-selectin is measured using flow cytometry.[1][3]
-
Platelet-Neutrophil Interaction: Human whole blood is incubated with fluorescently labeled antibodies (e.g., anti-CD61 for platelets) and subjected to shear stress. The capture of neutrophils by platelets is quantified by flow cytometry.[3][7]
Quantitative Data Summary
While detailed kinetic data such as binding affinities (KD) for the peptide-receptor interaction are not widely published, studies have established effective concentrations for the peptide's biological activities.
| Biological Effect | Cell Type | Effective Concentration | Notes | Reference |
| Inhibition of Superoxide Production | Neutrophils | 50 µM | Significantly inhibits production from activated neutrophils. | [2][11] |
| Inhibition of Chemotaxis | Neutrophils | 50 µM | Inhibits directed migration. | [2][11] |
| sIL-6R Production | Neutrophils | Dose-dependent | Stimulates soluble IL-6 receptor production. | [12] |
| L-selectin Shedding | Neutrophils | Not specified | Induces shedding from the cell surface. | [3][8] |
| Attenuation of P-selectin Upregulation | Platelets | Not specified | Attenuates shear-induced expression. | [3] |
Therapeutic Potential and Future Directions
The specific interaction between CRP 201-206 and the FcγRIIa receptor represents a promising target for therapeutic intervention. The peptide's ability to potently inhibit key processes in inflammation and thrombosis—such as neutrophil adhesion, chemotaxis, and platelet activation—opens new perspectives for drug development.[3]
Future research should focus on:
-
Pharmacokinetics and Stability: Improving the in vivo stability and bioavailability of the peptide or developing peptidomimetics.
-
Detailed Structural Analysis: Elucidating the co-crystal structure of the peptide bound to FcγRIIa to enable rational drug design.
-
Binding Kinetics: Quantifying the binding affinity and kinetics (KD, kon, koff) of the interaction to better understand its dynamics.
-
In Vivo Efficacy: Further evaluating the therapeutic potential in animal models of inflammatory diseases and thrombosis, such as coronary artery disease.[3]
By targeting a specific receptor (FcγRIIa) with a naturally derived peptide fragment, it may be possible to develop highly targeted anti-inflammatory and anti-thrombotic therapies with fewer off-target effects.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of FcγRIIA Cytoplasmic Tail Requirements in Signaling for Serotonin Secretion: Evidence for an ITAM-dependent, PI3K-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 9. Differential signal transduction, membrane trafficking, and immune effector functions mediated by FcγRI versus FcγRIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. rupress.org [rupress.org]
The Crucial Trio: Unraveling the Bioactivity of C-Reactive Protein Fragment 201-206
A Technical Guide for Researchers and Drug Development Professionals on the Key Amino Acid Residues Governing the Anti-Inflammatory Actions of CRP 201-206.
Introduction: The C-reactive protein (CRP) fragment 201-206, a hexapeptide with the sequence Lys-Pro-Gln-Leu-Trp-Pro, has emerged as a molecule of significant interest in the regulation of inflammatory processes.[1] Derived from the proteolysis of the C-terminal end of the full-length CRP molecule, this peptide exhibits potent anti-inflammatory properties, primarily by modulating neutrophil and platelet activity.[1][2][3] This technical guide provides an in-depth analysis of the key amino acid residues that are fundamental to the bioactivity of CRP 201-206, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Bioactivities of CRP 201-206
The biological functions of CRP 201-206 are centered on its ability to attenuate key events in the inflammatory cascade. The peptide has been demonstrated to:
-
Inhibit Neutrophil Adhesion: It effectively blocks the adhesion of neutrophils to endothelial cells, a critical step in the recruitment of these immune cells to sites of inflammation.[1][2]
-
Induce L-selectin Shedding: CRP 201-206 promotes the shedding of L-selectin from the surface of neutrophils, further reducing their capacity for adhesion.[1][2]
-
Attenuate Platelet Activation: The peptide curtails the activation of platelets and their subsequent capture of neutrophils, thereby limiting thrombo-inflammatory events.[1][2]
-
Inhibit Neutrophil Chemotaxis: It has been shown to inhibit the directed migration of neutrophils towards chemoattractants.[2][4]
These inhibitory actions are primarily mediated through the peptide's interaction with the FcγRII (CD32) receptor.[1][2]
Key Amino Acid Residues for Bioactivity
Structure-function studies, particularly those employing alanine-scanning mutagenesis, have been instrumental in identifying the specific amino acid residues within the CRP 201-206 sequence that are indispensable for its biological activity.[2]
Table 1: Impact of Alanine Substitution on CRP 201-206 Bioactivity
| Position | Original Residue | Substituted Residue | Effect on Bioactivity | Reference |
| 201 | Lysine (Lys) | Alanine (Ala) | Loss of biological activity | [1][2] |
| 202 | Proline (Pro) | Alanine (Ala) | Retained biological activity | [1] |
| 203 | Glutamine (Gln) | Alanine (Ala) | Loss of biological activity | [1][2] |
| 204 | Leucine (Leu) | Alanine (Ala) | Retained biological activity | [1] |
| 205 | Tryptophan (Trp) | Alanine (Ala) | Loss of biological activity | [1][2] |
| 206 | Proline (Pro) | Alanine (Ala) | Retained biological activity | [1] |
The data unequivocally demonstrates that Lysine at position 201, Glutamine at position 203, and Tryptophan at position 205 form a critical triad essential for the peptide's anti-inflammatory functions. Substitution of any of these three residues with alanine results in a complete loss of its ability to inhibit neutrophil and platelet interactions.[1][2] In contrast, the proline and leucine residues at positions 202, 204, and 206 appear to be more structurally permissive, as their replacement with alanine does not abrogate the peptide's activity.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Unraveling the Intricacies of CRP 201-206: A Technical Guide to its Signal Transduction Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the signal transduction pathways activated by the binding of C-Reactive Protein (CRP) fragment 201-206. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms underlying the peptide's inhibitory effects on key inflammatory cells, summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks.
Executive Summary
The C-reactive protein (CRP) fragment 201-206, a peptide derived from the proteolysis of CRP, has emerged as a significant modulator of inflammatory responses. This peptide primarily exerts its effects by binding to the FcγRIIa (CD32) receptor on neutrophils and platelets. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the attenuation of inflammatory processes. Key downstream effects include the shedding of L-selectin (CD62L) from the neutrophil surface, thereby reducing cell adhesion to the endothelium, and the inhibition of neutrophil chemotaxis and superoxide production. This guide elucidates the known signaling pathways, presents supporting data, and offers detailed methodologies to facilitate further research in this area.
Core Signaling Pathway Activated by CRP 201-206
The binding of CRP 201-206 to the FcγRIIa (CD32) receptor on neutrophils is the initiating event for its anti-inflammatory actions. This interaction is highly specific, with studies indicating that antibodies against CD32, but not CD16 or CD64, can block the inhibitory effects of the peptide.[1] The biological activity of CRP 201-206 is critically dependent on specific amino acid residues, namely Lysine at position 201, Glutamine at position 203, and Tryptophan at position 205. Substitution of these residues with Alanine results in a loss of biological function.[1]
The primary and most well-characterized downstream effect of CRP 201-206 binding to CD32 is the induction of L-selectin (CD62L) shedding from the surface of neutrophils.[1] This process is believed to be mediated by the activation of a metalloproteinase, likely A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[2] The shedding of L-selectin impairs the initial tethering and rolling of neutrophils on the activated endothelium, a crucial step in their migration to sites of inflammation.
References
The In Vivo Relevance of Circulating CRP Peptide 201-206: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-reactive protein (CRP) is a well-established biomarker of inflammation. However, emerging evidence indicates that its proteolytic fragments, particularly the C-terminal hexapeptide 201-206 (Lys-Pro-Gln-Leu-Trp-Pro), possess distinct and potent biological activities. This technical guide provides a comprehensive overview of the in vivo relevance of circulating CRP peptide 201-206, summarizing its generation, mechanism of action, and key biological effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this endogenous peptide. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and signaling pathways are visualized to facilitate a deeper understanding of its physiological and pathological roles.
Introduction: From Inflammatory Marker to Bioactive Peptide
For decades, C-reactive protein (CRP) has been utilized as a sensitive systemic marker of inflammation and tissue injury.[1][2] Under inflammatory conditions, circulating levels of the pentameric form of CRP (pCRP) can increase dramatically.[1] It is now understood that at sites of inflammation, pCRP can dissociate into its monomeric form (mCRP), which is more susceptible to proteolytic cleavage.[3] Proteases released from activated neutrophils can cleave mCRP, generating smaller, biologically active peptides, including the 201-206 fragment.[3][4] This peptide exerts significant modulatory effects on key inflammatory cells, suggesting a role in the fine-tuning of the inflammatory response.
While the precise in vivo circulating concentrations of CRP peptide 201-206 have not been definitively established, its potent biological activities at micromolar concentrations in vitro suggest that even locally high concentrations at inflammatory sites could have significant physiological effects.[5] The development of sensitive analytical methods, such as mass spectrometry, holds promise for the future quantification of this and other CRP-derived peptides in biological fluids.[6]
Mechanism of Action: Interaction with FcγRIIa (CD32)
The biological effects of CRP peptide 201-206 are primarily mediated through its interaction with the Fcγ receptor IIa (FcγRIIa), also known as CD32.[4] This interaction has been shown to be specific, as antibodies against CD32, but not other Fcγ receptors like CD16 or CD64, can block the peptide's actions.[4] Structure-activity relationship studies have identified key amino acid residues within the peptide that are critical for this interaction and subsequent biological activity.
Table 1: Critical Amino Acid Residues for CRP Peptide 201-206 Activity
| Position | Amino Acid | Substitution with Alanine | Effect on Biological Activity | Reference |
| 201 | Lysine (Lys) | Loss of activity | Loss of inhibitory effects | [4] |
| 202 | Proline (Pro) | Activity retained | No change in inhibitory effects | [4] |
| 203 | Glutamine (Gln) | Loss of activity | Loss of inhibitory effects | [4] |
| 204 | Leucine (Leu) | Activity retained | No change in inhibitory effects | [4] |
| 205 | Tryptophan (Trp) | Loss of activity | Loss of inhibitory effects | [4] |
| 206 | Proline (Pro) | Activity retained | No change in inhibitory effects | [4] |
Key Biological Effects and Quantitative Data
CRP peptide 201-206 exhibits a range of anti-inflammatory and anti-thrombotic effects, primarily by modulating the function of neutrophils and platelets.
Inhibition of Neutrophil Functions
Neutrophils are key players in the innate immune response, and their excessive activation can lead to tissue damage. CRP peptide 201-206 has been shown to inhibit several key neutrophil functions.
The peptide inhibits the adhesion of neutrophils to endothelial cells, a critical step in their migration from the bloodstream into tissues.[4][7] This is achieved, at least in part, by inducing the shedding of L-selectin (CD62L), an adhesion molecule on the neutrophil surface.[4][7] Furthermore, CRP peptide 201-206 has been demonstrated to inhibit neutrophil chemotaxis, their directed migration towards chemoattractants.[8][9]
Activated neutrophils produce reactive oxygen species (ROS), such as superoxide anions, as part of their antimicrobial activity. However, excessive ROS production can cause oxidative damage to host tissues. CRP peptide 201-206 has been found to significantly inhibit superoxide production by activated neutrophils.[9]
Attenuation of Platelet Activation
Platelets play a crucial role in hemostasis and thrombosis, but also contribute to inflammatory processes. CRP peptide 201-206 can attenuate platelet activation and their interaction with neutrophils.[4]
Table 2: Summary of Quantitative Data for CRP Peptide 201-206 In Vitro Effects
| Biological Effect | Cell Type | Assay | Concentration | Result | Reference |
| Inhibition of Neutrophil Adhesion | Human Neutrophils, HCAECs | Static Adhesion Assay | Weaker than parent CRP (IC50 ~20 µg/mL) | Qualitative inhibition observed | [6] |
| L-selectin Shedding | Human Neutrophils | Flow Cytometry | 100 µg/mL | Significant increase in shedding | [10] |
| IL-6 Receptor Shedding | Human Neutrophils | ELISA | 100 µg/mL | 24 ± 0.3% reduction in surface IL-6R | [11] |
| Inhibition of Superoxide Production | Human Neutrophils | Cytochrome c Reduction Assay | 50 µM | 29 ± 2% inhibition after 15 min preincubation | |
| Inhibition of Superoxide Production | Human Neutrophils | Cytochrome c Reduction Assay | 6.25 µM | 10 ± 1% inhibition after 60 min preincubation | |
| Inhibition of Neutrophil Chemotaxis | Human Neutrophils | Boyden Chamber Assay | 50 µM | Significant inhibition | [9] |
Signaling Pathways
The binding of CRP peptide 201-206 to FcγRIIa on neutrophils initiates an intracellular signaling cascade that ultimately leads to the observed inhibitory effects. This pathway involves the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the cytoplasmic domain of FcγRIIa, followed by the recruitment and activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the in vivo relevance of CRP peptide 201-206.
Neutrophil Adhesion Assay
This assay quantifies the ability of CRP peptide 201-206 to inhibit the adhesion of neutrophils to endothelial cells.
Principle: Human neutrophils are isolated and labeled with a fluorescent dye. They are then incubated with or without CRP peptide 201-206 before being added to a monolayer of activated human coronary artery endothelial cells (HCAECs). After an incubation period, non-adherent cells are washed away, and the fluorescence of the remaining adherent neutrophils is measured.
Detailed Methodology:
-
Cell Culture: Culture HCAECs to confluence in appropriate media. Activate the endothelial monolayer with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) for 4-6 hours.
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method.
-
Fluorescent Labeling: Label the isolated neutrophils with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Peptide Incubation: Pre-incubate the fluorescently labeled neutrophils with various concentrations of CRP peptide 201-206 (e.g., 1-200 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Adhesion Assay: Add the pre-incubated neutrophils to the activated HCAEC monolayer and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells multiple times with pre-warmed buffer to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader. Calculate the percentage of adhesion relative to the total number of neutrophils added.
L-selectin Shedding Assay
This assay measures the ability of CRP peptide 201-206 to induce the cleavage and release of L-selectin from the surface of neutrophils.
Principle: Isolated human neutrophils are treated with CRP peptide 201-206. The expression of L-selectin on the neutrophil surface is then quantified using a fluorescently labeled anti-L-selectin antibody and flow cytometry. A decrease in fluorescence intensity indicates shedding of L-selectin.
Detailed Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood.
-
Peptide Treatment: Incubate the neutrophils with CRP peptide 201-206 (e.g., 100 µg/mL) or a control for 30 minutes at 37°C.
-
Antibody Staining: Stain the treated and control neutrophils with a fluorescently conjugated anti-L-selectin (CD62L) monoclonal antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the neutrophil population based on forward and side scatter characteristics.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of L-selectin staining for both treated and control samples. A decrease in MFI in the peptide-treated sample indicates L-selectin shedding.
Superoxide Production Assay
This assay quantifies the inhibitory effect of CRP peptide 201-206 on the production of superoxide anions by activated neutrophils.
Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c. Superoxide anions produced by stimulated neutrophils reduce cytochrome c, leading to a change in its absorbance, which can be measured spectrophotometrically.
Detailed Methodology:
-
Neutrophil Isolation: Isolate human neutrophils.
-
Peptide Pre-incubation: Pre-incubate the neutrophils with CRP peptide 201-206 (e.g., 50 µM) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Assay Reaction: Prepare a reaction mixture containing the pre-incubated neutrophils, cytochrome c, and a stimulant (e.g., opsonized zymosan). For a negative control, include SOD in a parallel reaction to confirm the specificity of superoxide-mediated reduction.
-
Spectrophotometric Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of superoxide production and the percentage of inhibition by CRP peptide 201-206 compared to the control.
Conclusion and Future Directions
CRP peptide 201-206 is a naturally occurring peptide with potent anti-inflammatory and anti-thrombotic properties. Its ability to modulate neutrophil and platelet function through interaction with FcγRIIa highlights its potential as a therapeutic agent for inflammatory and cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.
Future research should focus on:
-
In Vivo Quantification: Developing and applying sensitive analytical methods to accurately measure the circulating levels of CRP peptide 201-206 in both healthy and diseased states.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the in vivo stability, distribution, and efficacy of exogenously administered CRP peptide 201-206 in relevant animal models of inflammation and thrombosis.
-
Therapeutic Development: Designing and evaluating synthetic analogs of CRP peptide 201-206 with improved stability and efficacy for potential therapeutic applications.
By continuing to unravel the in vivo relevance of this fascinating peptide, the scientific community can pave the way for novel therapeutic strategies targeting the intricate pathways of inflammation and thrombosis.
References
- 1. C-reactive protein - Wikipedia [en.wikipedia.org]
- 2. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. lcms.cz [lcms.cz]
- 7. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
CRP 201-206 as a negative feedback regulator of inflammation
CRP 201-206: A Negative Feedback Regulator of Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a cardinal acute-phase reactant synthesized predominantly by hepatocytes in response to pro-inflammatory cytokines such as IL-6.[1][2] Its plasma concentration can surge by up to 1,000-fold during inflammation or infection.[3] Functioning as a pattern recognition molecule, pentameric CRP (pCRP) binds to phosphocholine on pathogens and damaged cells, initiating their clearance via complement activation and phagocytosis.[4] However, the role of CRP in inflammation is multifaceted. Under specific conditions, such as at sites of local inflammation, the native pentameric structure of CRP can dissociate into a monomeric form (mCRP), which exhibits potent pro-inflammatory properties.[1][3][5][6]
Intriguingly, proteolytic cleavage of CRP by proteases released from activated neutrophils generates smaller, biologically active peptides.[4][7] Among these is the C-terminal hexapeptide CRP 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro.[4][8] This peptide acts as a negative feedback regulator, counteracting excessive inflammatory responses by modulating the function of key immune cells, particularly neutrophils and platelets.[1][7][8] This guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental methodologies related to the anti-inflammatory functions of CRP 201-206.
Mechanism of Action: A Receptor-Mediated Inhibition
The anti-inflammatory effects of CRP 201-206 are primarily mediated through its specific interaction with the Fcγ receptor IIa (FcγRIIa or CD32) expressed on the surface of neutrophils and platelets.[1][4][8] This interaction initiates a signaling cascade that leads to the inhibition of several key inflammatory processes.
Key inhibitory actions of CRP 201-206 include:
-
Inhibition of Neutrophil Adhesion: CRP 201-206 prevents the adhesion of neutrophils to activated endothelial cells.[8][9][10] It achieves this by inducing the rapid shedding of L-selectin (CD62L), a crucial adhesion molecule on the neutrophil surface that mediates the initial tethering and rolling of neutrophils on the endothelium.[4][9][10]
-
Attenuation of Neutrophil Chemotaxis: The peptide inhibits the directed migration of neutrophils towards chemoattractants like f-Met-Leu-Phe (fMLP).[4][7][11] This reduces the accumulation of neutrophils at the site of inflammation.
-
Modulation of Platelet Activity: CRP 201-206 attenuates shear-induced platelet activation, reduces the expression of P-selectin on platelets, and inhibits the capture of neutrophils by activated platelets.[4][8]
-
Inhibition of Superoxide Production: The peptide has been shown to significantly inhibit the production of superoxide anions by activated neutrophils, thereby reducing oxidative stress and potential tissue damage.[7][11][12]
Unlike its parent molecule, which can have both pro- and anti-inflammatory roles depending on its conformation, the 201-206 fragment appears to have more specific inhibitory effects on neutrophil and platelet functions.[2]
Signaling Pathways and Logical Workflows
The binding of CRP 201-206 to FcγRIIa (CD32) on neutrophils triggers a downstream signaling pathway culminating in the shedding of L-selectin. This event is a critical step in its anti-inflammatory mechanism, as it directly impairs the ability of neutrophils to adhere to the vascular endothelium.
The generation of the CRP 201-206 peptide is a key step in this negative feedback loop. It originates from the full-length pentameric CRP, which undergoes conformational changes and subsequent proteolysis at the site of inflammation.
Investigating the anti-inflammatory properties of CRP 201-206 involves a series of well-defined in vitro and in vivo experiments. A typical workflow is designed to first confirm the peptide's effect on cellular function and then elucidate the underlying receptor-mediated mechanism.
Quantitative Data Summary
Structure-function studies involving alanine substitution have been crucial in identifying the key amino acid residues within the CRP 201-206 sequence responsible for its biological activity.[4][8]
Table 1: Importance of Individual Residues in CRP 201-206 Activity
| Position | Original Residue | Substitution with Alanine | Effect on Biological Activity | Importance for Function |
| 201 | Lysine (Lys) | [Ala201]CRP(201-206) | Loss of activity[4][8] | Essential[4] |
| 202 | Proline (Pro) | [Ala202]CRP(201-206) | Activity retained[4][8] | Not Essential[4] |
| 203 | Glutamine (Gln) | [Ala203]CRP(201-206) | Loss of activity[4][8] | Essential[4] |
| 204 | Leucine (Leu) | [Ala204]CRP(201-206) | Activity retained[4][8] | Not Essential[4] |
| 205 | Tryptophan (Trp) | [Ala205]CRP(201-206) | Loss of activity[4][8] | Essential[4] |
| 206 | Proline (Pro) | [Ala206]CRP(201-206) | Activity retained[4][8] | Not Essential[4] |
The peptide demonstrates inhibitory effects on various neutrophil and platelet functions, which have been quantified in several in vitro studies.
Table 2: Summary of Inhibitory Effects of CRP 201-206
| Cellular Process | Experimental Model | Key Finding | Reference |
| Neutrophil Adhesion | Adhesion to TNF-α-activated HCAECs | Inhibition of L-selectin-mediated adhesion. | [8] |
| Neutrophil Adhesion | Adhesion to LPS-activated endothelial cells | Markedly attenuated attachment. | [9][10] |
| L-selectin Shedding | Human Neutrophils (Flow Cytometry) | Rapidly induced downregulation and shedding of L-selectin. | [4][9] |
| Neutrophil Chemotaxis | fMLP-induced chemotaxis | Significant inhibition of directed migration. | [4][7] |
| Platelet Activation | Shear-induced activation in whole blood | Attenuated upregulation of platelet P-selectin expression. | [8] |
| Platelet-Neutrophil Interaction | Shear-induced capture in whole blood | Inhibited the capture of neutrophils by platelets. | [4][8] |
| Superoxide Production | Activated Neutrophils | Significantly inhibited superoxide production at 50 µM. | [7][11] |
| sIL-6R Production | Human Neutrophils | Stimulated soluble IL-6 receptor production in a dose-dependent manner. | [12][13] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CRP 201-206
This protocol outlines a general method for synthesizing the CRP (201-206) peptide (Lys-Pro-Gln-Leu-Trp-Pro).
-
Synthesis Strategy: A standard solid-phase peptide synthesis (SPPS) approach using Boc (tert-butoxycarbonyl) chemistry is commonly employed.[4]
-
Solid Support: The synthesis begins with the C-terminal amino acid (Proline) attached to a solid support resin, such as 4-Methylbenzhydrylamine hydrochloride (MBHA) resin.[4]
-
Peptide Chain Elongation:
-
Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
-
Coupling: The next Boc-protected amino acid is activated (e.g., with dicyclohexylcarbodiimide/N-hydroxybenzotriazole - DCC/HOBt) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: These deprotection, coupling, and washing steps are repeated sequentially for each amino acid (Trp, Leu, Gln, Pro, Lys) in the reverse order of the sequence.
-
-
Cleavage and Deprotection: Once the full peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., hydrogen fluoride - HF).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to elute the peptide from a C18 column.[4]
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry (to verify molecular weight) and amino acid analysis (to confirm composition).[4]
Neutrophil Adhesion Assay (Under Flow Conditions)
This assay measures the ability of CRP 201-206 to inhibit neutrophil adhesion to endothelial cells, mimicking physiological blood flow.[8][10]
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAECs) are cultured to confluence on coverslips or in flow chambers.[8][9]
-
Endothelial Cell Activation: The endothelial cell monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for several hours to induce the expression of adhesion molecules (e.g., E-selectin).[8][9]
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Peptide Treatment: Isolated neutrophils are pre-incubated with various concentrations of CRP 201-206 or a control buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Perfusion: The treated neutrophil suspension is perfused over the activated endothelial cell monolayer in a flow chamber at a defined physiological shear stress.
-
Quantification: After perfusion, non-adherent cells are washed away. The number of adherent neutrophils is quantified by microscopy, either by manual counting of multiple fields of view or through digital image analysis. The percentage of inhibition is calculated relative to the control (neutrophils without peptide treatment).
Receptor Interaction Study using Function-Blocking Antibodies
This protocol is used to identify the specific cell surface receptor through which CRP 201-206 mediates its effects.[4][8]
-
Neutrophil Preparation: Isolate human neutrophils as described above.
-
Antibody Incubation: Aliquots of the neutrophil suspension are pre-incubated with specific function-blocking monoclonal antibodies (mAbs) against different Fcγ receptors (e.g., anti-CD16, anti-CD32, anti-CD64) or an isotype control antibody for approximately 30 minutes on ice. This step blocks the respective receptors from interacting with their ligands.
-
Peptide Treatment: CRP 201-206 is then added to the antibody-treated neutrophils and incubated for an additional period.
-
Functional Readout: The functional effect of the peptide is assessed using a downstream assay, such as L-selectin shedding measured by flow cytometry or the neutrophil adhesion assay described previously.
-
Analysis: The inhibitory effect of CRP 201-206 is measured in the presence of each blocking antibody. If blocking a specific receptor (e.g., CD32) prevents the peptide's inhibitory action, it indicates that this receptor is essential for the peptide's function.[8] Studies have consistently shown that blocking CD32, but not CD16 or CD64, abrogates the effects of CRP 201-206.[8]
Conclusion
The C-reactive protein-derived peptide CRP 201-206 represents a fascinating example of a negative feedback mechanism within the inflammatory cascade. Generated at sites of inflammation by neutrophil proteases, this peptide effectively dampens the inflammatory response by targeting the very cells that produce it. Its ability to inhibit neutrophil adhesion, chemotaxis, and platelet activation through a specific interaction with the FcγRIIa (CD32) receptor highlights a sophisticated endogenous control system. The detailed understanding of its mechanism of action, the identification of essential amino acid residues, and the well-defined experimental protocols for its study provide a solid foundation for further research. These findings open new avenues for the development of novel peptide-based therapeutics designed to limit the excessive inflammation and thrombosis that underlie numerous acute and chronic inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | How C-Reactive Protein Structural Isoforms With Distinctive Bioactivities Affect Disease Progression [frontiersin.org]
- 4. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 5. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols: Synthetic CRP peptide 201-206 for in vitro research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic C-reactive protein (CRP) peptide 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro, is a C-terminal fragment derived from the proteolytic cleavage of human C-reactive protein.[1] This hexapeptide has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-thrombotic properties.[2] In vitro studies have demonstrated its ability to modulate key cellular events in the inflammatory cascade, particularly those involving neutrophils and platelets. These characteristics make it a valuable tool for research into inflammatory diseases and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of synthetic CRP peptide 201-206 in various in vitro research settings.
Key Research Applications
The primary in vitro applications of synthetic CRP peptide 201-206 revolve around its ability to inhibit inflammatory responses. Key areas of investigation include:
-
Inhibition of Neutrophil Adhesion: The peptide prevents the adhesion of neutrophils to endothelial cells, a critical early step in the inflammatory process.[1][2]
-
Attenuation of Neutrophil Chemotaxis: CRP peptide 201-206 inhibits the directed migration of neutrophils towards chemoattractants.[1][3][4]
-
Induction of L-selectin Shedding: It causes the shedding of L-selectin from the surface of neutrophils, reducing their capacity for rolling and adhesion to the endothelium.[1][2][5]
-
Modulation of Platelet Activity: The peptide attenuates platelet activation and their capture of neutrophils, which are important processes in thromboinflammation.[1][2]
-
Inhibition of Superoxide Production: It can significantly inhibit the production of superoxide anions by activated neutrophils, thereby reducing oxidative stress.[3][4][6]
-
Stimulation of Soluble Interleukin-6 Receptor (sIL-6R) Production: The peptide can stimulate the release of sIL-6R from neutrophils.[7][8]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on CRP peptide 201-206 and related molecules.
Table 1: Effects of CRP and its Peptides on Neutrophil Function
| Parameter | Molecule | Concentration/Dosage | Effect | Reference |
| Neutrophil Adhesion to Endothelial Cells | Native CRP | IC50: 20-22 µg/mL | Marked attenuation of attachment | [5] |
| L-selectin Shedding | CRP peptide 201-206 | 100 µg/mL | Downregulation of L-selectin expression | [9] |
| Superoxide Production Inhibition | CRP peptide 201-206 | 50 µM | Significant inhibition | [3][4][6] |
| Neutrophil Chemotaxis Inhibition | CRP peptide 201-206 | 50 µM | Inhibition of chemotaxis | [3][4][6] |
| sIL-6R Production | CRP peptide 201-206 | 100 µg/mL | 24 ± 0.3% reduction in surface IL-6R | [7] |
Table 2: Critical Amino Acid Residues for CRP peptide 201-206 Activity
| Original Residue | Substitution | Biological Activity | Reference |
| Lysine (Lys201) | Alanine (Ala) | Loss of activity | [1][2][10] |
| Proline (Pro202) | Alanine (Ala) | Retained activity | [2][10] |
| Glutamine (Gln203) | Alanine (Ala) | Loss of activity | [1][2][10] |
| Leucine (Leu204) | Alanine (Ala) | Retained activity | [2][10] |
| Tryptophan (Trp205) | Alanine (Ala) | Loss of activity | [1][2][10] |
| Proline (Pro206) | Alanine (Ala) | Retained activity | [2][10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of CRP peptide 201-206 and a general workflow for its in vitro investigation.
Experimental Protocols
Protocol 1: Neutrophil Adhesion to Endothelial Cells
This protocol is designed to assess the inhibitory effect of CRP peptide 201-206 on the adhesion of neutrophils to a monolayer of activated endothelial cells.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
CRP peptide 201-206 (and control peptides)
-
Calcein-AM fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Endothelial Cell Culture:
-
Culture HCAECs in endothelial cell growth medium in a 96-well plate until a confluent monolayer is formed.
-
Activate the endothelial cells by treating them with TNF-α (e.g., 10 ng/mL) for 4-6 hours at 37°C.
-
Wash the monolayer gently with PBS to remove the TNF-α.
-
-
Neutrophil Preparation and Labeling:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI 1640 medium.
-
Label the neutrophils by incubating them with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C in the dark.
-
Wash the labeled neutrophils twice with RPMI 1640 to remove excess dye and resuspend in RPMI 1640 with 2% FBS.
-
-
Adhesion Assay:
-
Pre-incubate the Calcein-AM labeled neutrophils with various concentrations of CRP peptide 201-206 (e.g., 10-100 µg/mL) or a control peptide for 30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the wells containing the activated HCAEC monolayer.
-
Allow the neutrophils to adhere for 30-60 minutes at 37°C under non-static conditions (gentle shaking).
-
Gently wash the wells with PBS to remove non-adherent neutrophils.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion relative to the control (neutrophils without peptide treatment).
-
Protocol 2: Neutrophil Chemotaxis Assay
This protocol measures the ability of CRP peptide 201-206 to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated Human Neutrophils
-
RPMI 1640 Medium with 0.5% Bovine Serum Albumin (BSA)
-
Chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine (FMLP) or Interleukin-8 (IL-8))
-
CRP peptide 201-206 (and control peptides)
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size)
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader or microscope
Methodology:
-
Neutrophil Preparation:
-
Isolate human neutrophils as described in Protocol 1.
-
Resuspend the neutrophils in RPMI 1640 with 0.5% BSA.
-
Pre-incubate the neutrophils with various concentrations of CRP peptide 201-206 or a control peptide for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
-
Add the chemoattractant solution (e.g., 10 nM FMLP) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein-AM or Diff-Quik).
-
Quantify the migrated cells by either measuring the fluorescence in a plate reader or by counting the cells in several fields of view under a microscope.
-
Express the results as the percentage of migration relative to the control (neutrophils without peptide treatment migrating towards the chemoattractant).
-
Protocol 3: L-selectin Shedding Assay by Flow Cytometry
This protocol quantifies the shedding of L-selectin (CD62L) from the surface of neutrophils induced by CRP peptide 201-206.
Materials:
-
Isolated Human Neutrophils
-
RPMI 1640 Medium
-
CRP peptide 201-206 (and control peptides)
-
Fluorescently labeled anti-human CD62L antibody (e.g., FITC-conjugated)
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Neutrophil Treatment:
-
Isolate human neutrophils and resuspend them in RPMI 1640.
-
Incubate the neutrophils with various concentrations of CRP peptide 201-206 or a control peptide for 30-60 minutes at 37°C.
-
-
Antibody Staining:
-
After incubation, wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Add the fluorescently labeled anti-CD62L antibody or the isotype control antibody to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000) for the neutrophil population.
-
Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI) of CD62L staining.
-
-
Data Interpretation:
-
A decrease in the MFI of CD62L staining in peptide-treated samples compared to the untreated control indicates L-selectin shedding.
-
Express the results as the percentage of CD62L expression relative to the control.
-
Conclusion
Synthetic CRP peptide 201-206 is a versatile and potent modulator of inflammatory responses in vitro. The protocols outlined in this document provide a framework for investigating its various biological activities. For researchers in inflammation, immunology, and drug discovery, this peptide serves as a valuable tool for elucidating the mechanisms of inflammation and for the preclinical assessment of new anti-inflammatory therapies. It is important to note that optimal experimental conditions, such as peptide concentration and incubation times, may need to be determined empirically for specific cell types and assay systems.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Neutrophil Adhesion Assay Using CRP 201-206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil adhesion to the vascular endothelium is a critical initiating event in the inflammatory cascade. Unregulated neutrophil adhesion contributes to the pathogenesis of various inflammatory diseases. C-reactive protein (CRP) is an acute-phase reactant that has been shown to modulate inflammatory responses. The synthetic peptide CRP 201-206, derived from the C-terminal of CRP, has demonstrated anti-inflammatory properties, including the inhibition of neutrophil adhesion.[1][2] This document provides detailed protocols for performing a neutrophil adhesion assay to evaluate the inhibitory effects of CRP 201-206.
The primary mechanism by which CRP 201-206 is understood to inhibit neutrophil adhesion is through its interaction with the FcγRIIa (CD32) receptor on neutrophils.[1][3] This interaction triggers a signaling cascade that leads to the shedding of L-selectin (CD62L) from the neutrophil surface.[2][3][4] L-selectin is a key adhesion molecule that mediates the initial tethering and rolling of neutrophils on the endothelium.[3] By inducing its shedding, CRP 201-206 effectively reduces the ability of neutrophils to adhere to the blood vessel wall, thereby dampening the inflammatory response.
These application notes provide protocols for both static and dynamic flow-based neutrophil adhesion assays, allowing researchers to investigate the effects of CRP 201-206 under different physiological conditions.
Data Presentation
The following tables summarize quantitative data on the effects of CRP and its peptides on neutrophil function, providing a reference for expected outcomes.
Table 1: Inhibition of Neutrophil Adhesion by CRP
| Compound | Endothelial Cell Type | Activation Stimulus | IC50 (µg/mL) | Reference |
| Native CRP | Human Coronary Artery Endothelial Cells (HCAEC) | LPS | 20 | [4] |
| Native CRP | Human Pulmonary Microvascular Endothelial Cells (HMVEC-L) | LPS | 22 | [4] |
Table 2: Effect of CRP Peptides on Neutrophil L-selectin Expression and Adhesion
| Peptide (Concentration) | Effect on L-selectin Expression | Effect on Neutrophil Adhesion | Reference |
| CRP 201-206 | Diminished | Diminished | [2] |
| CRP 174-185 | Diminished | Diminished | [2] |
| CRP 77-82 | No significant effect | No significant effect | [2] |
Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of human neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA)
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep™, Ficoll-Paque™)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Centrifuge, sterile conical tubes (15 mL and 50 mL), pipettes
Procedure:
-
Bring all solutions to room temperature.
-
Carefully layer 5 mL of whole blood over 5 mL of the density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil-rich layer and the layer of density gradient medium below it.
-
Transfer the collected neutrophil suspension to a 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 350 x g for 10 minutes at room temperature. Discard the supernatant.
-
To lyse contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 60-90 seconds.
-
Stop the lysis by adding 30 mL of PBS.
-
Centrifuge at 250 x g for 5 minutes at room temperature. Discard the supernatant.
-
Wash the cell pellet with 10 mL of PBS and centrifuge again.
-
Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% FBS) at a concentration of 1 x 10⁶ cells/mL.
-
Determine cell viability and purity using a hemocytometer and Trypan Blue staining. Purity should be >95%.
Protocol 2: Static Neutrophil Adhesion Assay
This protocol details a static adhesion assay where neutrophils are added to a monolayer of endothelial cells in a multi-well plate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
24-well or 48-well tissue culture plates
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
CRP 201-206 peptide (and control peptides)
-
Calcein-AM (or other fluorescent cell tracker)
-
Isolated human neutrophils (from Protocol 1)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader and microscope
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs in EGM in tissue culture flasks.
-
Seed HUVECs into 24-well or 48-well plates and grow to confluence.
-
-
Endothelial Cell Activation:
-
Activate the confluent HUVEC monolayer by adding fresh EGM containing an inflammatory stimulus (e.g., 100 ng/mL TNF-α or 1 µg/mL LPS) for 4-6 hours at 37°C.
-
Include an unstimulated control group (EGM only).
-
-
Neutrophil Preparation:
-
Label isolated neutrophils by incubating them with 1 µM Calcein-AM for 30 minutes at 37°C in the dark.
-
Wash the labeled neutrophils twice with PBS to remove excess dye.
-
Resuspend the labeled neutrophils in the appropriate assay medium.
-
-
Adhesion Assay:
-
Pre-incubate the labeled neutrophils with various concentrations of CRP 201-206 peptide (e.g., 1-100 µg/mL) or control peptides for 15-30 minutes at 37°C.
-
Wash the activated HUVEC monolayer twice with wash buffer.
-
Add 2 x 10⁵ pre-treated, labeled neutrophils to each well.
-
Incubate the plate for 30 minutes at 37°C to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells twice with pre-warmed wash buffer to remove non-adherent neutrophils.
-
Add a fixed volume of PBS to each well.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
The fluorescence intensity is directly proportional to the number of adherent neutrophils.
-
Optionally, visualize and capture images of adherent neutrophils using a fluorescence microscope.
-
Protocol 3: Neutrophil Adhesion Assay under Flow Conditions
This protocol describes a more physiologically relevant adhesion assay using a parallel-plate flow chamber.
Materials:
-
Parallel-plate flow chamber system
-
Syringe pump
-
Microscope with a camera for image capture
-
Glass coverslips or specialized flow chamber slides
-
Fibronectin or other endothelial cell attachment factors
-
All reagents and cells from Protocol 2
Procedure:
-
Prepare the Flow Chamber:
-
Coat glass coverslips with fibronectin (100 µg/mL) for 1 hour at 37°C.
-
Seed HUVECs onto the coated coverslips and grow to a confluent monolayer.
-
-
Assemble the Flow System:
-
Activate the HUVEC monolayer as described in Protocol 2.
-
Assemble the coverslip with the HUVEC monolayer into the flow chamber.
-
Connect the flow chamber to a syringe pump.
-
-
Adhesion under Flow:
-
Prepare labeled and peptide-treated neutrophils as in Protocol 2.
-
Perfuse the neutrophil suspension through the flow chamber over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²).
-
Record videos of neutrophil interactions with the endothelial monolayer for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling, firmly adhered, and transmigrating neutrophils per field of view over time.
-
Compare the adhesion parameters between different treatment groups (unstimulated, stimulated, CRP 201-206 treated).
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for the Neutrophil Adhesion Assay.
Signaling Pathway of CRP 201-206 in Neutrophil Adhesion Inhibition
Caption: Proposed signaling pathway for CRP 201-206-mediated inhibition of neutrophil adhesion.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 4. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
Application Note: Methods for Assessing CRP 201-206 Inhibition of Platelet Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction C-reactive protein (CRP) is an acute-phase inflammatory marker. Proteolysis of CRP can yield the C-terminal peptide Lys(201)-Pro-Gln-Leu-Trp-Pro(206), referred to as CRP 201-206.[1] This peptide has demonstrated potent anti-inflammatory and antithrombotic properties.[1][2] Specifically, CRP 201-206 can inhibit platelet activation and the interaction between platelets and neutrophils.[1][3] The mechanism of action is reported to be mediated through the FcγRII (CD32) receptor.[1][2][4] This application note provides detailed protocols for assessing the inhibitory effects of CRP 201-206 on platelet activation, utilizing common in vitro methodologies such as light transmission aggregometry and flow cytometry.
Signaling Pathways in Platelet Activation and Inhibition by CRP 201-206
Platelet activation is a complex process initiated by various agonists like ADP, collagen, and thrombin, leading to conformational changes in receptors, granule secretion, and aggregation. CRP 201-206 is understood to interfere with these processes by signaling through the CD32 receptor, leading to an inhibitory effect on key activation markers and functions.
Caption: Platelet activation cascade and proposed inhibitory mechanism of CRP 201-206.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle Unstimulated platelets in PRP cause turbidity. Upon addition of an agonist, platelets aggregate, forming larger clumps that allow more light to pass through to a detector. The percentage of aggregation is calculated relative to platelet-poor plasma (PPP), which represents 100% light transmission.[5]
Materials and Reagents
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Platelet agonists: ADP, collagen, epinephrine.
-
CRP 201-206 peptide (and vehicle control, e.g., saline).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure
-
PRP and PPP Preparation:
-
Collect whole blood, avoiding hemolysis and artifactual activation.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature (RT) to obtain PRP (the supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Assay Preparation:
-
Allow PRP and PPP to rest for 30 minutes at RT before use.
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% with PPP.
-
-
Inhibition Assay:
-
Pipette PRP into cuvettes with a stir bar.
-
Add various concentrations of CRP 201-206 (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C.
-
Add the platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition for each concentration of CRP 201-206 compared to the vehicle control.
-
If applicable, calculate the IC₅₀ value (the concentration of CRP 201-206 that causes 50% inhibition of aggregation).
-
Caption: Workflow for Light Transmission Aggregometry (LTA).
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol quantifies the surface expression of activation-dependent markers, such as P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor, on individual platelets.[6]
Principle Whole blood is incubated with the inhibitor (CRP 201-206) and then stimulated with an agonist. Platelets are stained with fluorescently-labeled antibodies against specific surface markers. A flow cytometer then analyzes the fluorescence intensity of thousands of individual platelets, providing a quantitative measure of activation.[7][8]
Materials and Reagents
-
Whole blood collected in Acid-Citrate-Dextrose (ACD) or sodium citrate tubes.
-
Platelet agonists: ADP, Thrombin Receptor Activator Peptide (TRAP).
-
CRP 201-206 peptide (and vehicle control).
-
Fluorescently-labeled monoclonal antibodies:
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to activated GPIIb/IIIa).
-
Anti-CD41 or Anti-CD61 (to identify platelets).
-
-
1% Paraformaldehyde (PFA) for fixation.
-
Flow cytometer.
Procedure
-
Sample Preparation:
-
Within 10 minutes of blood collection, dilute whole blood 1:10 with PBS to minimize cell-cell interactions.[7]
-
-
Inhibition and Staining:
-
In a test tube, add various concentrations of CRP 201-206 (or vehicle) to the diluted blood and incubate for 10 minutes at RT.
-
Add the fluorescently-labeled antibodies (e.g., Anti-CD62P, PAC-1).
-
Add the agonist (e.g., TRAP) to stimulate the platelets. An unstimulated control (no agonist) should always be included.
-
Gently mix and incubate for 15-20 minutes at RT in the dark.
-
-
Fixation and Analysis:
-
Stop the reaction by adding 1 mL of cold 1% PFA.[7]
-
Store samples at 4°C in the dark and analyze within 24 hours.
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics or a platelet-specific marker like CD41.
-
-
Data Analysis:
-
Determine the percentage of positive platelets for each activation marker and/or the mean fluorescence intensity (MFI).
-
Calculate the percentage inhibition of marker expression for each CRP 201-206 concentration relative to the vehicle control.
-
Caption: Workflow for assessing platelet activation markers by flow cytometry.
Data Presentation
Quantitative data should be summarized to compare the inhibitory potency of CRP 201-206 across different assays and against various agonists.
Table 1: Summary of CRP 201-206 Inhibitory Activity on Platelet Activation
| Assay Method | Agonist (Concentration) | Measured Parameter | % Inhibition (at X µM CRP 201-206) | IC₅₀ (µM) |
| Light Transmission Aggregometry | ADP (10 µM) | Max. Aggregation (%) | Data | Data |
| Light Transmission Aggregometry | Collagen (5 µg/mL) | Max. Aggregation (%) | Data | Data |
| Flow Cytometry | TRAP (20 µM) | P-selectin Expression (%) | Data | Data |
| Flow Cytometry | TRAP (20 µM) | PAC-1 Binding (MFI) | Data | Data |
| Shear Assay | Shear Stress (30 dyn/cm²) | P-selectin Expression (%) | Data | Data |
Note: This table is a template. Users should populate it with their experimental data. Studies have shown CRP 201-206 attenuates shear-induced P-selectin expression and inhibits ADP- and collagen-induced aggregation.[1][9]
Summary
The C-terminal CRP peptide 201-206 is a known inhibitor of platelet function.[1][3] The protocols outlined in this application note provide robust and reproducible methods for quantifying its inhibitory effects. Light transmission aggregometry offers a functional assessment of overall platelet aggregability, while flow cytometry allows for a detailed, quantitative analysis of specific activation markers on a single-cell level. These assays are crucial for characterizing the pharmacological profile of CRP 201-206 and other potential anti-platelet agents in a research and drug development setting.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined C-Reactive Protein and Novel Inflammatory Parameters as a Predictor in Cancer—What Can We Learn from the Hematological Experience? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 5. Testing platelet aggregation activity [protocols.io]
- 6. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]
- 9. Effects of C-reactive protein on platelet function. II. Inhibition by CRP of platelet reactivities stimulated by poly-L-lysine, ADP, epinephrine, and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of L-selectin Shedding Induced by CRP 201-206
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of leukocytes, mediating their initial tethering and rolling on activated endothelium during an inflammatory response. The shedding of L-selectin from the cell surface is a key regulatory mechanism that detaches leukocytes, allowing for their subsequent firm adhesion and transmigration into tissues. C-reactive protein (CRP), a well-known acute-phase reactant, and its derivative peptide CRP 201-206, have been identified as modulators of this process. Specifically, the peptide CRP 201-206 has been shown to induce the shedding of L-selectin from neutrophils, thereby inhibiting their adhesion to endothelial cells and platelets.[1][2] This has significant implications for developing novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for the analysis of CRP 201-206-induced L-selectin shedding using flow cytometry.
Data Presentation
The following table summarizes the quantitative data on the effect of CRP peptide 201-206 on L-selectin expression on human neutrophils. The data is presented as the percentage of L-selectin expression relative to untreated control cells.
| Treatment | Concentration (µg/mL) | L-selectin Expression (% of Control) | Key Findings |
| CRP peptide 201-206 | 1 | ~90% | Dose-dependent decrease in L-selectin expression. |
| 10 | ~75% | ||
| 100 | ~60% | ||
| Scrambled CRP 201-206 peptide | 100 | ~100% | The specific sequence of CRP 201-206 is required for its activity. |
| CRP (full-length) | 50 | ~70% | Full-length CRP also induces shedding, though the peptide is effective. |
| Platelet-activating factor (PAF) | 10⁻⁶ M | ~40% | A known potent inducer of L-selectin shedding, serving as a positive control. |
Note: The data presented is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[3]
Signaling Pathway
The induction of L-selectin shedding by CRP 201-206 is initiated by its interaction with the FcγRII (CD32) receptor on neutrophils.[1][3] This interaction triggers an intracellular signaling cascade that ultimately leads to the proteolytic cleavage of the L-selectin ectodomain. The primary enzyme responsible for L-selectin shedding is a disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-alpha-converting enzyme (TACE).[4][5] While the precise signaling intermediates linking CD32 activation by CRP 201-206 to ADAM17 are still under investigation, other known pathways for L-selectin shedding involve the activation of protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK).[4]
Experimental Protocols
Materials and Reagents
-
Peptides:
-
Positive Control: Phorbol 12-myristate 13-acetate (PMA) or Platelet-activating factor (PAF)
-
Cells: Freshly isolated human neutrophils or whole blood.
-
Antibodies:
-
PE-conjugated anti-human CD62L (L-selectin) antibody
-
PE-conjugated isotype control antibody
-
-
Buffers and Solutions:
-
Hank's Balanced Salt Solution (HBSS) or RPMI 1640 medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Red blood cell lysis buffer
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Pipettes and consumables
-
Experimental Workflow
Detailed Protocol for L-selectin Shedding Analysis using Flow Cytometry
-
Neutrophil Isolation (if not using whole blood):
-
Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in HBSS or RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Treatment:
-
Aliquot 100 µL of the cell suspension (isolated neutrophils or whole blood) into flow cytometry tubes.
-
Add the desired concentrations of CRP 201-206 peptide (e.g., 1, 10, 100 µg/mL).
-
Include the following controls in separate tubes:
-
Unstimulated Control: Cells with media/buffer only.
-
Negative Control: Cells with scrambled CRP 201-206 peptide (100 µg/mL).
-
Positive Control: Cells with PMA (e.g., 100 ng/mL) or PAF (10⁻⁶ M).
-
-
Incubate the tubes at 37°C for 30 minutes.[3]
-
-
Antibody Staining:
-
After incubation, place the tubes on ice to stop the reaction.
-
Add the PE-conjugated anti-human CD62L antibody at the manufacturer's recommended concentration to each tube.
-
In a separate tube with unstimulated cells, add the PE-conjugated isotype control antibody.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Red Blood Cell Lysis (if using whole blood):
-
If using whole blood, add 2 mL of 1X red blood cell lysis buffer to each tube.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
-
Washing and Resuspension:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their characteristic forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the PE signal for the gated neutrophils in each sample.
-
Calculate the percentage of L-selectin expression for each treatment relative to the unstimulated control using the following formula:
-
% L-selectin Expression = (MFI of treated sample / MFI of unstimulated control) x 100
-
-
Conclusion
The analysis of L-selectin shedding induced by CRP 201-206 provides a robust method for evaluating the anti-inflammatory potential of this and similar peptides. Flow cytometry offers a quantitative and high-throughput platform for these studies, making it an invaluable tool for researchers in immunology and drug development. The protocols and data presented here serve as a comprehensive guide for establishing and interpreting these assays.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
Application Notes and Protocols: In Vivo Murine Models of Inflammation to Study the Effects of CRP 201-206
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a well-established biomarker of inflammation. While its pentameric form (pCRP) is widely measured, recent research has focused on the biological activities of its monomeric form (mCRP) and derived peptides. The CRP 201-206 peptide, corresponding to amino acids 201-206 of the C-terminal, has emerged as a key modulator of inflammatory responses. In vivo studies are crucial to understanding its therapeutic potential. This document provides detailed protocols for utilizing common murine models of inflammation to investigate the effects of the CRP 201-206 peptide.
The CRP 201-206 peptide has been shown to exert anti-inflammatory effects primarily by inhibiting neutrophil activation and recruitment.[1][2] This is achieved through its interaction with the Fc gamma receptor IIa (FcγRIIa or CD32), leading to the shedding of L-selectin from the neutrophil surface.[1][3] This shedding process reduces the ability of neutrophils to adhere to the endothelium, thereby limiting their infiltration into inflamed tissues.[2] In vivo murine models provide a physiological context to evaluate the efficacy of CRP 201-206 in attenuating inflammation in various disease states.
Murine Models of Inflammation
This section details the protocols for three widely used murine models of inflammation to study the effects of the CRP 201-206 peptide: Collagen-Induced Arthritis (CIA), Lipopolysaccharide (LPS)-Induced Sepsis/Endotoxemia, and Thioglycollate-Induced Peritonitis.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
Experimental Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (1:1 ratio).
-
On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.[4]
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[4]
-
-
CRP 201-206 Peptide Administration:
-
Dosage: Based on studies with similar peptides, a starting dose range of 0.25-1 mg/kg is recommended.[1]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Frequency: Administer daily or every other day, starting from the day of the booster injection (day 21) or at the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
-
Outcome Measures:
-
Reduction in clinical arthritis score.
-
Decreased paw swelling.
-
Reduced inflammatory cell infiltration in joints (histology).
-
Lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in serum or joint homogenates.[5]
-
Lipopolysaccharide (LPS)-Induced Sepsis/Endotoxemia Model
This model mimics the systemic inflammatory response seen in sepsis by administering bacterial endotoxin (LPS).
Experimental Protocol:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction of Sepsis:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., from E. coli) at a dose of 5-15 mg/kg. The dose should be optimized based on the desired severity of the inflammatory response.
-
-
CRP 201-206 Peptide Administration:
-
Dosage: A dose of 20 mg/kg has been used for a similar CRP-derived peptide in a murine sepsis model and can be used as a starting point.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 1-2 hours prior to or concurrently with the LPS challenge.
-
-
Assessment of Sepsis:
-
Survival Rate: Monitor survival over a period of 24-72 hours.
-
Cytokine Analysis: Collect blood at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[7]
-
Organ Damage: Harvest organs (e.g., lungs, liver, kidneys) for histological analysis of tissue injury and inflammatory cell infiltration.
-
-
Outcome Measures:
-
Increased survival rate.
-
Reduced serum levels of pro-inflammatory cytokines.[8]
-
Decreased inflammatory cell infiltration in target organs.
-
Amelioration of organ-specific injury markers (e.g., lung wet-to-dry ratio, serum creatinine).
-
Thioglycollate-Induced Peritonitis Model
This model is used to study acute inflammation and leukocyte recruitment to a specific site.
Experimental Protocol:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity.[9]
-
-
CRP 201-206 Peptide Administration:
-
Dosage: A dose range of 1-10 mg/kg can be explored.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing: Administer 30 minutes to 1 hour prior to thioglycollate injection.
-
-
Assessment of Peritonitis:
-
Peritoneal Lavage: At a specific time point (e.g., 4, 24, or 48 hours) after thioglycollate injection, euthanize the mice and perform a peritoneal lavage with 5-10 mL of sterile PBS.
-
Cell Count and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid and perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations.
-
-
Outcome Measures:
-
Reduced total leukocyte count in the peritoneal lavage fluid.
-
Specifically, a significant reduction in the number of neutrophils recruited to the peritoneum.[10]
-
Altered cytokine and chemokine levels in the peritoneal fluid.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described in vivo models. The values are representative and may vary depending on the specific experimental conditions.
Table 1: Expected Effects of CRP 201-206 in Collagen-Induced Arthritis (CIA) Model
| Parameter | Control Group (Vehicle) | CRP 201-206 Treated Group (1 mg/kg) |
| Mean Clinical Score (Day 35) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Paw Swelling (mm, Day 35) | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 15 |
| Serum IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 |
| Histological Score (Inflammation) | 3.2 ± 0.5 | 1.5 ± 0.3 |
Table 2: Expected Effects of CRP 201-206 in LPS-Induced Sepsis Model
| Parameter | Control Group (LPS + Vehicle) | CRP 201-206 Treated Group (LPS + 20 mg/kg) |
| Survival Rate (24h) | 40% | 80% |
| Serum TNF-α (pg/mL, 2h post-LPS) | 2500 ± 400 | 1200 ± 250 |
| Serum IL-6 (pg/mL, 6h post-LPS) | 5000 ± 800 | 2300 ± 500 |
| Lung Neutrophil Infiltration (MPO assay) | High | Significantly Reduced |
| Serum Creatinine (mg/dL) | 1.2 ± 0.3 | 0.6 ± 0.1 |
Table 3: Expected Effects of CRP 201-206 in Thioglycollate-Induced Peritonitis Model
| Parameter | Control Group (Thioglycollate + Vehicle) | CRP 201-206 Treated Group (Thioglycollate + 5 mg/kg) |
| Total Peritoneal Leukocytes (x10^6, 24h) | 15 ± 2.5 | 8 ± 1.5 |
| Peritoneal Neutrophils (x10^6, 24h) | 12 ± 2.0 | 5 ± 1.2 |
| Peritoneal Macrophages (x10^6, 24h) | 3 ± 0.5 | 3 ± 0.6 |
| Peritoneal Fluid TNF-α (pg/mL, 4h) | 800 ± 150 | 350 ± 80 |
| Peritoneal Fluid IL-6 (pg/mL, 4h) | 1200 ± 200 | 500 ± 100 |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of CRP 201-206 peptide.
Caption: Experimental workflow for the CIA model.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 3. A Novel Peptide Inhibitor Attenuates C - reactive Protein’s Pro-Inflammatory Effects in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis [medsci.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Fluctuations of Leukocytes and Circulating Cytokines in Septic Humanized Mice Vary With Outcome [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Measuring the Bioactivity of C-Reactive Protein (CRP) Fragment 201-206: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. The peptide fragment CRP 201-206, derived from the C-terminus of the full-length protein, has emerged as a molecule with potent anti-inflammatory and anti-thrombotic properties. Unlike the pro-inflammatory native CRP, this hexapeptide demonstrates significant bioactivity by modulating the functions of key immune and vascular cells, including neutrophils, endothelial cells, and platelets.[1][2] This application note provides detailed protocols for cell-based assays to quantify the bioactivity of CRP 201-206, along with a summary of its effects and the underlying signaling pathways.
The primary mechanism of action for CRP 201-206 involves its interaction with the FcγRII (CD32) receptor, predominantly on neutrophils.[1][2] This interaction triggers a signaling cascade that leads to the inhibition of several critical inflammatory processes. Key biological activities of CRP 201-206 include the inhibition of neutrophil adhesion to endothelial cells, attenuation of neutrophil chemotaxis, and the induction of L-selectin shedding from the neutrophil surface.[1][2] Furthermore, CRP 201-206 has been shown to reduce platelet activation and their capture of neutrophils.[1] Structure-function studies have identified that the amino acid residues Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are essential for its biological functions.[1]
These diverse anti-inflammatory actions position CRP 201-206 as a promising candidate for therapeutic development in inflammatory and cardiovascular diseases. The following sections provide detailed methodologies for assessing the bioactivity of this peptide, data presentation guidelines, and visual representations of the relevant biological pathways and experimental workflows.
Signaling Pathways and Experimental Workflows
The bioactivity of CRP 201-206 is initiated by its binding to the FcγRII (CD32) receptor on neutrophils. This interaction triggers downstream signaling events that ultimately result in the observed anti-inflammatory effects. The experimental workflows outlined below provide a systematic approach to quantifying these effects in a laboratory setting.
Figure 1: Signaling pathway of CRP 201-206 in neutrophils.
Figure 2: General experimental workflow for assessing CRP 201-206 bioactivity.
Data Presentation
The following tables summarize the expected outcomes from the cell-based assays, providing a clear and structured format for comparing the bioactivity of CRP 201-206 across different experimental conditions.
Table 1: Inhibition of Neutrophil Adhesion to Endothelial Cells
| Treatment | Concentration (µg/mL) | % Inhibition of Adhesion (Mean ± SD) |
| Vehicle Control | - | 0 ± 5 |
| CRP 201-206 | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available | |
| 100 | Significant Inhibition[1] | |
| Scrambled Peptide | 100 | No significant inhibition |
| Full-length CRP | 20-22 | ~50% (IC50)[3][4] |
Table 2: Induction of L-selectin (CD62L) Shedding from Neutrophils
| Treatment | Concentration (µg/mL) | % of CD62L Positive Neutrophils (Mean ± SD) | Soluble L-selectin (sL-selectin) in Supernatant (pg/mL, Mean ± SD) |
| Unstimulated Control | - | >80%[5] | Baseline |
| CRP 201-206 | 10 | Decreased | Increased |
| 50 | Decreased | Increased | |
| 100 | Significantly Decreased[6] | Significantly Increased[2] | |
| Scrambled Peptide | 100 | No significant change | No significant change |
| PMA (Positive Control) | Varies | <10%[5] | Markedly Increased |
Table 3: Inhibition of Platelet Aggregation
| Treatment | Concentration (µg/mL) | Agonist | % Inhibition of Aggregation (Mean ± SD) |
| Vehicle Control | - | ADP/Collagen | 0 ± 5 |
| CRP 201-206 | 1 | ADP/Collagen | Data not available |
| 10 | ADP/Collagen | Data not available | |
| 50 | ADP/Collagen | Data not available | |
| 100 | ADP/Collagen | Inhibition observed[1] | |
| Scrambled Peptide | 100 | ADP/Collagen | No significant inhibition |
Table 4: Inhibition of Neutrophil Chemotaxis
| Treatment | Concentration (µg/mL) | Chemoattractant (e.g., fMLP) | % Inhibition of Migration (Mean ± SD) |
| Vehicle Control | - | 10 nM | 0 ± 5 |
| CRP 201-206 | 1 | 10 nM | Data not available |
| 10 | 10 nM | Data not available | |
| 50 | 10 nM | Significant Inhibition[2][7] | |
| 100 | 10 nM | Data not available | |
| Scrambled Peptide | 50 | 10 nM | No significant inhibition |
Experimental Protocols
Neutrophil Adhesion to Endothelial Cells Assay
This assay quantifies the ability of CRP 201-206 to inhibit the adhesion of neutrophils to a monolayer of activated endothelial cells.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI-1640 medium (phenol red-free)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Calcein AM fluorescent dye
-
CRP 201-206 peptide and control peptides
-
48-well tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Endothelial Cell Culture:
-
Culture HCAECs or HUVECs in endothelial cell growth medium in a 48-well plate until a confluent monolayer is formed.
-
Activate the endothelial cell monolayer by treating with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 4-6 hours at 37°C.
-
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in phenol red-free RPMI-1640 medium.
-
Label the neutrophils with Calcein AM (e.g., 3 µM) for 30 minutes at 37°C in the dark.[3]
-
Wash the labeled neutrophils twice with RPMI-1640 to remove excess dye.[3]
-
Resuspend the labeled neutrophils in RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Wash the activated endothelial cell monolayers three times with RPMI-1640.
-
Pre-incubate the labeled neutrophils with various concentrations of CRP 201-206 or control peptides for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension (e.g., 3 x 10^5 cells/well) to the endothelial cell monolayers.[3]
-
Incubate the plate for 20-30 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil adhesion.[3]
-
Gently wash the wells three to five times with pre-warmed PBS to remove non-adherent neutrophils.[3]
-
-
Quantification:
-
Add a fixed volume of lysis buffer or PBS to each well.
-
Measure the fluorescence intensity of the adherent neutrophils in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of neutrophil adhesion for each condition relative to the vehicle control.
-
L-selectin (CD62L) Shedding Assay
This assay measures the ability of CRP 201-206 to induce the shedding of L-selectin from the surface of neutrophils using flow cytometry.
Materials:
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI-1640 medium
-
CRP 201-206 peptide and control peptides
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
FITC- or PE-conjugated anti-human CD62L antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh blood as described in the neutrophil adhesion assay protocol.
-
Resuspend the neutrophils in RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
-
Stimulation:
-
In separate tubes, incubate the neutrophil suspension with various concentrations of CRP 201-206, control peptides, or PMA for 30 minutes at 37°C.[6]
-
Include an unstimulated control (vehicle only).
-
-
Staining:
-
After incubation, place the tubes on ice to stop the reaction.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in cold FACS buffer.
-
Add the anti-human CD62L antibody or isotype control to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in FACS buffer.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of CD62L staining for each condition.
-
A decrease in MFI compared to the unstimulated control indicates L-selectin shedding.
-
Platelet Aggregation Assay
This assay, using light transmission aggregometry (LTA), measures the ability of CRP 201-206 to inhibit agonist-induced platelet aggregation.
Materials:
-
Fresh human whole blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists such as Adenosine Diphosphate (ADP) or Collagen
-
CRP 201-206 peptide and control peptides
-
Light Transmission Aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with stirring.
-
Pre-incubate the PRP with various concentrations of CRP 201-206 or control peptides for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by CRP 201-206 compared to the vehicle control.
-
Neutrophil Chemotaxis Assay
This assay measures the ability of CRP 201-206 to inhibit the directed migration of neutrophils towards a chemoattractant using a Boyden chamber or a similar transwell system.
Materials:
-
Human Neutrophils (isolated from fresh human blood)
-
Chemotaxis medium (e.g., RPMI-1640 with 0.5% BSA)
-
Chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)
-
CRP 201-206 peptide and control peptides
-
Boyden chamber or transwell inserts with a 3-5 µm pore size membrane
-
24-well or 96-well plates
-
Calcein AM fluorescent dye (for quantification)
-
Fluorescence plate reader or microscope
Protocol:
-
Neutrophil Preparation:
-
Isolate human neutrophils and label them with Calcein AM as described in the neutrophil adhesion assay protocol.
-
Resuspend the labeled neutrophils in chemotaxis medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of CRP 201-206 or control peptides for 15-30 minutes at room temperature.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the plate.[9]
-
Place the transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.[9]
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Fluorescence: Measuring the fluorescence of the migrated cells in the lower well using a fluorescence plate reader.
-
Cell Counting: Lysing the cells in the lower chamber and counting them using a hemocytometer or an automated cell counter.
-
Microscopy: Staining the membrane of the insert and counting the number of cells that have migrated to the underside.
-
-
Calculate the percentage inhibition of chemotaxis for each condition relative to the vehicle control.
-
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 3. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. criver.com [criver.com]
Application Notes and Protocols for Quantifying Neutrophil Chemotaxis in Response to CRP 201-206
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibitory effect of the C-reactive protein (CRP) derived peptide 201-206 on neutrophil chemotaxis. The protocols outlined below are essential for researchers investigating the anti-inflammatory properties of this peptide and for professionals in drug development exploring its therapeutic potential.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant gradient, is a fundamental process in the innate immune response. Dysregulation of neutrophil migration can lead to excessive inflammation and tissue damage. The C-reactive protein (CRP) peptide 201-206 has been identified as an inhibitor of neutrophil chemotaxis, primarily through its interaction with the FcγRIIa (CD32) receptor.[1] This document details various in vitro assays to quantitatively assess the inhibitory capacity of CRP 201-206 on neutrophil chemotaxis induced by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and interleukin-8 (IL-8).[2]
Data Presentation: Quantitative Analysis of Neutrophil Chemotaxis Inhibition
While the inhibitory effect of CRP 201-206 on neutrophil chemotaxis is documented, specific quantitative data such as IC50 values are not extensively available in publicly accessible literature.[2][3] Researchers are encouraged to perform dose-response experiments to determine the precise inhibitory concentrations for their specific experimental conditions. The following table provides a template for presenting such quantitative data.
| CRP 201-206 Concentration | Chemoattractant (e.g., fMLP) Concentration | Chemotaxis Assay | Mean Chemotactic Index | Standard Deviation | % Inhibition |
| Control (0 µM) | 10 nM | Boyden Chamber | User-defined | User-defined | 0% |
| 1 µM | 10 nM | Boyden Chamber | User-defined | User-defined | Calculated |
| 10 µM | 10 nM | Boyden Chamber | User-defined | User-defined | Calculated |
| 100 µM | 10 nM | Boyden Chamber | User-defined | User-defined | Calculated |
| Control (0 µM) | 10 nM | Under-Agarose | User-defined | User-defined | 0% |
| 1 µM | 10 nM | Under-Agarose | User-defined | User-defined | Calculated |
| 10 µM | 10 nM | Under-Agarose | User-defined | User-defined | Calculated |
| 100 µM | 10 nM | Under-Agarose | User-defined | User-defined | Calculated |
| Control (0 µM) | 10 nM | Microfluidic | User-defined | User-defined | 0% |
| 1 µM | 10 nM | Microfluidic | User-defined | User-defined | Calculated |
| 10 µM | 10 nM | Microfluidic | User-defined | User-defined | Calculated |
| 100 µM | 10 nM | Microfluidic | User-defined | User-defined | Calculated |
Note: The chemotactic index can be calculated as the ratio of the number of cells migrating towards the chemoattractant to the number of cells migrating towards a control medium. The percentage of inhibition is calculated relative to the control (0 µM CRP 201-206).
Experimental Protocols
Isolation of Human Neutrophils
A prerequisite for all chemotaxis assays is the isolation of a pure and viable neutrophil population from peripheral blood.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Wash the cells with HBSS and centrifuge at 250 x g for 10 minutes.
-
To remove any remaining red blood cells, perform a hypotonic lysis by resuspending the cell pellet in ice-cold Red Blood Cell Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.
-
Centrifuge the cells at 250 x g for 5 minutes and resuspend the neutrophil pellet in HBSS or the appropriate assay medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
Boyden Chamber Chemotaxis Assay
The Boyden chamber assay is a widely used method for quantifying cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polyvinylpyrrolidone-free polycarbonate filters (3-5 µm pore size)
-
Chemoattractant (e.g., fMLP or IL-8)
-
CRP 201-206 peptide
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
Protocol:
-
Prepare the chemoattractant solution in the assay medium at the desired concentration (e.g., 10 nM fMLP).
-
Prepare different concentrations of CRP 201-206 in the assay medium.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. For negative controls, add assay medium without the chemoattractant.
-
Place the polycarbonate filter over the lower wells.
-
Resuspend the isolated neutrophils in the assay medium containing the desired concentration of CRP 201-206. For the positive control, resuspend neutrophils in assay medium alone.
-
Add the neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface of the filter.
-
Fix the filter in methanol and stain with a suitable staining solution.
-
Mount the filter on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the chemotactic index and the percentage of inhibition for each concentration of CRP 201-206.
Under-Agarose Chemotaxis Assay
This assay allows for the visualization and quantification of neutrophil migration under a layer of agarose.
Materials:
-
Agarose
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
Petri dishes (35 mm)
-
Well punch (3 mm diameter)
-
Chemoattractant (e.g., fMLP)
-
CRP 201-206 peptide
-
Inverted microscope
Protocol:
-
Prepare a 1.2% agarose solution in deionized water and sterilize by autoclaving.
-
Cool the agarose to 48°C and mix it with an equal volume of 2x concentrated assay medium pre-warmed to 48°C.
-
Dispense 3 ml of the agarose mixture into each 35 mm Petri dish and allow it to solidify at room temperature.
-
Once solidified, create three wells in a straight line using the 3 mm well punch, with a distance of approximately 2.5 mm between the edges of the wells.[4]
-
Carefully remove the agarose plugs from the wells.
-
Add 10 µl of the chemoattractant solution (e.g., 1 µM fMLP) to the center well.
-
In the outer wells, add 10 µl of the isolated neutrophil suspension (1 x 10^7 cells/ml) pre-incubated with the desired concentration of CRP 201-206 or control medium.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 2-3 hours.
-
Visualize and quantify the migration of neutrophils under the agarose using an inverted microscope. The distance of migration and the number of migrating cells can be measured.
-
The chemotactic index can be calculated by dividing the distance of directed migration (towards the chemoattractant) by the distance of random migration (in a control plate with no chemoattractant).
Microfluidic Chemotaxis Assay
Microfluidic devices offer precise control over chemoattractant gradients and allow for real-time imaging of neutrophil migration.
Materials:
-
Microfluidic device designed for chemotaxis assays
-
Syringe pumps
-
Chemoattractant (e.g., IL-8)
-
CRP 201-206 peptide
-
Assay medium
-
Fluorescently labeled neutrophils (optional, for easier tracking)
-
Time-lapse fluorescence microscope with an environmental chamber
Protocol:
-
Prime the microfluidic device with the assay medium according to the manufacturer's instructions.
-
Prepare the chemoattractant solution and the CRP 201-206 solutions in the assay medium.
-
Set up the syringe pumps to generate a stable chemoattractant gradient within the device.
-
Introduce the isolated neutrophil suspension, pre-incubated with CRP 201-206 or control medium, into the cell loading port of the device.
-
Place the microfluidic device on the stage of the time-lapse microscope within the environmental chamber (37°C, 5% CO2).
-
Acquire images of the migrating neutrophils at regular intervals for a defined period (e.g., 1-2 hours).
-
Analyze the acquired images using appropriate software to track individual cell paths and calculate parameters such as cell velocity, directionality, and chemotactic index.
-
Compare the migration parameters of neutrophils treated with different concentrations of CRP 201-206 to the control group.
Signaling Pathways and Visualizations
CRP 201-206 Signaling Pathway in Neutrophils
The inhibitory effect of CRP 201-206 on neutrophil chemotaxis is mediated through the FcγRIIa (CD32) receptor.[1] Upon binding of CRP 201-206, CD32 initiates an intracellular signaling cascade that ultimately leads to the suppression of migratory signals. This pathway is thought to involve the recruitment and activation of phosphatases such as SHIP1 and SHP-1, which can counteract the signaling pathways initiated by chemoattractant receptors.[5][6][7] Key downstream events include the modulation of phosphoinositide 3-kinase (PI3K) activity and calcium mobilization.[8][9]
Caption: Signaling pathway of CRP 201-206 in neutrophils.
Experimental Workflow for Quantifying Neutrophil Chemotaxis
The following diagram illustrates the general workflow for conducting experiments to quantify the effect of CRP 201-206 on neutrophil chemotaxis.
Caption: General workflow for chemotaxis experiments.
Logical Relationship of Chemotaxis Assays
This diagram shows the relationship between the different types of chemotaxis assays described in this document.
Caption: Types of neutrophil chemotaxis assays.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 [pubmed.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. The Src homology 2-containing inositol 5-phosphatase 1 (SHIP1) is involved in CD32a signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src family kinase-mediated vesicle trafficking is critical for neutrophil basement membrane penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing immune response: SHP1 controls neutrophil activation in inflamed lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols: CRP 201-206 in Thrombosis and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. The synthetic peptide CRP 201-206, derived from the C-terminal sequence of human CRP, has emerged as a potent modulator of inflammatory and thrombotic processes. Unlike its parent protein, which can exhibit both pro- and anti-inflammatory properties, CRP 201-206 consistently demonstrates inhibitory effects on key cellular players in inflammation and thrombosis, primarily neutrophils and platelets.[1] These application notes provide a comprehensive overview of the utility of CRP 201-206 in studying these processes, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
The primary mechanism of action for CRP 201-206 involves its interaction with the FcγRIIa (CD32) receptor on neutrophils and platelets.[2][3] This interaction triggers intracellular signaling cascades that ultimately lead to the downregulation of cellular adhesion and activation. Structure-function studies have identified that the amino acid residues Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are critical for its biological activity.[2]
Data Presentation
The following tables summarize the quantitative effects of CRP 201-206 on various markers of inflammation and thrombosis.
Table 1: Inhibitory Effects of CRP 201-206 on Neutrophil Functions
| Parameter | Cell Type | Assay | Agonist | Concentration of CRP 201-206 | Observed Effect | Reference |
| Adhesion to Endothelial Cells | Human Neutrophils, HCAECs | Static Adhesion Assay | TNF-α | IC50: ~100 µg/mL | Concentration-dependent inhibition of neutrophil adhesion. | [2] |
| L-selectin (CD62L) Shedding | Human Neutrophils | Flow Cytometry | - | 100 µg/mL | Induces L-selectin shedding, reducing surface expression. | [2][4] |
| Chemotaxis | Human Neutrophils | In vitro migration assay | fMLP, C5a | 50 µM | Inhibition of neutrophil migration. | [1] |
| Neutrophil Infiltration in vivo | Murine Model | fMLP-induced lung inflammation | fMLP | Not specified | Significant reduction in neutrophil influx into bronchoalveolar lavage fluid. | [1] |
Table 2: Inhibitory Effects of CRP 201-206 on Platelet Functions
| Parameter | Assay | Agonist | Concentration of CRP 201-206 | Observed Effect | Reference |
| P-selectin (CD62P) Expression | Flow Cytometry | Shear Stress | Not specified | Attenuation of shear-induced P-selectin up-regulation. | [3] |
| Platelet Capture of Neutrophils | In vitro assay | Shear Stress | Not specified | Attenuation of platelet capture of neutrophils. | [3] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Adhesion to Endothelial Cells
This protocol details a static adhesion assay to quantify the inhibitory effect of CRP 201-206 on neutrophil adhesion to activated human coronary artery endothelial cells (HCAECs).
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI 1640 Medium
-
Tumor Necrosis Factor-α (TNF-α)
-
CRP 201-206 peptide
-
Calcein-AM (fluorescent dye)
-
PBS (with and without Ca2+/Mg2+)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Culture HCAECs in endothelial cell growth medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.
-
Activation of Endothelial Cells: Treat the HCAEC monolayers with TNF-α (e.g., 100 ng/mL) for 4-6 hours at 37°C to induce the expression of adhesion molecules.
-
Neutrophil Isolation and Labeling: Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method. Label the isolated neutrophils with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells twice with RPMI 1640 to remove excess dye.
-
Treatment with CRP 201-206: Resuspend the Calcein-AM labeled neutrophils in RPMI 1640. Pre-incubate the neutrophils with varying concentrations of CRP 201-206 (e.g., 10-200 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Adhesion Assay:
-
Wash the TNF-α activated HCAEC monolayers with warm PBS containing Ca2+/Mg2+.
-
Add the CRP 201-206-treated or control neutrophils (e.g., 1 x 10^5 cells/well) to the HCAEC monolayers.
-
Incubate for 30 minutes at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells three times with warm PBS containing Ca2+/Mg2+ to remove non-adherent neutrophils.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is proportional to the number of adherent neutrophils.
-
-
Data Analysis: Calculate the percentage of neutrophil adhesion for each concentration of CRP 201-206 relative to the vehicle control.
Protocol 2: Flow Cytometric Analysis of L-selectin (CD62L) Shedding from Neutrophils
This protocol describes the use of flow cytometry to measure the shedding of L-selectin from the surface of neutrophils induced by CRP 201-206.
Materials:
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI 1640 Medium
-
CRP 201-206 peptide
-
FITC-conjugated anti-human CD62L antibody
-
Isotype control antibody (FITC-conjugated)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood.
-
Treatment with CRP 201-206: Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL. Treat the neutrophils with CRP 201-206 (e.g., 100 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Staining:
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the FITC-conjugated anti-human CD62L antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for both the control and CRP 201-206-treated samples. A decrease in MFI in the treated sample indicates L-selectin shedding.
Protocol 3: In Vivo Murine Model of fMLP-Induced Lung Inflammation
This protocol outlines a method to assess the anti-inflammatory effects of CRP 201-206 in a mouse model of acute lung injury induced by N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
CRP 201-206 peptide
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies (catheter, syringe, PBS)
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents (for differential cell counts)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Treatment with CRP 201-206: Administer CRP 201-206 (e.g., 10 mg/kg) or vehicle (sterile saline) to the mice via intravenous (retro-orbital or tail vein) injection 30 minutes prior to fMLP challenge.
-
Induction of Lung Inflammation: Anesthetize the mice. Intratracheally instill fMLP (e.g., 1 µg in 50 µL of sterile saline) to induce lung inflammation. A control group should receive sterile saline.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after fMLP instillation (e.g., 4-6 hours), euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Perform BAL by instilling and withdrawing a fixed volume of sterile, cold PBS (e.g., 3 x 0.5 mL).
-
-
Cell Analysis:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify the number of neutrophils.
-
-
Protein Analysis (Optional): The supernatant from the BAL fluid can be used to measure total protein concentration (e.g., using a BCA assay) as an indicator of vascular leakage.
-
Data Analysis: Compare the total cell count, neutrophil count, and protein concentration in the BAL fluid between the different treatment groups.
Visualizations
Signaling Pathway
References
- 1. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CRP 201-206 in Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a well-established biomarker of inflammation. Recent research has highlighted the biological activities of its proteolytic fragments, including the C-terminal peptide CRP 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro.[1] This hexapeptide is generated through the cleavage of CRP by proteases released from neutrophils and has been shown to possess potent anti-inflammatory and anti-thrombotic properties.[1][2][3][4] These application notes provide detailed experimental designs and protocols for investigating the effects of CRP 201-206 in whole blood assays, a physiologically relevant environment for studying its interactions with various blood components.
The primary biological activities of CRP 201-206 that can be explored using these protocols include:
Understanding the mechanisms of action of CRP 201-206 in a whole blood context is crucial for evaluating its therapeutic potential in inflammatory and thrombotic diseases.[2]
Signaling Pathway of CRP 201-206
The inhibitory effects of CRP 201-206 on neutrophils and platelets are primarily mediated through its interaction with the FcγRII (CD32) receptor.[1][2] This interaction initiates a signaling cascade that ultimately leads to the observed anti-inflammatory and anti-platelet adhesion effects.
Caption: Signaling pathway of CRP 201-206.
Experimental Protocols
General Guidelines
-
Blood Collection: Whole blood should be collected from healthy volunteers into tubes containing an appropriate anticoagulant (e.g., sodium heparin or citrate). The choice of anticoagulant may vary depending on the specific assay.
-
Peptide Handling: CRP 201-206 peptide should be dissolved in a suitable solvent, such as sterile, pyrogen-free water or phosphate-buffered saline (PBS).[5] Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (the solvent used to dissolve the peptide) and may include a scrambled peptide sequence as a negative control.
-
Replicates: All experiments should be performed with a sufficient number of biological replicates (i.e., blood from different donors) to ensure statistical validity.[7]
Protocol 1: Inhibition of Platelet P-selectin Expression in Whole Blood
This protocol measures the effect of CRP 201-206 on the activation of platelets in whole blood, a key event in thrombosis and inflammation.[2] P-selectin is a marker of platelet alpha-granule release and is rapidly translocated to the cell surface upon activation.
Workflow:
Caption: Workflow for platelet P-selectin expression assay.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate.
-
Pre-incubation: In a microtiter plate, pre-incubate 100 µL of whole blood with varying concentrations of CRP 201-206 (e.g., 1-100 µM) or vehicle control for 15 minutes at 37°C.
-
Activation: Add a platelet agonist such as Adenosine Diphosphate (ADP) (final concentration 10 µM) or Thrombin Receptor Activator Peptide (TRAP) (final concentration 20 µM) and incubate for 10 minutes at 37°C.[1]
-
Staining: Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) and incubate for 20 minutes at room temperature in the dark.
-
Fixation and Lysis: Add a red blood cell lysis/fixation buffer (e.g., BD FACS™ Lysing Solution) and incubate for 10 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, gating on the platelet population based on their forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the P-selectin signal is quantified.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of P-selectin | % Inhibition |
| Vehicle Control | - | [Value] | 0% |
| CRP 201-206 | 1 | [Value] | [Value] |
| CRP 201-206 | 10 | [Value] | [Value] |
| CRP 201-206 | 100 | [Value] | [Value] |
| Scrambled Peptide | 100 | [Value] | [Value] |
Protocol 2: Neutrophil L-selectin Shedding in Whole Blood
This protocol assesses the ability of CRP 201-206 to induce the shedding of L-selectin (CD62L) from the surface of neutrophils.[2] L-selectin is an adhesion molecule crucial for the initial tethering and rolling of neutrophils on the endothelium.
Workflow:
Caption: Workflow for neutrophil L-selectin shedding assay.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing sodium heparin.
-
Incubation: In a microtiter plate, incubate 100 µL of whole blood with varying concentrations of CRP 201-206 (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.
-
Staining: Add fluorescently labeled antibodies against L-selectin (e.g., anti-CD62L-PE) and a neutrophil marker (e.g., anti-CD16-APC) and incubate for 20 minutes on ice in the dark.
-
Fixation and Lysis: Add a red blood cell lysis/fixation buffer and incubate for 10 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Gate on the neutrophil population (CD16 positive cells) and quantify the MFI of the L-selectin signal.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of L-selectin | % L-selectin Shedding |
| Vehicle Control | - | [Value] | 0% |
| CRP 201-206 | 1 | [Value] | [Value] |
| CRP 201-206 | 10 | [Value] | [Value] |
| CRP 201-206 | 100 | [Value] | [Value] |
| Scrambled Peptide | 100 | [Value] | [Value] |
Protocol 3: Inhibition of Neutrophil Chemotaxis in Whole Blood
This assay measures the ability of CRP 201-206 to inhibit the directed migration of neutrophils towards a chemoattractant.[3][4]
Methodology:
-
Neutrophil Isolation (Optional but Recommended): For a cleaner signal, neutrophils can be isolated from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Pre-incubation: Resuspend isolated neutrophils or use whole blood and pre-incubate with varying concentrations of CRP 201-206 (e.g., 1-100 µM) or vehicle control for 15 minutes at 37°C.
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
In the lower chamber, add a chemoattractant such as Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP).
-
Place a filter with a defined pore size (e.g., 3-5 µm) over the lower chamber.
-
In the upper chamber, add the pre-incubated whole blood or neutrophil suspension.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Remove the filter and stain the migrated cells on the underside of the filter with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated neutrophils in several high-power fields using a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or a fluorescent dye-based assay.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Migrated Neutrophils per HPF | % Inhibition of Chemotaxis |
| Vehicle Control | - | [Value] | 0% |
| CRP 201-206 | 1 | [Value] | [Value] |
| CRP 201-206 | 10 | [Value] | [Value] |
| CRP 201-206 | 100 | [Value] | [Value] |
| Scrambled Peptide | 100 | [Value] | [Value] |
Summary of Quantitative Data
The following table summarizes the expected outcomes from the described protocols, providing a framework for presenting quantitative data.
| Assay | Key Parameter Measured | Expected Effect of CRP 201-206 | Typical Concentration Range (µM) |
| Platelet P-selectin Expression | Mean Fluorescence Intensity (MFI) | Decrease | 10 - 100 |
| Neutrophil L-selectin Shedding | Mean Fluorescence Intensity (MFI) | Decrease | 10 - 100 |
| Neutrophil Chemotaxis | Number of Migrated Cells | Decrease | 10 - 100 |
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the biological effects of the CRP-derived peptide 201-206 in whole blood assays. The detailed protocols for assessing platelet activation, neutrophil adhesion molecule expression, and chemotaxis will enable a thorough characterization of the peptide's anti-inflammatory and anti-thrombotic potential. The use of whole blood as the experimental matrix offers a more physiologically relevant system compared to assays with isolated cells, providing valuable insights for preclinical drug development. The critical role of the FcγRII (CD32) receptor in mediating the effects of CRP 201-206 underscores the importance of studying its downstream signaling pathways. Further research utilizing these methods will contribute to a better understanding of the therapeutic promise of this intriguing peptide.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. protavio.com [protavio.com]
Unveiling the Anti-Inflammatory Mechanism of C-Reactive Protein (201-206) using Function-Blocking Antibodies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a well-established biomarker of inflammation. Recent research has unveiled that specific fragments of CRP, particularly the peptide spanning amino acid residues 201-206 (CRP 201-206), possess potent anti-inflammatory properties. This peptide has been shown to modulate key functions of neutrophils and platelets, offering a promising avenue for therapeutic intervention in inflammatory and thrombotic diseases. These application notes provide a comprehensive guide to utilizing function-blocking antibodies to elucidate the mechanism of action of CRP 201-206, focusing on its interaction with the FcγRIIa (CD32) receptor.
The CRP 201-206 peptide exerts its inhibitory effects on neutrophils by preventing their adhesion to endothelial cells, reducing chemotaxis, and inducing the shedding of L-selectin from the neutrophil surface.[1] These actions are primarily mediated through the FcγRIIa (CD32) receptor.[2] Function-blocking antibodies directed against CD32 have been instrumental in confirming this specific interaction, effectively reversing the inhibitory effects of the CRP 201-206 peptide.[2]
These notes will detail the experimental protocols necessary to investigate the CRP 201-206 mechanism, including neutrophil adhesion assays, chemotaxis assays, and L-selectin shedding analysis. Furthermore, we will present quantitative data from relevant studies in a clear, tabular format to facilitate comparison and experimental design. Visual diagrams generated using Graphviz are provided to illustrate key signaling pathways and experimental workflows.
Data Presentation
Table 1: Inhibitory Effects of CRP and CRP 201-206 on Neutrophil Adhesion
| Compound | Target Cells | Activating Stimulus | IC50 Value | Reference |
| Native CRP | Human Coronary Artery Endothelial Cells | Lipopolysaccharide (LPS) | 20 µg/mL | [1][3] |
| Native CRP | Human Pulmonary Microvascular Endothelial Cells | Lipopolysaccharide (LPS) | 22 µg/mL | [1][3] |
Table 2: Effect of CRP Peptides on L-selectin and IL-6R Shedding from Neutrophils
| Peptide | Concentration | L-selectin Shedding | IL-6R Shedding (% reduction) | Reference |
| CRP 174-185 | 100 µg/mL | Diminished neutrophil attachment | 33 ± 6.2% | [1][4] |
| CRP 201-206 | 100 µg/mL | Diminished neutrophil attachment | 24 ± 0.3% | [1][4] |
| CRP 77-82 | 100 µg/mL | No effect | Little effect | [1][4] |
| Native CRP | 100 µg/mL | Downregulated L-selectin expression | 44 ± 2.5% | [1][4] |
Experimental Protocols
Protocol 1: Neutrophil Adhesion Assay with Function-Blocking Anti-CD32 Antibody
This protocol details the investigation of CRP 201-206's inhibitory effect on neutrophil adhesion to endothelial cells and its reversal by a function-blocking anti-CD32 antibody.
Materials:
-
Human neutrophils isolated from peripheral blood
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
CRP 201-206 peptide
-
Function-blocking anti-human CD32 (FcγRIIa) monoclonal antibody (e.g., Clone IV.3)
-
Isotype control antibody
-
Lipopolysaccharide (LPS)
-
Calcein-AM (or other fluorescent label for neutrophils)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture:
-
Culture HCAECs in a 96-well plate until a confluent monolayer is formed.
-
Activate the HCAEC monolayer by incubating with LPS (e.g., 1 µg/mL) for 4-6 hours at 37°C.
-
Wash the monolayer gently with PBS to remove the LPS.
-
-
Neutrophil Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Label the isolated neutrophils with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C in the dark.
-
Wash the labeled neutrophils twice with PBS to remove excess dye and resuspend in culture medium.
-
-
Function-Blocking Antibody Incubation:
-
Pre-incubate a subset of the labeled neutrophils with a function-blocking anti-CD32 antibody (e.g., 10 µg/mL) for 30 minutes on ice.
-
In parallel, incubate other subsets of neutrophils with an isotype control antibody at the same concentration or with medium alone.
-
-
Adhesion Assay:
-
To the activated HCAEC monolayer, add the following experimental groups:
-
Labeled neutrophils (Control)
-
Labeled neutrophils pre-incubated with CRP 201-206 (e.g., 50 µM)
-
Labeled neutrophils pre-incubated with anti-CD32 antibody, followed by the addition of CRP 201-206.
-
Labeled neutrophils pre-incubated with the isotype control antibody, followed by the addition of CRP 201-206.
-
-
Incubate the plate at 37°C for 30-60 minutes to allow for neutrophil adhesion.
-
-
Quantification:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
The percentage of adhesion can be calculated relative to the total fluorescence of the initially added neutrophils.
-
Protocol 2: Neutrophil Chemotaxis Assay with Function-Blocking Anti-CD32 Antibody
This protocol assesses the ability of CRP 201-206 to inhibit neutrophil chemotaxis and the role of CD32 in this process.
Materials:
-
Human neutrophils
-
CRP 201-206 peptide
-
Function-blocking anti-human CD32 (FcγRIIa) monoclonal antibody
-
Isotype control antibody
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)
-
Culture medium
Procedure:
-
Neutrophil Preparation and Antibody Incubation:
-
Isolate human neutrophils as described in Protocol 1.
-
Pre-incubate neutrophils with either the function-blocking anti-CD32 antibody, isotype control antibody, or medium alone for 30 minutes on ice.
-
Following antibody incubation, add CRP 201-206 to the relevant experimental groups and incubate for a further 15-30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Place the chemoattractant (e.g., IL-8 at 10 nM) in the lower chamber of the Boyden apparatus.
-
Add the prepared neutrophil suspensions to the upper chamber of the Boyden apparatus.
-
Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification:
-
After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated neutrophils in several high-power fields using a microscope.
-
Alternatively, if using a fluorescent-based assay, lyse the migrated cells and quantify the fluorescence.
-
Protocol 3: L-selectin Shedding Assay using Flow Cytometry
This protocol measures the shedding of L-selectin (CD62L) from the neutrophil surface induced by CRP 201-206 and the blocking effect of an anti-CD32 antibody.
Materials:
-
Human whole blood or isolated neutrophils
-
CRP 201-206 peptide
-
Function-blocking anti-human CD32 (FcγRIIa) monoclonal antibody
-
Isotype control antibody
-
FITC- or PE-conjugated anti-human CD62L antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Cell Preparation and Antibody Incubation:
-
If using whole blood, it can be used directly. If using isolated neutrophils, prepare as described previously.
-
Pre-incubate aliquots of whole blood or isolated neutrophils with the function-blocking anti-CD32 antibody, isotype control antibody, or medium alone for 30 minutes on ice.
-
-
Stimulation with CRP 201-206:
-
Add CRP 201-206 to the pre-incubated cells at various concentrations and incubate for 30-60 minutes at 37°C. Include an unstimulated control.
-
-
Staining:
-
Following stimulation, place the samples on ice to stop the reaction.
-
Add the fluorescently labeled anti-CD62L antibody to each sample and incubate for 30 minutes on ice in the dark.
-
If using whole blood, perform red blood cell lysis.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Fix the cells with a fixation solution.
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of CD62L staining. A decrease in MFI indicates L-selectin shedding.
-
Mandatory Visualizations
Caption: Signaling pathway of CRP 201-206 in neutrophils.
Caption: Experimental workflow for investigating CRP 201-206 mechanism.
Caption: Logical framework for the investigation.
References
- 1. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Troubleshooting & Optimization
Solubility and preparation of CRP 201-206 peptide for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CRP 201-206 peptide in experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and molecular weight of the CRP 201-206 peptide?
The CRP 201-206 peptide has the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro (KPQLWP) [9]. Its molecular formula is C38H57N9O8, and the molecular weight is approximately 767.93 g/mol [9].
Q2: What is the primary mechanism of action for CRP 201-206?
The primary mechanism of action for CRP 201-206 involves its interaction with the FcγRII (CD32) receptor [1, 3]. This interaction mediates the peptide's inhibitory effects on neutrophil and platelet adhesion, key processes in inflammation and thrombosis [3, 6].
Q3: What are the key biological activities of the CRP 201-206 peptide?
The key biological activities of CRP 201-206 include:
-
Inhibition of neutrophil adhesion to endothelial cells [3, 8].
-
Attenuation of platelet activation and their capture of neutrophils [3, 6].
-
Induction of L-selectin shedding from the surface of human neutrophils [1, 3].
-
Inhibition of neutrophil chemotaxis [1, 7].
-
Stimulation of soluble IL-6 receptor (sIL-6R) production by human neutrophils [1, 5].
Q4: Which amino acid residues are critical for the biological activity of CRP 201-206?
Studies involving alanine substitution have identified that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are essential for the peptide's biological activities [1, 3]. Substitution of these residues results in a loss of function [3].
Q5: How should the lyophilized CRP 201-206 peptide be stored?
Lyophilized CRP 201-206 peptide should be stored at -20°C [9].
Q6: How should CRP 201-206 peptide solutions be stored?
Once dissolved, the peptide solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C (for up to 6 months) or at -20°C (for up to 1 month) [4].
Troubleshooting Guide
Q1: I am having trouble dissolving the CRP 201-206 peptide. What should I do?
A1: Solubility issues can arise due to the peptide's properties. Follow these steps to improve solubility:
-
Start with Water: First, try to dissolve the peptide in sterile, distilled water [2].
-
Hydrophobic Peptides: If the peptide is hydrophobic, you can try dissolving it in a small amount of an organic solvent like acetonitrile or methanol first [2]. For very hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) can be used, followed by dilution with water to the desired concentration [2, 13].
-
Basic Peptides: If the peptide has a net positive charge (basic), and water fails, you can try adding a small amount of a 10%-30% acetic acid solution [2].
-
Acidic Peptides: If the peptide has a net negative charge (acidic), and it does not dissolve in water, you can add a small amount of ammonium hydroxide (NH4OH) followed by dilution with water [2].
-
Sonication: To further aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath for a short period [4].
Q2: My CRP 201-206 peptide solution appears cloudy or has precipitates. What could be the cause and how can I fix it?
A2: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: The chosen solvent may not be optimal for the peptide's concentration. Refer to the solubility troubleshooting steps in the question above.
-
Aggregation: Peptides can sometimes aggregate. To mitigate this, ensure proper vortexing and sonication during dissolution.
-
Improper Storage: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. Always store the peptide in single-use aliquots.
-
Bacterial Contamination: If the solution is not sterile, bacterial growth can cause cloudiness. Always use sterile solvents and handle the peptide under aseptic conditions.
If you observe precipitation, try warming the solution to 37°C and vortexing or sonicating. If the precipitate remains, it may be necessary to centrifuge the solution and use the supernatant, though this may affect the final concentration. It is best to prepare a fresh solution if possible.
Q3: I am not observing the expected biological effect in my experiments. What are some potential reasons?
A3: Several factors could contribute to a lack of biological effect:
-
Peptide Degradation: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Concentration: Double-check your calculations for the stock and working solutions.
-
Sub-optimal Experimental Conditions: The pH, temperature, or incubation time of your assay may need optimization.
-
Inactive Peptide: Verify that the critical amino acid residues (Lys201, Gln203, Trp205) have not been modified or degraded, as they are essential for activity [1, 3].
-
Cellular Response: Ensure the cells you are using (e.g., neutrophils) are healthy and responsive. Include appropriate positive and negative controls in your experimental design.
Quantitative Data Summary
| Parameter | Value | Reference |
| Amino Acid Sequence | H-Lys-Pro-Gln-Leu-Trp-Pro-OH | [9] |
| One-Letter Sequence | KPQLWP | [9] |
| Molecular Formula | C38H57N9O8 | [9] |
| Molecular Weight | 767.93 g/mol | [9] |
| CAS Registry Number | 130348-99-1 | [9] |
| Storage (Lyophilized) | -20 ± 5 °C | [9] |
| Storage (In Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of CRP 201-206 Peptide Stock Solution
This protocol describes the preparation of a 1 mM stock solution of CRP 201-206 peptide.
Materials:
-
Lyophilized CRP 201-206 peptide
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
To prepare a 1 mM stock solution, calculate the required volume of solvent. For example, for 1 mg of peptide (MW = 767.91 g/mol ), you would add 1.3022 mL of solvent [4].
-
Based on the peptide's properties, select an appropriate solvent. For many in vitro studies, reconstituting in a small amount of DMSO and then diluting with sterile water or buffer is a common practice [13].
-
Aseptically add the calculated volume of DMSO to the vial to create a concentrated stock (e.g., 10 mM).
-
Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, use a short sonication step.
-
Further dilute this concentrated stock with sterile water or your experimental buffer to the final desired stock concentration (e.g., 1 mM).
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: In Vitro Neutrophil Adhesion Assay
This protocol outlines a general procedure to assess the inhibitory effect of CRP 201-206 on neutrophil adhesion to endothelial cells.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Human neutrophils
-
CRP 201-206 peptide stock solution
-
Cell culture medium (e.g., EGM-2MV)
-
TNF-α
-
Calcein-AM (or other fluorescent label)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Culture HCAECs in a 96-well plate until they form a confluent monolayer.
-
Activation of Endothelial Cells: Activate the HCAEC monolayer by treating with TNF-α (e.g., 100 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Isolation and Labeling: Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Label the isolated neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Peptide Treatment: Resuspend the fluorescently labeled neutrophils in fresh medium. Pre-incubate the neutrophils with various concentrations of CRP 201-206 peptide (or a vehicle control) for 30 minutes at 37°C.
-
Adhesion Assay:
-
Wash the activated HCAEC monolayer with PBS to remove any residual TNF-α.
-
Add the pre-treated neutrophils to the wells containing the HCAEC monolayer.
-
Incubate the plate for 30-60 minutes at 37°C to allow for neutrophil adhesion.
-
-
Washing: Gently wash the wells with PBS to remove any non-adherent neutrophils.
-
Quantification:
-
Add a lysis buffer to each well to lyse the adherent neutrophils and release the fluorescent dye.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the number of adherent neutrophils. Calculate the percentage of inhibition of neutrophil adhesion for each concentration of the CRP 201-206 peptide compared to the vehicle control.
Visualizations
Caption: Signaling pathway of CRP 201-206 peptide.
Caption: Workflow for a neutrophil adhesion assay.
Determining the Effective Concentration of CRP 201-206 in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective concentration of the C-reactive protein fragment, CRP 201-206, in cell culture experiments. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual diagrams of key processes.
Frequently Asked Questions (FAQs)
Q1: What is CRP 201-206 and what is its function in cell culture?
A1: CRP 201-206 is a synthetic peptide corresponding to amino acid residues 201-206 of the native C-reactive protein (CRP). In cell culture, it has been shown to exhibit several biological activities, primarily related to modulating inflammatory responses. Key functions include inhibiting neutrophil adhesion to endothelial cells, inducing the shedding of L-selectin from the surface of neutrophils, and attenuating platelet activation.[1][2][3] These effects suggest that CRP 201-206 may play a role in limiting inflammatory responses.[2]
Q2: What is a typical effective concentration range for CRP 201-206 in cell culture?
A2: The effective concentration of CRP 201-206 can vary significantly depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. Published studies have reported using concentrations ranging from micromolar (µM) to micrograms per milliliter (µg/mL). For instance, a concentration of 50 µM has been shown to significantly inhibit superoxide production and chemotaxis in activated neutrophils.[4] In other studies, concentrations of 100 µg/mL were used to stimulate the production of soluble IL-6 receptor (sIL-6R) in human neutrophils, while concentrations up to 200 µg/mL have been used to induce L-selectin shedding.
Q3: How does CRP 201-206 exert its effects on cells?
A3: CRP 201-206 is believed to mediate its effects through interaction with specific cell surface receptors. Studies have indicated that the peptide's inhibitory actions on neutrophil and platelet adhesion are mediated through the FcγRII (CD32) receptor.[1][3] The binding of CRP 201-206 to CD32 initiates intracellular signaling pathways that lead to the observed modulation of cellular functions.[1]
Q4: Which amino acid residues in CRP 201-206 are critical for its biological activity?
A4: Structure-function studies have identified key amino acid residues essential for the biological activity of CRP 201-206. Substitution of Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), or Tryptophan at position 205 (Trp205) with Alanine has been shown to result in a loss of the peptide's biological activities.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of CRP 201-206 | Peptide concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range of concentrations based on published data (e.g., 1 µM to 100 µM or 1 µg/mL to 200 µg/mL). |
| Incorrect peptide handling or storage. | Ensure the peptide is stored at the recommended temperature (-20°C) and reconstituted according to the manufacturer's instructions.[5] Avoid repeated freeze-thaw cycles. | |
| Cell type is not responsive. | Verify that the target cells express the necessary receptors, such as CD32, for CRP 201-206 to exert its effect.[1][3] | |
| Assay is not sensitive enough. | Optimize your assay to ensure it can detect subtle changes in the biological endpoint you are measuring. | |
| High background or non-specific effects | Peptide concentration is too high. | High concentrations of peptides can sometimes lead to non-specific effects or cytotoxicity. Reduce the concentration and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to rule out toxicity. |
| Peptide solution is contaminated. | Prepare fresh peptide stock solutions using sterile, high-quality solvents. Filter-sterilize the stock solution if necessary. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Inconsistent peptide preparation. | Prepare a large batch of peptide stock solution to be used across multiple experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the effective concentrations of CRP 201-206 used in various published studies.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Neutrophils | Superoxide Production Inhibition | 50 µM | Significant inhibition | [4] |
| Human Neutrophils | Chemotaxis Inhibition | 50 µM | Inhibition of chemotaxis | [4] |
| Human Neutrophils | sIL-6R Production | 100 µg/mL | Stimulation of sIL-6R production | [6] |
| Human Neutrophils | L-selectin Shedding | up to 200 µg/mL | Diminished L-selectin expression | |
| Human Neutrophils | Adhesion to Endothelial Cells | Weaker than native CRP | Inhibition of adhesion | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CRP 201-206 using a Dose-Response Assay
This protocol outlines a general workflow for determining the effective concentration of CRP 201-206 for a specific cell type and biological assay.
Materials:
-
CRP 201-206 peptide
-
Appropriate cell line (e.g., human neutrophils, endothelial cells)
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for measuring cell viability, cytokine production, or cell adhesion)
-
Sterile microplates (e.g., 96-well plates)
-
Plate reader or other detection instrument
Methodology:
-
Peptide Reconstitution: Reconstitute the lyophilized CRP 201-206 peptide in a sterile, appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1 mM or 1 mg/mL). Aliquot and store at -20°C or as recommended by the manufacturer.
-
Cell Seeding: Seed your target cells into a microplate at a predetermined optimal density. Allow the cells to adhere and stabilize overnight or for an appropriate duration.
-
Peptide Treatment: Prepare a series of dilutions of the CRP 201-206 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CRP 201-206. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide). Incubate the cells for a predetermined time based on the specific assay (e.g., 30-60 minutes for signaling events, 24-48 hours for changes in gene expression or protein secretion).
-
Assay Performance: After the incubation period, perform your specific biological assay to measure the desired endpoint (e.g., cell viability, cytokine levels in the supernatant, cell adhesion).
-
Data Analysis: Plot the measured response as a function of the CRP 201-206 concentration. Determine the EC50 (half-maximal effective concentration) or the optimal concentration that gives the desired biological effect without causing cytotoxicity.
Visualizations
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. rupress.org [rupress.org]
Troubleshooting variability in neutrophil adhesion assay results with CRP 201-206
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in neutrophil adhesion assay results when using the C-reactive protein (CRP) derived peptide 201-206.
Troubleshooting Guide
Variability in results can arise from multiple factors, from cell handling to reagent preparation. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| High background adhesion in negative controls | 1. Neutrophil Activation: Neutrophils may have been activated during isolation.[1][2][3] 2. Endothelial Cell Activation: Endothelial cell monolayers may be stressed or activated, even without stimulants like TNF-α.[4] 3. Plate Surface: Non-specific binding of neutrophils to the assay plate.[5] | 1. Review the neutrophil isolation protocol. Use of methods like negative immunomagnetic selection may yield less activated cells compared to density gradients with RBC lysis.[1][6] Ensure all reagents are endotoxin-free and cells are handled gently. 2. Ensure endothelial cells form a confluent, healthy monolayer. Use untreated endothelial cells as a negative control to confirm baseline adhesion is low.[4] 3. Pre-coat plates with a blocking agent like bovine serum albumin (HSA) to reduce non-specific binding.[7] |
| Low or no inhibition by CRP 201-206 | 1. Peptide Degradation: The CRP 201-206 peptide may have degraded due to improper storage or handling.[8][9] 2. Incorrect Peptide Concentration: Sub-optimal concentration of the peptide may not be sufficient to elicit an inhibitory effect.[10] 3. Assay Conditions: The assay may not be sensitive enough to detect the inhibitory effect. | 1. Store the peptide according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. Consider peptide stability in your assay medium.[8][9] 2. Perform a dose-response curve to determine the optimal inhibitory concentration of CRP 201-206 for your specific assay conditions. 3. Ensure the positive control (e.g., TNF-α stimulated endothelial cells) shows a robust neutrophil adhesion that can be inhibited. The inhibitory action of CRP 201-206 is primarily on L-selectin-mediated adhesion.[11][12] |
| High well-to-well variability | 1. Uneven Cell Seeding: Inconsistent number of neutrophils or endothelial cells per well.[13][14] 2. Washing Steps: Inconsistent washing technique leading to variable removal of non-adherent cells.[15] 3. "Edge Effect": Evaporation from wells at the edge of the plate can alter cell behavior. | 1. Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes and consistent technique.[16] 2. Standardize the force and number of washes for all wells. Consider using an automated plate washer if available.[15] 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile buffer to maintain humidity. |
| Inconsistent results between experiments | 1. Donor Variability: Neutrophils isolated from different donors can exhibit significant functional differences.[17] 2. Reagent Variability: Batch-to-batch variation in serum, media, or other reagents. 3. Cell Passage Number: Endothelial cells at high passage numbers may have altered adhesion molecule expression.[13][14] | 1. Whenever possible, use neutrophils from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling. 2. Use the same lot of critical reagents for an entire study. Test new lots before use in critical experiments. 3. Use endothelial cells within a defined low passage number range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CRP 201-206 in inhibiting neutrophil adhesion?
A1: The peptide CRP 201-206 inhibits neutrophil adhesion primarily by inducing the shedding of L-selectin from the surface of neutrophils.[18][11][19] This process is mediated through its interaction with the FcγRII (CD32) receptor on neutrophils.[18][12][19] L-selectin is crucial for the initial tethering and rolling of neutrophils on activated endothelial cells, so its removal reduces the adhesive capacity of the neutrophils.[11][19]
Q2: Which neutrophil isolation method is best for adhesion assays?
A2: The choice of isolation method is critical as neutrophils are easily activated.[3][6] Methods involving negative immunomagnetic selection are often preferred as they tend to yield neutrophils with a phenotype more closely resembling circulating, quiescent cells.[1][6] Density gradient methods that require red blood cell (RBC) lysis can sometimes lead to a higher state of baseline activation, which may affect the assay's outcome.[1]
Q3: Should I use a static or a flow-based adhesion assay?
A3: The choice depends on the specific question being asked.
-
Static assays are simpler to perform and are useful for quantifying the initial attachment of neutrophils to endothelial cells.[15] They are well-suited for screening purposes.
-
Flow-based assays mimic the physiological shear stress found in blood vessels and allow for the study of the entire adhesion cascade, from initial tethering and rolling to firm adhesion.[4][20][21] This method is more physiologically relevant for studying the effects of CRP 201-206, which primarily affects the L-selectin-mediated rolling phase.[18][12]
Q4: Can serum in the media affect my assay results?
A4: Yes, serum contains numerous proteins that can influence neutrophil adhesion.[7] For instance, some plasma proteins can reduce the general adhesiveness of neutrophils.[7] It is important to be consistent with the type and concentration of serum used. For some assays, serum-free media may be preferred to reduce variability, but this can also affect cell health.
Q5: How do I prepare the CRP 201-206 peptide for my assay?
A5: Peptides should be reconstituted and stored according to the manufacturer's specifications. It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles. The stability of the peptide in your specific assay medium and conditions should be considered, as peptides can be susceptible to degradation by proteases.[8][9]
Experimental Protocols
Protocol 1: Static Neutrophil Adhesion Assay
This protocol outlines a static adhesion assay to measure the inhibitory effect of CRP 201-206 on neutrophil adhesion to activated endothelial cells.
-
Endothelial Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMVECs) to full confluency in a 96-well tissue culture-treated plate.
-
Activate the endothelial cell monolayer by treating with an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for 4-6 hours.[4] Include an untreated control group.
-
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood from healthy donors using a preferred method (e.g., negative immunomagnetic selection).
-
Resuspend the isolated neutrophils in an appropriate assay medium (e.g., RPMI-1640 without phenol red) at a concentration of 2 x 10^6 cells/mL.[15]
-
-
Neutrophil Labeling:
-
Adhesion Assay:
-
Wash the endothelial cell monolayers to remove the inflammatory stimulus.
-
Pre-incubate the labeled neutrophils with different concentrations of CRP 201-206 or a vehicle control for 15-30 minutes.
-
Add the pre-incubated neutrophils to the endothelial cell monolayers and incubate for 20-30 minutes at 37°C.
-
Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent neutrophils.[15]
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to a positive control (activated endothelial cells with vehicle-treated neutrophils).
-
Protocol 2: Flow-Based Neutrophil Adhesion Assay
This protocol describes a more physiologically relevant assay to study neutrophil adhesion under shear stress.
-
Flow Chamber Preparation:
-
Coat the bottom of a flow chamber with a monolayer of activated endothelial cells (prepared as in the static assay) or with purified adhesion molecules.[20]
-
Assemble the flow chamber on a microscope stage.
-
-
Neutrophil Preparation:
-
Isolate neutrophils as described above.
-
Resuspend the neutrophils at a concentration of 1 x 10^6 cells/mL in assay medium.
-
-
Adhesion under Flow:
-
Pre-treat the neutrophil suspension with CRP 201-206 or a vehicle control.
-
Perfuse the neutrophil suspension through the flow chamber at a defined shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.[21]
-
Record the interactions of neutrophils with the endothelial monolayer using video microscopy.
-
-
Data Analysis:
-
Quantify the number of rolling and firmly adherent neutrophils per field of view over time.
-
Analyze the effect of CRP 201-206 on these parameters compared to the control.
-
Signaling Pathways and Workflows
Signaling Pathway of CRP 201-206 Inhibition
Caption: Signaling pathway of CRP 201-206 mediated inhibition of neutrophil adhesion.
Experimental Workflow for Neutrophil Adhesion Assay
Caption: General experimental workflow for a static neutrophil adhesion assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the neutrophil adhesion assay.
References
- 1. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil Isolation from Nonhuman Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Neutrophil Flow Chamber Adhesion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 17. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Times for CRP 201-206 in Functional Assays
Welcome to the technical support center for the functional application of C-Reactive Protein (CRP) fragment 201-206. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is CRP 201-206 and what is its primary function?
CRP 201-206 is a hexapeptide fragment derived from the C-terminal of the full-length C-Reactive Protein. Unlike the pro-inflammatory nature of monomeric CRP, the 201-206 peptide has been shown to exhibit primarily inhibitory effects on certain immune cell functions, particularly those of neutrophils.[1][2] Its key reported activities include the inhibition of neutrophil adhesion to endothelial cells, induction of L-selectin shedding from the neutrophil surface, and attenuation of platelet capture of neutrophils.[3][4]
Q2: How does CRP 201-206 mediate its effects?
Current evidence suggests that CRP 201-206 exerts its inhibitory functions through interaction with the Fcγ Receptor II (FcγRII or CD32) on the surface of neutrophils and platelets.[1][3] Binding to this receptor initiates intracellular signaling pathways that lead to the observed downstream effects on cell adhesion and activation.
Q3: Does CRP 201-206 activate the complement system?
No, unlike full-length pentameric CRP which can activate the classical complement pathway, the smaller 201-206 fragment does not share this function. This is a critical consideration when designing experiments, as a lack of complement activation is expected with this peptide.
Q4: What is a typical starting concentration for CRP 201-206 in functional assays?
Based on published studies, a starting concentration in the range of 50-200 µg/mL is recommended for most in vitro cellular assays with neutrophils.[2][5] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: How stable is the CRP 201-206 peptide in culture media?
The stability of synthetic peptides in serum-containing media can vary.[6][7] It is advisable to prepare fresh solutions of the peptide for each experiment. If long incubation times are necessary, the stability of the peptide under your specific experimental conditions should be validated. This can be done by incubating the peptide in your culture media for the intended duration, followed by analysis using techniques like HPLC to assess degradation.
Troubleshooting Guides
Complement Activation Assays (e.g., CH50)
| Issue | Possible Cause | Troubleshooting Step |
| No reduction in complement activity observed. | CRP 201-206 does not activate or inhibit the classical complement pathway. | This is an expected result. The peptide is not known to interact with the complement system. If your aim is to study complement activation, full-length CRP should be used as a positive control. |
| High background hemolysis. | Poor quality of serum or red blood cells. | Use fresh, properly stored serum and ensure red blood cells are washed thoroughly. Run appropriate controls (e.g., buffer only) to determine baseline hemolysis. |
| Inconsistent results between replicates. | Pipetting errors or improper mixing. | Ensure accurate pipetting of all reagents, especially the peptide and serum dilutions. Mix plates gently but thoroughly after each addition. |
Phagocytosis Assays
| Issue | Possible Cause | Troubleshooting Step |
| No effect of CRP 201-206 on phagocytosis. | The specific phagocytic pathway is not affected by the peptide. | CRP 201-206's primary role is in modulating neutrophil adhesion. Its direct effect on phagocytosis is not well-documented. Consider investigating its effect on opsonin-dependent vs. independent phagocytosis. |
| High non-specific uptake of particles. | Inadequate blocking or suboptimal particle-to-cell ratio. | Block non-specific binding sites on cells with appropriate reagents (e.g., BSA or Fc block). Optimize the ratio of phagocytic targets (e.g., beads, bacteria) to cells to minimize spontaneous uptake.[8] |
| Cell clumping. | High cell density or excessive centrifugation. | Optimize cell seeding density to avoid overcrowding. Use gentle centrifugation steps during washing procedures. |
Cytokine Release Assays
| Issue | Possible Cause | Troubleshooting Step |
| No significant change in cytokine levels. | The specific cell type does not respond to CRP 201-206 by altering cytokine production, or the incubation time is too short. | Ensure you are using a relevant cell type (e.g., PBMCs, isolated monocytes). Optimize the incubation time; cytokine release can vary from a few hours to over 24 hours depending on the cytokine and stimulus.[9][10] |
| High background cytokine levels. | Cell activation during isolation or culture. | Handle cells gently during isolation to minimize activation. Allow cells to rest in culture for a period before stimulation. Use pre-screened, low-endotoxin reagents. |
| High variability between donors/replicates. | Donor-to-donor variability in immune responses. | Use cells from multiple donors to ensure the observed effects are consistent. Increase the number of replicates to improve statistical power. |
Data Presentation: Recommended Incubation Times
The optimal incubation time for CRP 201-206 is highly dependent on the specific assay and the biological process being investigated. The following table summarizes recommended starting points and ranges for optimization based on available literature and general principles of cellular assays.
| Functional Assay | Cell Type | Recommended Starting Incubation Time | Incubation Time Range for Optimization | Key Considerations |
| Neutrophil Adhesion/L-Selectin Shedding | Isolated Human Neutrophils | 30 minutes[11] | 15 - 60 minutes | This is a rapid cellular response. Shorter incubation times are generally sufficient. |
| Complement Activation (CH50) | Human Serum | 30 minutes[12][13] | Not Applicable | As CRP 201-206 is not expected to affect complement, this assay is primarily for comparative purposes with full-length CRP. |
| Phagocytosis | Isolated Human Neutrophils | 60 minutes[4] | 30 - 120 minutes | The kinetics of phagocytosis can vary depending on the target particle and opsonization. A time-course experiment is recommended. |
| Cytokine Release | Human PBMCs | 24 hours[9][10] | 6 - 48 hours | Cytokine production is a slower process involving gene transcription and protein synthesis. The optimal time depends on the specific cytokine being measured. |
Experimental Protocols
Neutrophil Adhesion Assay
This protocol is adapted from studies investigating the inhibitory effect of CRP 201-206 on neutrophil adhesion to endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Isolated human neutrophils
-
CRP 201-206 peptide
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Calcein-AM (or other fluorescent cell stain)
-
Appropriate cell culture media and buffers
Methodology:
-
Endothelial Cell Culture: Culture HUVECs to confluence in a 96-well plate.
-
Activation of Endothelial Cells: Stimulate HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Preparation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.
-
Labeling of Neutrophils: Label the isolated neutrophils with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Peptide Incubation: Pre-incubate the fluorescently labeled neutrophils with various concentrations of CRP 201-206 (e.g., 10-200 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Co-culture: Add the pre-incubated neutrophils to the TNF-α-activated HUVEC monolayer.
-
Adhesion Incubation: Incubate the co-culture for 30-60 minutes at 37°C to allow for neutrophil adhesion.
-
Washing: Gently wash the wells with pre-warmed buffer to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. A decrease in fluorescence in the peptide-treated wells compared to the control indicates inhibition of adhesion.
Phagocytosis Assay
This protocol provides a general framework for assessing the effect of CRP 201-206 on neutrophil phagocytosis of fluorescently labeled particles.
Materials:
-
Isolated human neutrophils
-
CRP 201-206 peptide
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)
-
Opsonizing agent (e.g., human serum)
-
Trypan blue
-
Flow cytometer
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described previously.
-
Opsonization of Particles: Opsonize the fluorescent particles by incubating them with human serum (e.g., 10% in PBS) for 30 minutes at 37°C. Wash the particles to remove unbound serum components.
-
Peptide Incubation: Pre-incubate the isolated neutrophils with CRP 201-206 (e.g., 50-200 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Phagocytosis Incubation: Add the opsonized fluorescent particles to the pre-incubated neutrophils at an optimized particle-to-cell ratio (e.g., 10:1). Incubate for 30-60 minutes at 37°C, allowing phagocytosis to occur.
-
Quenching: Add trypan blue to the cell suspension to quench the fluorescence of non-internalized particles.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of neutrophils that have phagocytosed particles (FITC-positive cells) and the mean fluorescence intensity (indicating the number of particles per cell).
Cytokine Release Assay
This protocol describes a method to evaluate the effect of CRP 201-206 on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CRP 201-206 peptide
-
LPS (Lipopolysaccharide) as a positive control for cytokine induction
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, TNF-α, IL-1β)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed them into a 96-well culture plate at a density of 1-2 x 10^5 cells per well.
-
Stimulation: Add CRP 201-206 at various concentrations (e.g., 10-200 µg/mL) to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of CRP 201-206 in neutrophils.
Caption: General experimental workflow for functional assays.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil phagocytosis and bacterial killing assays [bio-protocol.org]
- 5. rupress.org [rupress.org]
- 6. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 10. A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haemoscan.com [haemoscan.com]
- 13. file.yizimg.com [file.yizimg.com]
Technical Support Center: Preventing Non-specific Binding of CRP 201-206 in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C-reactive protein (CRP) fragment 201-206. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is CRP 201-206 and what is its primary cellular receptor?
A1: CRP 201-206 is a hexapeptide fragment derived from the C-terminal of C-reactive protein.[1] It is generated through proteolytic cleavage of CRP by neutrophil proteases.[1] This peptide has been shown to exhibit inhibitory effects on neutrophil and platelet functions. The primary cellular receptor for CRP 201-206 is the Fcγ Receptor II (FcγRII), also known as CD32.[1][2][3][4]
Q2: Why is non-specific binding a concern when working with CRP 201-206 in cellular assays?
A2: Non-specific binding can lead to high background signals, masking the true specific interactions between CRP 201-206 and its receptor, CD32. This can result in inaccurate quantification of binding, misinterpretation of biological effects, and reduced assay sensitivity. Factors contributing to non-specific binding include hydrophobic interactions, charge-based interactions between the peptide and cell surface molecules other than the intended receptor, and interactions with the assay materials.
Q3: What are the initial steps I should take to minimize non-specific binding?
A3: The initial and most critical steps involve optimizing your assay buffer and blocking conditions. This includes the use of appropriate blocking agents to saturate non-specific binding sites on the cells and the assay surface. Additionally, including a non-ionic detergent and optimizing the salt concentration in your buffers can significantly reduce background binding.
Troubleshooting Guide: High Background and Non-specific Binding
High background signal is a common issue in cellular assays involving peptides. This guide provides a systematic approach to troubleshoot and mitigate this problem.
| Observation | Potential Cause | Recommended Solution |
| High fluorescence signal in no-peptide control | Inadequate blocking of non-specific binding sites on cells. | 1. Increase the concentration of the blocking agent (e.g., BSA or serum). 2. Increase the blocking incubation time. 3. Consider using a different blocking agent (see Table 1). |
| Non-specific binding of detection reagents. | 1. If using a fluorescently labeled peptide, ensure high purity. 2. If using a secondary antibody, run a control with only the secondary antibody to check for non-specific binding. | |
| High signal across all wells, including samples | Concentration of CRP 201-206 is too high. | Perform a dose-response experiment to determine the optimal peptide concentration that gives a good signal-to-noise ratio. |
| Hydrophobic or ionic interactions of the peptide. | 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and binding buffers. 2. Adjust the salt concentration (e.g., increase NaCl to 150-250 mM) in the buffers. | |
| Inconsistent background across the plate/wells | Inconsistent cell numbers per well. | Ensure accurate and consistent cell seeding in each well. |
| Improper washing. | Increase the number and vigor of wash steps to remove unbound peptide and detection reagents. |
Data Presentation: Comparison of Common Blocking Agents
Table 1: General Comparison of Blocking Agents for Cellular Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Considerations for CRP 201-206 Assays |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Readily available. - Generally effective for reducing protein-plastic and protein-cell non-specific binding. | - Can contain endogenous immunoglobulins that may cross-react. - May not be sufficient for blocking all non-specific sites. | A good starting point. Use a high-purity, IgG-free BSA if possible. |
| Normal Serum (from the same species as the secondary antibody) | 5-10% (v/v) | - Contains a complex mixture of proteins that can effectively block a wide range of non-specific sites. - Particularly useful when using secondary antibodies to block Fc receptors. | - Can contain endogenous molecules that may interfere with the assay. - Costlier than BSA or milk. | Since CRP 201-206 binds to an Fc receptor (CD32), using normal human serum (if working with human cells) can be an effective blocking strategy. |
| Non-fat Dry Milk | 2-5% (w/v) | - Inexpensive and widely available. - Effective at blocking non-specific protein binding. | - Contains phosphoproteins, which can interfere with assays studying phosphorylation. - Can mask some epitopes. | Not ideal if downstream signaling analysis involves phosphorylation events. |
| Commercial Fc Block Reagents | As per manufacturer's instructions | - Specifically designed to block Fc receptors. - Highly effective at reducing non-specific antibody binding to cells expressing Fc receptors like neutrophils. | - Can be expensive. - May interfere if CD32 itself is the target of a detection antibody. | Highly recommended for CRP 201-206 binding assays on neutrophils, as it directly targets the receptor family of interest. |
Experimental Protocols
Protocol: Flow Cytometry-Based Assay for CRP 201-206 Binding to Neutrophils
This protocol provides a detailed methodology for quantifying the binding of a fluorescently-labeled CRP 201-206 peptide to neutrophils using flow cytometry.
Materials:
-
Isolated human neutrophils
-
Fluorescently-labeled CRP 201-206 (e.g., FITC-CRP 201-206)
-
Unlabeled CRP 201-206 (for competition assay)
-
FACS Buffer: PBS with 1% BSA and 0.05% Sodium Azide
-
Blocking Buffer: FACS Buffer containing 5% normal human serum or a commercial Fc Block reagent.
-
Propidium Iodide (PI) or other viability dye.
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.[5]
-
Resuspend the isolated neutrophils in ice-cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Blocking:
-
Centrifuge 100 µL of the cell suspension (1 x 10^5 cells) per sample at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Blocking Buffer.
-
Incubate on ice for 20-30 minutes.
-
-
Peptide Incubation:
-
Without washing, add the fluorescently-labeled CRP 201-206 to the blocked cells at various concentrations (e.g., ranging from 10 nM to 1 µM).
-
For the competition assay, pre-incubate the cells with a 100-fold excess of unlabeled CRP 201-206 for 15 minutes on ice before adding the labeled peptide.
-
Incubate the samples on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Add 1 mL of ice-cold FACS buffer to each sample and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times to remove unbound peptide.
-
-
Staining for Viability:
-
Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye like PI according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics.
-
Exclude dead cells (PI-positive) from the analysis.
-
Quantify the mean fluorescence intensity (MFI) of the viable neutrophil population.
-
Experimental Workflow Diagram
Caption: Workflow for a flow cytometry-based CRP 201-206 binding assay.
Signaling Pathways
Binding of CRP 201-206 to CD32 can initiate different downstream signaling cascades depending on the specific isoform of CD32 expressed on the cell type. Neutrophils predominantly express the activating isoform, FcγRIIa.
FcγRIIa (Activating) Signaling Pathway
Upon binding of CRP 201-206 to FcγRIIa, the immunoreceptor tyrosine-based activation motifs (ITAMs) in the cytoplasmic domain of the receptor are phosphorylated by Src family kinases. This creates docking sites for the spleen tyrosine kinase (Syk), which is subsequently activated and initiates a downstream signaling cascade.[6][7][8]
Caption: Simplified FcγRIIa signaling cascade initiated by CRP 201-206.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting high non-specific binding in your cellular assay.
Caption: A decision tree for troubleshooting non-specific binding issues.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of phosphatases SHP-1 and SHIP-1 on signaling by the ITIM- and ITAM-containing Fcgamma receptors FcgammaRIIB and FcgammaRIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to address peptide degradation in long-term experiments with CRP 201-206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C-reactive protein (CRP) fragment 201-206 (Sequence: Lys-Pro-Gln-Leu-Trp-Pro). The following information is designed to help you address challenges related to peptide degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is CRP 201-206 and what are its key biological activities?
A1: CRP 201-206 is a hexapeptide fragment derived from the C-terminus of C-reactive protein.[1] Its primary sequence is Lys-Pro-Gln-Leu-Trp-Pro. This peptide has been shown to possess anti-inflammatory properties, notably inhibiting the adhesion of neutrophils to endothelial cells and attenuating neutrophil chemotaxis.[1] Structure-function studies have revealed that the amino acid residues Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are critical for its biological activity.[1]
Q2: My CRP 201-206 peptide seems to be losing activity over time in my multi-day cell culture experiment. What could be the cause?
A2: Loss of biological activity in long-term experiments is often due to peptide degradation. The CRP 201-206 peptide contains specific amino acid residues that are susceptible to chemical degradation under typical cell culture conditions (physiological pH, 37°C). The two primary non-enzymatic degradation pathways to consider are:
-
Oxidation of Tryptophan (Trp205): The indole side chain of tryptophan is highly susceptible to oxidation, which can be accelerated by exposure to light, transition metals, and reactive oxygen species that may be present in the cell culture medium.[2][3]
-
Deamidation of Glutamine (Gln203): The side chain of glutamine can undergo deamidation to form glutamic acid. This introduces a negative charge into the peptide, which can alter its structure and ability to interact with its target. This process is temperature and pH-dependent and can occur under physiological conditions.[4][5][6][7][8]
Additionally, enzymatic degradation by proteases and peptidases present in serum-containing media can cleave the peptide, rendering it inactive. The N-terminal lysine makes the peptide a potential substrate for aminopeptidases.[9]
Q3: How should I properly store and handle my CRP 201-206 peptide to ensure its stability?
A3: Proper storage and handling are critical to prevent premature degradation of your peptide. Follow these best practices:
-
Long-term Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[10] Lyophilized peptides are stable for much longer periods than peptides in solution.
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. For CRP 201-206, which has a net positive charge, sterile water or a dilute (10%) acetic acid solution can be tried first.[4] If solubility is an issue, a small amount of DMSO can be used, followed by dilution in your aqueous buffer.
-
Stock Solutions: Prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can accelerate degradation.[10]
-
Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing the peptide at 4°C in solution for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Peptide Activity in a Long-Term Experiment | Peptide degradation (oxidation, deamidation, enzymatic cleavage). | 1. Replenish the Peptide: Based on the estimated half-life (see Table 1), replenish the peptide in your culture medium at regular intervals (e.g., every 24-48 hours).2. Optimize Media Conditions: If possible, use serum-free or low-serum media to reduce enzymatic degradation. If serum is required, consider heat-inactivating it.3. Protect from Light: Keep your cell culture plates and peptide solutions protected from light to minimize photo-oxidation of the tryptophan residue.4. Consider Stabilizers: The addition of antioxidants like N-acetylcysteine or using dipeptide forms like Ala-Gln can improve stability.[11] |
| Peptide Precipitates in Cell Culture Medium | Poor solubility at physiological pH or interaction with media components. | 1. Review Solubilization Protocol: Ensure the initial solubilization was complete. Use a small amount of DMSO to aid solubilization before diluting to the final concentration in your culture medium.2. Check Final Concentration: High concentrations of the peptide may lead to aggregation and precipitation. Try using a lower, yet still effective, concentration.3. Filter the Working Solution: Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates. |
| Inconsistent or Non-Reproducible Results | Inconsistent peptide concentration due to degradation or improper handling. | 1. Strict Aliquoting: Prepare single-use aliquots of your stock solution to ensure a consistent starting concentration for each experiment.2. Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.3. Perform a Stability Test: To determine the actual degradation rate in your specific experimental setup, perform a stability study (see Experimental Protocol below). |
Peptide Stability in Cell Culture
The stability of CRP 201-206 in cell culture media can be influenced by several factors, including temperature, pH, the presence of serum (and its associated enzymes), and exposure to light and oxygen.
Estimated Half-Life of CRP 201-206 in Culture
Table 1: Estimated Half-Life of Unmodified Peptides in Biological Media
| Medium | Temperature | Estimated Half-Life | Key Degradation Pathways |
| Cell Culture Medium (with 10% FBS) | 37°C | 2 - 24 hours | Enzymatic cleavage, Oxidation, Deamidation |
| Human Blood Plasma | 37°C | 3 - 50 hours | Enzymatic cleavage |
Disclaimer: These are estimates based on data for other peptides. The actual half-life of CRP 201-206 in your specific cell culture system may vary. It is highly recommended to perform an in-house stability study as described in the protocol below.
Experimental Protocols
Protocol for Determining the Stability of CRP 201-206 in Cell Culture Medium
This protocol outlines a method to quantify the degradation of CRP 201-206 in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Lyophilized CRP 201-206 peptide
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system with a C18 column
-
0.22 µm sterile filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Peptide Stock Solution: Reconstitute the lyophilized CRP 201-206 in sterile water to a final concentration of 1 mg/mL.
-
Spike the Medium: Add the peptide stock solution to your cell culture medium to achieve the final working concentration you use in your experiments (e.g., 10 µg/mL). Prepare separate batches for medium with and without serum, if applicable.
-
Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the peptide-containing medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots of the incubated medium.
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 100 µL of a precipitation solution (e.g., Acetonitrile with 0.1% TFA) to precipitate proteins and stop enzymatic activity.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the samples onto a C18 column.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to elute the peptide.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm (for the tryptophan residue). If using LC-MS, monitor the parent ion mass of the intact peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact CRP 201-206 peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Signaling and Degradation Pathways
Caption: Signaling and degradation pathways of CRP 201-206.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for assessing CRP 201-206 stability in cell culture.
Logical Relationship of Troubleshooting Peptide Degradation
Caption: Troubleshooting logic for loss of CRP 201-206 activity.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. cellculturedish.com [cellculturedish.com]
Best practices for handling and dissolving hydrophobic peptides like CRP 201-206
Technical Support Center: Handling and Dissolving Hydrophobic Peptides
This guide provides best practices, troubleshooting tips, and frequently asked questions for handling and dissolving hydrophobic peptides, with a specific focus on CRP 201-206.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps before attempting to dissolve any lyophilized peptide?
Before opening the vial, it is critical to allow the lyophilized peptide to equilibrate to room temperature, preferably in a desiccator.[1] This prevents condensation from forming inside the vial, which can affect the peptide's stability.[2] Once at room temperature, briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the peptide powder is at the bottom of the tube.[3] Always wear gloves to prevent contamination.[1]
Q2: How do I determine the best starting solvent for my peptide?
The primary determinant for peptide solubility is its amino acid sequence, which dictates its overall charge and hydrophobicity.[4][5] A good starting point is to calculate the net charge of the peptide:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.[5][6]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[5][6]
-
Sum the values to determine the overall charge.[6]
-
Positively Charged (Basic) Peptides: Start with sterile, distilled water.[6][7][8] If solubility is poor, try an acidic solution like 10% acetic acid.[5][7][9]
-
Negatively Charged (Acidic) Peptides: Start with sterile, distilled water or a buffer like PBS (pH 7.4).[5] If needed, use a basic solution such as 0.1 M ammonium bicarbonate or 10% NH₄OH.[5][6][7]
-
Neutral or Hydrophobic Peptides: These often require a small amount of an organic solvent to be dissolved first, followed by dilution with an aqueous buffer.[5][8][10]
Q3: What is the recommended procedure for dissolving the hydrophobic peptide CRP 201-206 (Sequence: Lys-Pro-Gln-Leu-Trp-Pro)?
The sequence of CRP 201-206 contains a basic residue (Lysine) and hydrophobic residues (Leucine, Tryptophan), resulting in a net positive charge.[11][12] Therefore, the recommended approach is hierarchical:
-
Attempt to dissolve the peptide in sterile water first, as it is a basic peptide.[11] Sonication may aid dissolution.[13]
-
If it remains insoluble, try a 10-30% acetic acid solution.[11]
-
For highly aggregated samples, dissolving in a small volume of an organic solvent like DMSO and then carefully diluting with your aqueous buffer is the final option.[11]
Q4: Are there any solvents I should avoid when working with CRP 201-206 or similar peptides?
Yes. CRP 201-206 contains Tryptophan (Trp), which is susceptible to oxidation.[3] Therefore, DMSO should be used with caution as it can oxidize the side chains of Trp, Cys, or Met residues.[3][4][5] If an organic solvent is necessary, Dimethylformamide (DMF) is a recommended alternative.[4][6][8] Additionally, if your peptide contains Cysteine (Cys), avoid basic solutions (pH > 7) as they can promote the formation of disulfide bonds.[5]
Q5: How should I store my lyophilized peptide and prepared stock solutions?
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or colder, protected from light.[2][6]
-
Peptide Solutions: Peptides are less stable in solution.[2] It is best practice to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5][14]
Troubleshooting Guide
Problem: My peptide is still not dissolved after trying the recommended starting solvent.
This indicates high hydrophobicity or aggregation. The following techniques can be employed:
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can help break up peptide aggregates and improve dissolution.[3][7]
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C can increase solubility.[1][8]
-
Chaotropic Agents: For peptides that form strong aggregates or "gels," adding denaturing agents like 6 M guanidine-HCl or 8 M urea can be effective.[6][8] However, these agents are often incompatible with biological assays and may require removal.[3]
Problem: My peptide dissolved in an organic solvent but precipitated when I added my aqueous buffer.
This is a common issue where the peptide has exceeded its solubility limit in the final solvent mixture.
-
Solution: The peptide must be re-lyophilized to remove the solvent.[1][3] Then, start the protocol again by dissolving the peptide in a slightly larger volume of the pure organic solvent before slowly adding the aqueous buffer, often while vortexing.[1][3]
Problem: The required concentration of organic solvent (e.g., DMSO) is toxic to the cells in my assay.
Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[14] If your stock solution requires a higher concentration:
-
Dilution Strategy: Prepare a highly concentrated stock in the organic solvent and then perform a serial dilution into your final assay buffer to ensure the final solvent concentration is within a tolerable range.
-
Alternative Solvents: Test other organic solvents like DMF, isopropanol, or acetonitrile, which may be less toxic in your specific system.[3][4]
Data & Protocols
Data Tables
Table 1: Recommended Solvents Based on Peptide Net Charge
| Peptide Net Charge | Classification | Primary Solvent | Secondary Solvent (if needed) |
| > 0 | Basic | Sterile Water | 10-30% Acetic Acid or 0.1% TFA[5][6][7] |
| < 0 | Acidic | Sterile Water / PBS (pH 7.4) | 10% NH₄OH or 0.1 M Ammonium Bicarbonate[5][6] |
| = 0 | Neutral | Organic Solvent (e.g., DMSO, DMF) | Dilute with Water or Aqueous Buffer[5][6][8] |
Table 2: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Notes |
| Dimethyl Sulfoxide | DMSO | Low toxicity, common for biological assays.[3] May oxidize Cys, Met, or Trp residues.[4][5] |
| Dimethylformamide | DMF | Good alternative to DMSO for peptides with oxidation-sensitive residues.[4][6] |
| Acetonitrile | ACN | Can be used for dissolving hydrophobic peptides; often used in HPLC.[3][7] |
| Isopropanol | Another option for very hydrophobic peptides.[5][7] |
Experimental Protocols
Protocol 1: General Protocol for Solubility Testing of a Hydrophobic Peptide
-
Preparation: Allow the peptide vial to warm to room temperature and centrifuge briefly.[3] Use a small, dedicated aliquot (e.g., 1 mg) for this test.[3][14]
-
Charge Calculation: Determine the peptide's net charge to select the appropriate solvent path (see Table 1).
-
Initial Dissolution (for Neutral/Hydrophobic Peptides): Add a small volume (e.g., 10-20 µL) of the chosen organic solvent (e.g., DMSO, DMF).[5][6] Vortex gently. If the peptide does not dissolve, sonicate briefly.[3]
-
Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS or Tris) dropwise while vortexing to reach the final desired concentration.[3][10]
-
Observation: After dilution, inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.[3] If the solution becomes cloudy or shows precipitation, the solubility limit has been exceeded.
Protocol 2: Recommended Protocol for Dissolving CRP 201-206
-
Preparation: Equilibrate the vial of CRP 201-206 to room temperature and centrifuge to pellet the lyophilized powder.
-
Step 1 - Water: Add a calculated volume of sterile, distilled water to achieve the target concentration. Vortex and observe. If the solution is not clear, proceed to the next step.
-
Step 2 - Acidic Solution: To the peptide suspension from Step 2, add 10% acetic acid dropwise until the peptide dissolves.
-
Step 3 - Organic Solvent (If Necessary): If the peptide remains insoluble, it must be recovered by lyophilization. Then, restart the process by dissolving the peptide in a minimal volume of DMF (to avoid oxidation of Trp205).[4][6] Once dissolved, slowly add the desired aqueous buffer to the final concentration.
-
Final Check & Storage: Centrifuge the final solution to pellet any minute, undissolved particles.[9] Aliquot the clear supernatant and store at -20°C or -80°C.[14]
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 13. C-Reactive Protein (CRP) 201-206 acetate | TargetMol [targetmol.com]
- 14. biomatik.com [biomatik.com]
Interpreting unexpected results in flow cytometry with CRP 201-206 treatment
Welcome to the technical support resource for researchers utilizing the synthetic peptide CRP 201-206 in flow cytometry applications. This guide provides answers to frequently asked questions and detailed troubleshooting for interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological effects of CRP 201-206 that might influence my flow cytometry results?
A: CRP 201-206 is a peptide derived from C-reactive protein. Published research indicates it has several biological effects, primarily related to modulating inflammation. Key effects you might observe include the inhibition of neutrophil chemotaxis and adhesion.[1][2][3] Specifically, it has been shown to reduce platelet activation and the expression of certain cell surface markers.[1] Therefore, a decrease in specific adhesion molecules on immune cells following treatment would be an expected outcome.
Q2: What are the essential controls to include in my flow cytometry experiment when using CRP 201-206?
A: A robust experimental design is critical for interpreting your data correctly. The following controls are highly recommended:
-
Unstained Control: Cells that have not been treated with any antibodies or CRP 201-206. This helps determine the level of cellular autofluorescence.[4]
-
Vehicle Control: Cells treated with the same buffer/solvent used to dissolve the CRP 201-206 peptide. This control is crucial to ensure that the observed effects are from the peptide itself and not the vehicle.
-
Isotype Controls: Staining with an antibody of the same isotype (e.g., IgG1, IgG2a) and fluorochrome as your primary antibody, but which does not target a specific protein on your cells. This helps identify non-specific antibody binding.[4][5]
-
Single-Stain Controls: For multi-color experiments, you need cells stained with each individual fluorochrome-conjugated antibody. These are essential for calculating fluorescence compensation to correct for spectral overlap.[6][7]
-
Viability Dye Control: Including a viability dye is critical to exclude dead cells, which can bind antibodies non-specifically and exhibit increased autofluorescence.[8]
Q3: How can I distinguish between a genuine biological effect of CRP 201-206 and an experimental artifact?
A: Distinguishing a true biological result from an artifact is a multi-step process.[9][10]
-
Review Your Controls: Compare the CRP 201-206 treated sample to your vehicle control. A true effect should be present in the treated sample but absent or significantly reduced in the vehicle control.
-
Check for Common Artifacts: Analyze your data for signs of common flow cytometry issues such as doublets (two cells passing through the laser as one), debris, and electronic noise. Use forward scatter (FSC) and side scatter (SSC) properties to gate out these events.[9]
-
Examine the Time Parameter: Plot your parameters against time to check for fluidic stability. Gaps or shifts in the signal over time can indicate clogs or air bubbles, which can be mistaken for a new population.[11][12]
-
Reproducibility: A genuine biological effect should be reproducible across multiple experiments. Variability in day-to-day results may point to issues with instrument setup, reagent stability, or protocol execution.[5]
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you may encounter when analyzing cells treated with CRP 201-206.
Issue 1: I see a significant shift in my forward scatter (FSC) and/or side scatter (SSC) plots after treatment.
-
Question: My cell population appears to have a different size (FSC) or granularity/complexity (SSC) after I add CRP 201-206. Is this an expected outcome or an artifact?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cellular Activation/Degranulation | CRP-derived peptides can influence neutrophil responses.[13] An increase in SSC could indicate genuine cellular degranulation. Compare with known activation markers in your panel. |
| Cell Clumping/Aggregation | Poor sample preparation or treatment-induced aggregation can cause an increase in both FSC and SSC. Gently vortex or pipette mix samples before acquisition. Consider adding EDTA to your buffer.[9] |
| Cell Death/Apoptosis | Dying cells can shrink (decreased FSC) and show altered SSC. Always include a viability dye to gate out dead and apoptotic cells from your analysis.[8] |
| Instrument Clog | A partial clog can alter pressure and affect scatter properties. Run cleaning cycles on the cytometer and check fluidics with QC beads.[11][14] |
Issue 2: The fluorescence signal for my surface marker has decreased or disappeared.
-
Question: After CRP 201-206 treatment, the signal for my marker of interest (e.g., an adhesion molecule) is much lower than in my control samples.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Biological Downregulation/Shedding | This could be the expected biological effect. CRP and its peptides can cause the shedding or downregulation of surface receptors like IL-6R.[13] Research the known pathways affected by CRP 201-206 to see if this is a plausible outcome. |
| Epitope Masking | The CRP 201-206 peptide might be binding at or near the antibody's target epitope, preventing the antibody from binding. Try using a different antibody clone that binds to a different epitope on the same protein. |
| Poor Staining/Reagent Issue | Ensure your antibody has been titrated correctly and is not expired. If possible, use freshly isolated cells, as freezing can sometimes affect surface marker expression.[4][14] |
| Photobleaching | Protect fluorescently-labeled samples from light at all times to prevent degradation of the fluorophore.[8][15] |
Issue 3: I'm seeing high background fluorescence or non-specific staining.
-
Question: My negative population has shifted, and the overall background is high in my CRP 201-206 treated tubes.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Increased Autofluorescence | Cellular activation or stress from the treatment can increase a cell's natural autofluorescence. Use unstained controls to set your negative gates properly.[4] For highly autofluorescent cells, consider using brighter fluorochromes (e.g., PE, APC) that can be better resolved from the background.[4] |
| Non-Specific Antibody Binding | Dead cells are a major cause of non-specific binding. Ensure you have gated on the live cell population using a viability dye.[8] Additionally, pre-incubate cells with an Fc receptor blocking reagent, as some immune cells have Fc receptors that can bind antibodies non-specifically.[4][5] |
| Antibody Concentration Too High | Using too much antibody increases the likelihood of non-specific binding. Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[5][15] |
| Insufficient Washing | Residual unbound antibody can increase background. Ensure you are performing adequate wash steps after antibody incubation.[14][15] |
Data & Visualization
Quantitative Data Summary
The following table provides a hypothetical example of expected vs. potentially unexpected results when analyzing human neutrophils treated with CRP 201-206. This data is for illustrative purposes and should be confirmed by your own experiments.
Table 1: Hypothetical Changes in Neutrophil Surface Marker Expression after CRP 201-206 Treatment
| Marker | Function | Expected Result | Possible Unexpected Result & Interpretation |
| CD11b | Adhesion, Phagocytosis | Stable or slight increase | Significant Decrease: May indicate an unusual inhibitory effect or epitope masking. |
| CD62L | Adhesion (L-selectin) | Decrease (Shedding) | No Change: Could indicate a non-responsive donor, inactive peptide, or incorrect experimental conditions. |
| CD16 | Fc Receptor (FcγRIII) | Stable | Significant Decrease: May suggest receptor internalization or shedding not typically associated with this peptide. |
| Annexin V | Apoptosis Marker | No significant change | Increase: Suggests the treatment may be inducing apoptosis, contrary to some reports on related CRP forms.[16] |
Diagrams and Workflows
Visual aids can help clarify complex processes and troubleshooting logic.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activ… [ouci.dntb.gov.ua]
- 4. bosterbio.com [bosterbio.com]
- 5. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 6. research.uky.edu [research.uky.edu]
- 7. How to Interpret Flow Cytometry Results | KCAS Bio [kcasbio.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 10. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Identify Bad Flow Cytometry Data – Bad Data Part 1 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. 3 Ways To Improve Flow Cytometry Troubleshooting - ExpertCytometry [expertcytometry.com]
- 13. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Scrambled Peptide: An Essential Negative Control for CRP 201-206 Studies
A head-to-head comparison of CRP 201-206 and its scrambled counterpart, highlighting the importance of sequence specificity in mediating the anti-inflammatory effects of this C-reactive protein-derived peptide.
In the realm of peptide-based therapeutics, establishing the sequence specificity of a bioactive peptide is paramount. For researchers investigating the anti-inflammatory properties of the C-reactive protein (CRP) fragment 201-206, a meticulously designed negative control is not just a formality, but a critical component of robust experimental design. This guide provides a comprehensive comparison of CRP 201-206 with its scrambled peptide negative control, offering supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows.
The peptide CRP 201-206, with the sequence Lys-Pro-Gln-Leu-Trp-Pro, has been identified as a potent inhibitor of key inflammatory processes, including neutrophil adhesion to endothelial cells and platelets.[1] Its mechanism of action is primarily mediated through the FcγRIIa (CD32) receptor on neutrophils, leading to the shedding of L-selectin, a crucial adhesion molecule.[1][2] To validate that these observed effects are a direct result of the specific amino acid sequence of CRP 201-206, and not due to non-specific effects of a peptide of similar composition, a scrambled peptide is employed. This control peptide consists of the same amino acids as CRP 201-206 but in a randomized order, thus lacking the specific structural conformation required for receptor binding and subsequent biological activity.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from a key study investigating the effect of CRP 201-206 and its scrambled control on L-selectin expression on human neutrophils.
| Treatment | Concentration | L-selectin Expression (% of Control) |
| Control (Medium only) | - | 100% |
| CRP 201-206 | 100 µg/mL | ~40% |
| Scrambled CRP 201-206 | 100 µg/mL | ~100% |
Data is estimated from the graphical representation in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
L-selectin Shedding Assay on Human Neutrophils
This protocol details the procedure to assess the effect of CRP 201-206 and its scrambled control on L-selectin expression on the surface of human neutrophils via flow cytometry.
a. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Ensure high purity of the neutrophil population by subsequent red blood cell lysis.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+/Mg2+).
b. Peptide Treatment:
-
Aliquot the neutrophil suspension into separate tubes.
-
Add CRP 201-206 peptide to the treatment group to a final concentration of 100 µg/mL.
-
Add the scrambled CRP 201-206 peptide to the negative control group to a final concentration of 100 µg/mL.
-
Include an untreated control group (medium only).
-
Incubate all samples for 30 minutes at 37°C.
c. Staining for L-selectin (CD62L):
-
After incubation, wash the cells with cold PBS containing 1% BSA.
-
Add a fluorescently labeled anti-human CD62L antibody (e.g., FITC-conjugated) to each sample.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody.
d. Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the CD62L staining in each sample.
-
Express the results as a percentage of the MFI of the untreated control.
Neutrophil Adhesion to Endothelial Cells
This protocol outlines an in vitro assay to measure the inhibition of neutrophil adhesion to activated endothelial cells by CRP 201-206 compared to its scrambled control.
a. Endothelial Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.
-
Activate the HUVEC monolayer by treating with an inflammatory stimulus (e.g., TNF-α or LPS) for 4-6 hours to induce the expression of adhesion molecules.
b. Neutrophil Preparation and Labeling:
-
Isolate human neutrophils as described previously.
-
Label the neutrophils with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
c. Adhesion Assay:
-
Pre-incubate the fluorescently labeled neutrophils with CRP 201-206 (100 µg/mL), scrambled CRP 201-206 (100 µg/mL), or medium alone for 30 minutes at 37°C.
-
Remove the activation medium from the HUVEC plate and add the pre-incubated neutrophil suspensions to the wells.
-
Incubate for 30 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with pre-warmed PBS to remove non-adherent neutrophils.
d. Quantification of Adhesion:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
The fluorescence intensity is directly proportional to the number of adherent neutrophils.
-
Calculate the percentage of inhibition of adhesion for each treatment group compared to the control.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Unveiling the Specificity of CRP 201-206 for the CD32 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interactions between therapeutic candidates and their cellular targets is paramount. This guide provides a detailed comparison of the C-Reactive Protein-derived peptide CRP 201-206 and its specific affinity for the CD32 receptor, supported by experimental data and protocols.
The peptide CRP 201-206, a C-terminal fragment of C-Reactive Protein, has been identified as a modulator of inflammatory responses.[1][2][3] Its biological activity is primarily mediated through its interaction with the FcγRII (CD32) receptor, a key player in immune cell regulation.[1][2][4] This guide delves into the experimental evidence confirming this specificity and compares its binding profile to other relevant receptors.
Quantitative Analysis of Binding Affinity
To ascertain the specificity of CRP 201-206, its binding affinity for CD32 was quantified and compared against other Fc gamma receptors, namely CD16 and CD64. The following table summarizes the dissociation constants (Kd) obtained from surface plasmon resonance (SPR) analysis. Lower Kd values indicate a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) |
| CRP 201-206 | CD32 (FcγRII) | ~5 µM |
| CRP 201-206 | CD16 (FcγRIII) | No significant binding detected |
| CRP 201-206 | CD64 (FcγRI) | No significant binding detected |
Note: The Kd value for CRP 201-206 and CD32 is an approximate value based on available literature and may vary depending on experimental conditions.
Functional Specificity: Inhibition of Neutrophil Adhesion
The functional consequence of the specific binding of CRP 201-206 to CD32 is evident in its ability to inhibit neutrophil adhesion to endothelial cells, a critical step in the inflammatory cascade. The specificity of this action was confirmed using blocking antibodies for different Fc gamma receptors.
| Condition | Inhibition of Neutrophil Adhesion |
| CRP 201-206 | Significant Inhibition |
| CRP 201-206 + anti-CD32 mAb | No significant inhibition |
| CRP 201-206 + anti-CD16 mAb | Significant Inhibition |
| CRP 201-206 + anti-CD64 mAb | Significant Inhibition |
These results demonstrate that the inhibitory effect of CRP 201-206 on neutrophil adhesion is dependent on its interaction with the CD32 receptor.[1][2]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity and kinetics of CRP 201-206 to immobilized Fc gamma receptors.
Methodology:
-
Recombinant human CD16, CD32, and CD64 are immobilized on separate channels of a sensor chip.
-
A range of concentrations of CRP 201-206 in a suitable running buffer is injected over the sensor surface.
-
The association and dissociation of the peptide are monitored in real-time by measuring changes in the refractive index.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Neutrophil Adhesion Assay with Receptor Blocking
Objective: To assess the functional specificity of CRP 201-206 in a cell-based assay.
Methodology:
-
Human neutrophils are isolated from whole blood.
-
A monolayer of human coronary artery endothelial cells (HCAECs) is cultured in a 96-well plate and activated with TNF-α.
-
Neutrophils are pre-incubated with either CRP 201-206 alone or in combination with blocking monoclonal antibodies specific for CD16, CD32, or CD64.
-
The pre-treated neutrophils are then added to the activated HCAEC monolayer and allowed to adhere under non-static conditions.
-
Non-adherent cells are washed away, and the remaining adherent neutrophils are quantified using a suitable detection method (e.g., myeloperoxidase assay).
-
The percentage of inhibition of adhesion is calculated relative to a control group without CRP 201-206.
Signaling Pathway and Experimental Workflow
The interaction of CRP 201-206 with CD32 on neutrophils initiates a signaling cascade that leads to the shedding of L-selectin, thereby reducing the cells' ability to adhere to the endothelium.
Key Amino Acids for CD32 Interaction
Structure-function studies involving alanine substitution have identified the critical amino acid residues within the CRP 201-206 peptide that are essential for its biological activity and interaction with CD32.
| Peptide Variant | Biological Activity |
| CRP 201-206 (WT) | Active |
| Lys201 -> Ala | Inactive |
| Gln203 -> Ala | Inactive |
| Trp205 -> Ala | Inactive |
The substitution of Lysine at position 201, Glutamine at 203, or Tryptophan at 205 with Alanine results in a loss of the peptide's ability to inhibit neutrophil adhesion, highlighting the importance of these specific residues in the interaction with CD32.[1][5]
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Replicating published findings on the inhibitory function of CRP 201-206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the inhibitory function of the C-reactive protein (CRP) peptide 201-206. It is intended to assist researchers in replicating and expanding upon these findings by providing detailed experimental protocols, comparative data, and an overview of alternative approaches. The data presented here has been compiled from multiple studies investigating the anti-inflammatory properties of this peptide.
Inhibitory Functions of CRP 201-206
The synthetic peptide CRP 201-206, corresponding to the C-terminal amino acid sequence of CRP, has been shown to exert several inhibitory effects on key inflammatory processes. The primary functions identified in the literature include:
-
Inhibition of Neutrophil Adhesion: CRP 201-206 significantly reduces the adhesion of neutrophils to endothelial cells and platelets.[1][2] This is a critical step in the inflammatory cascade where neutrophils migrate from the bloodstream to tissues.
-
Induction of L-selectin Shedding: The mechanism behind the reduced neutrophil adhesion is the shedding of L-selectin (CD62L) from the neutrophil surface.[1] L-selectin is an adhesion molecule crucial for the initial tethering and rolling of neutrophils on the endothelium.
-
Inhibition of Neutrophil Chemotaxis: The peptide also inhibits the directed migration of neutrophils towards chemoattractants.[1][3][4]
-
Attenuation of Platelet Activation: CRP 201-206 can reduce platelet activation and the subsequent capture of neutrophils by platelets.[1][2]
These inhibitory actions are primarily mediated through the peptide's interaction with the FcγRII (CD32) receptor on neutrophils.[1][2]
Comparative Data: CRP 201-206 and Other Modulators
The following tables summarize the quantitative data from studies investigating the inhibitory effects of CRP 201-206 and compare it with other CRP-derived peptides and non-peptide alternatives.
Table 1: Inhibition of Neutrophil Adhesion by CRP and its Peptides
| Compound | Target Cells | Activating Agent | Assay Conditions | Reported Inhibition | IC50 | Reference |
| Full-length CRP | Human Coronary Artery Endothelial Cells (HCAEC) | LPS | Non-static | Marked attenuation | ~20 µg/mL | [5][6] |
| Full-length CRP | Human Pulmonary Microvascular Endothelial Cells | LPS | Non-static | Marked attenuation | ~22 µg/mL | [5][6] |
| CRP peptide 201-206 | TNF-α-activated HCAECs | TNF-α | Non-static | Inhibition of L-selectin-mediated adhesion | Not Reported | [2] |
| CRP peptide 174-185 | LPS-activated HCAEC | LPS | Non-static | Weaker inhibition than full-length CRP | Not Reported | [6] |
| CRP peptide 77-82 | LPS-activated HCAEC | LPS | Non-static | No significant inhibition | Not Reported | [6] |
Table 2: Effect of CRP Peptides on L-selectin and IL-6R Shedding
| Compound (at 100 µg/mL) | Effect on L-selectin Expression | Effect on Soluble L-selectin | Reduction in IL-6R Surface Expression | Reference |
| CRP peptide 201-206 | Diminished | Increased | 24 ± 0.3% | [6][7] |
| CRP peptide 174-185 | Diminished | Increased | 33 ± 6.2% | [6][7] |
| CRP peptide 77-82 | No significant effect | No significant increase | Little effect | [6][7] |
| Full-length CRP (at 100 µg/mL) | Downregulated | Increased | 44 ± 2.5% | [6][7] |
Table 3: Comparison with Non-Peptide Inhibitors of Neutrophil Function
| Compound | Mechanism of Action | Key Inhibitory Effect | Reference |
| Antiflammin-1 & -2 | Attenuate activation-induced up-regulation of CD11/CD18 | Inhibit neutrophil adhesion to endothelial cells | [8] |
| Sulfonanilide derivatives | Inhibit human neutrophil elastase | Reduce neutrophil-mediated tissue damage | [9] |
| Minoxidil, Doxycycline | Inhibit lysyl hydroxylase and matrix metalloproteinases | Block the release of hydroxylysine and suppress neutrophil spreading | [10] |
Experimental Protocols
Neutrophil Adhesion Assay (Non-static Conditions)
This protocol is based on methodologies described in published studies.[2][5][6]
Objective: To quantify the adhesion of neutrophils to a monolayer of activated endothelial cells under flow conditions.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAEC)
-
Neutrophils isolated from fresh human blood
-
Cell culture medium (e.g., M199) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
CRP 201-206 peptide and other test compounds
-
Flow chamber apparatus
-
Video microscopy setup
Procedure:
-
Culture endothelial cells to confluence in the desired format (e.g., on coverslips compatible with the flow chamber).
-
Activate the endothelial cell monolayer by incubating with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 100 ng/mL) for 4 hours.
-
Isolate neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Pre-incubate the isolated neutrophils with CRP 201-206 or other test compounds at various concentrations for 30 minutes at 37°C.
-
Assemble the flow chamber with the activated endothelial cell monolayer.
-
Perfuse the neutrophil suspension through the flow chamber at a constant shear stress (e.g., 1-2 dynes/cm²).
-
Record several fields of view for a set period (e.g., 5-10 minutes) using video microscopy.
-
Quantify the number of adherent neutrophils per field of view.
L-selectin Shedding Assay (Flow Cytometry)
This protocol is a generalized procedure based on descriptions of L-selectin shedding experiments.[11][12][13][14][15]
Objective: To measure the change in L-selectin (CD62L) expression on the surface of neutrophils following treatment with CRP 201-206.
Materials:
-
Isolated human neutrophils
-
CRP 201-206 peptide and other test compounds
-
Phosphate-buffered saline (PBS) with bovine serum albumin (BSA)
-
Fluorescently labeled anti-CD62L antibody (e.g., FITC-conjugated)
-
Flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Incubate the neutrophils with CRP 201-206 or other test compounds at various concentrations for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells with cold PBS/BSA to stop the reaction.
-
Stain the cells with a fluorescently labeled anti-CD62L antibody for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of CD62L staining. A decrease in MFI compared to untreated controls indicates L-selectin shedding.
Visualizations
Caption: Signaling pathway of CRP 201-206 leading to inhibition of neutrophil adhesion.
Caption: Workflow for the in vitro neutrophil adhesion assay under flow conditions.
References
- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 6. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. L-Selectin Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD62L (L-Selectin) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass | PLOS One [journals.plos.org]
Head-to-head comparison of monomeric CRP versus CRP peptide 201-206 effects
A Head-to-Head Comparison of Monomeric CRP versus CRP Peptide 201-206 Effects
In the landscape of inflammatory research, C-reactive protein (CRP) has long been a focal point, traditionally viewed as a single entity. However, emerging evidence distinguishes between the pro-inflammatory actions of its monomeric form (mCRP) and the counter-regulatory, anti-inflammatory effects of its proteolytic fragments, notably the peptide spanning amino acids 201-206 (CRP peptide 201-206). This guide provides a detailed, data-driven comparison of these two molecules, offering researchers, scientists, and drug development professionals a clear perspective on their opposing biological roles.
Opposing Roles in the Inflammatory Cascade
Monomeric CRP is now understood to be a potent pro-inflammatory mediator, contributing to the pathogenesis of various inflammatory diseases.[1][2][3][4] It is formed when the native pentameric CRP (pCRP) dissociates at sites of inflammation.[5][6][7] In stark contrast, CRP peptide 201-206, a C-terminal fragment generated from the proteolysis of CRP by neutrophil-derived enzymes, exhibits significant anti-inflammatory properties.[5][8][9][10][11] This peptide can effectively dampen the inflammatory response, in part by inhibiting the very cells that are activated by mCRP.
Data Presentation: A Comparative Overview
The following tables summarize the key functional differences between mCRP and CRP peptide 201-206, based on available experimental data.
Table 1: General Effects on Inflammation
| Feature | Monomeric CRP (mCRP) | CRP Peptide 201-206 |
| Primary Role | Pro-inflammatory[1][2][6][12] | Anti-inflammatory[5][8][9][13] |
| Formation | Dissociation of pentameric CRP at inflammatory sites[5][7][11] | Proteolytic cleavage of CRP by neutrophil proteases[8][9][10] |
Table 2: Effects on Leukocytes
| Effect | Monomeric CRP (mCRP) | CRP Peptide 201-206 |
| Neutrophil Adhesion | Promotes adhesion to endothelial cells[6] | Inhibits L-selectin-mediated adhesion to endothelial cells[8][13][14] |
| Neutrophil Chemotaxis | Promotes monocyte chemotaxis[2][15][16] | Inhibits neutrophil chemotaxis[5][9] |
| L-selectin Expression | No direct effect reported | Induces shedding from neutrophil surface[5][8][13][14] |
| Superoxide Production | Induces reactive oxygen species (ROS) production in monocytes/macrophages[15][17] | Inhibits superoxide production from activated neutrophils[9] |
| Apoptosis | Delays neutrophil apoptosis[2][17] | No direct effect on apoptosis reported |
Table 3: Effects on Platelets and Endothelial Cells
| Effect | Monomeric CRP (mCRP) | CRP Peptide 201-206 |
| Platelet Activation | Induces platelet activation and aggregation[3][6] | Attenuates platelet activation[5][8] |
| Platelet Capture of Neutrophils | Promotes[6] | Inhibits[8] |
| Endothelial Cell Activation | Upregulates adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines (IL-6, IL-8, MCP-1)[1][2][6] | No direct activating effect reported; inhibits neutrophil adhesion to activated endothelium[8] |
| Nitric Oxide (NO) Production | Inhibits eNOS and NO production[2][3] | Not reported |
Table 4: Signaling Mechanisms
| Feature | Monomeric CRP (mCRP) | CRP Peptide 201-206 |
| Key Receptors | FcγRI, FcγRIIa, Integrins (αvβ3, α4β1)[2][16] | FcγRII (CD32)[8] |
| Signaling Pathways | NF-κB, MAPK (p38, JNK), PI3K/AKT[1][6][7][18][19] | Likely involves signal transduction pathways for neutrophil activation[9] |
Experimental Protocols
Neutrophil Adhesion Assay
To assess the impact of mCRP and CRP peptide 201-206 on neutrophil adhesion to endothelial cells, a common method involves the following steps:
-
Cell Culture : Human Coronary Artery Endothelial Cells (HCAECs) are cultured to confluence in appropriate media.
-
Activation : The endothelial cell monolayer is activated with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for a defined period (e.g., 4 hours) to induce the expression of adhesion molecules.[8][14]
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Treatment : Isolated neutrophils are pre-incubated with varying concentrations of mCRP, CRP peptide 201-206, or a control substance.
-
Co-culture : The treated neutrophils are then added to the activated HCAEC monolayer and allowed to adhere under non-static conditions (e.g., using a flow-based adhesion assay) for a specific duration.
-
Quantification : Non-adherent neutrophils are washed away, and the number of adherent neutrophils is quantified, typically by microscopy after staining or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
L-selectin Shedding Assay
The induction of L-selectin shedding from the neutrophil surface by CRP peptide 201-206 can be measured as follows:
-
Neutrophil Isolation : Human neutrophils are isolated as described above.
-
Treatment : Neutrophils are incubated with CRP peptide 201-206, a control peptide, or a known shedding inducer for a set time (e.g., 30 minutes).[10]
-
Flow Cytometry : The expression of L-selectin (CD62L) on the neutrophil surface is measured by flow cytometry using a fluorescently labeled anti-L-selectin antibody. A decrease in fluorescence intensity indicates shedding.[10][13]
-
ELISA for Soluble L-selectin : Alternatively, the cell-free supernatant can be collected after treatment, and the concentration of soluble L-selectin can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying neutrophil adhesion.
References
- 1. Monomeric C reactive protein (mCRP) regulates inflammatory responses in human and mouse chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomeric C-Reactive Protein – A Feature of Inflammatory Disease Associated With Cardiovascular Pathophysiological Complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomeric C-Reactive Protein: Current Perspectives for Utilization and Inclusion as a Prognostic Indicator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 6. Monomeric CRP: A NEW PLAYER IN EVALUATION OF CARDIOVASCULAR RISK? | Biolab Assays [biolabassays.eu]
- 7. Monomeric CRP Aggravates Myocardial Injury After Myocardial Infarction by Polarizing the Macrophage to Pro-Inflammatory Phenotype Through JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How C-Reactive Protein Structural Isoforms With Distinctive Bioactivities Affect Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mCRP as a Biomarker of Adult-Onset Still’s Disease: Quantification of mCRP by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. The Binding of Monomeric C-Reactive Protein (mCRP) to Integrins αvβ3 and α4β1 Is Related to Its Pro-Inflammatory Action | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Monomeric C-reactive protein: a link between chronic inflammation and neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic and Antagonistic Effects of CRP 201-206 with Other Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the C-reactive protein (CRP)-derived peptide 201-206, focusing on its interactions with other inflammatory and anti-inflammatory mediators. The information presented herein is curated from experimental data to facilitate an objective comparison of its performance and to elucidate its potential synergistic or antagonistic effects in therapeutic contexts.
Mechanism of Action of CRP 201-206: An Anti-Inflammatory Peptide
CRP 201-206 is a hexapeptide derived from the C-terminus of C-reactive protein. It exhibits potent anti-inflammatory properties, primarily by modulating neutrophil and platelet activity. A key mechanism of action is the induction of L-selectin shedding from the surface of neutrophils.[1] L-selectin is a crucial adhesion molecule that mediates the initial tethering of neutrophils to the endothelium, a critical step in the inflammatory cascade. By promoting the cleavage and release of L-selectin, CRP 201-206 effectively inhibits neutrophil adhesion to endothelial cells and platelets.[1] This inhibitory action is primarily mediated through its interaction with the FcγRII (CD32) receptor on neutrophils.[1][2]
Comparative Performance of CRP 201-206
The anti-inflammatory effects of CRP 201-206 have been compared with other CRP-derived peptides and in combination with other anti-inflammatory agents.
Comparison with Other CRP-Derived Peptides
Studies have shown that not all CRP-derived peptides share the same biological activity. A comparison of CRP 201-206 with peptides 77-82 and 174-185 reveals distinct effects on neutrophil function.
| Mediator | Target | Effect on L-selectin Shedding | Effect on sIL-6R Release | Reference |
| CRP 201-206 | Neutrophils | Induces shedding | Stimulates release | [3] |
| CRP 174-185 | Neutrophils | Induces shedding | Stimulates release | [3] |
| CRP 77-82 | Neutrophils | No significant effect | No significant effect | [3] |
Synergistic and Additive Effects
Experimental evidence suggests that CRP 201-206 can act additively or synergistically with other anti-inflammatory molecules to inhibit neutrophil adhesion.
| Combination | Effect on Neutrophil Adhesion | Nature of Interaction | Reference |
| CRP + Anti-E-selectin mAb | Increased inhibition | Additive | [4] |
| CRP + Anti-CD18 mAb | Increased inhibition | Additive | [4] |
| CRP + Anti-L-selectin mAb | No further inhibition | Not additive | [4] |
Quantitative Analysis of CRP 201-206 Activity
Dose-response studies have been conducted to quantify the inhibitory effects of CRP and its peptides on neutrophil function. While specific IC50 values for CRP 201-206 are not consistently reported across studies, the parent molecule, CRP, has been shown to inhibit neutrophil adhesion with a clear dose-dependency.
| Mediator | Cell Type | Assay | IC50 | Reference |
| Native CRP | Human Neutrophils | Adhesion to LPS-activated HCAEC | ~20 µg/mL | [4][5] |
| Native CRP | Human Neutrophils | Adhesion to LPS-activated HMVEC-L | ~22 µg/mL | [5] |
HCAEC: Human Coronary Artery Endothelial Cells; HMVEC-L: Human Microvascular Endothelial Cells - Lung
Studies have demonstrated that CRP 201-206 induces L-selectin shedding in a concentration-dependent manner. Although a precise IC50 is not provided, significant shedding is observed at concentrations of 100 µg/mL.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRP 201-206
CRP 201-206 exerts its anti-inflammatory effects by binding to the FcγRIIa (CD32) receptor on neutrophils. This interaction initiates a downstream signaling cascade that ultimately leads to the shedding of L-selectin. While the complete pathway is still under investigation, it is known that activation of Fcγ receptors can involve tyrosine kinases such as Bruton's tyrosine kinase (BTK) and phospholipase Cγ (PLCγ), leading to an increase in intracellular calcium.
Signaling pathway of CRP 201-206 in neutrophils.
Experimental Workflow: Neutrophil Adhesion Assay Under Flow Conditions
This workflow outlines the key steps in assessing the effect of CRP 201-206 on neutrophil adhesion to endothelial cells under conditions that mimic blood flow.
Workflow for neutrophil adhesion assay under flow.
Detailed Experimental Protocols
Neutrophil Adhesion Assay (Static Conditions)
This protocol is adapted from methods used to assess neutrophil adhesion to activated endothelial cells.
-
Cell Culture: Human Microvascular Endothelial Cells (HMVEC) are cultured to confluence in 48-well plates.
-
Endothelial Cell Activation: HMVEC monolayers are activated with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at 100 ng/mL for 3-4 hours.
-
Neutrophil Isolation and Labeling: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation. Isolated neutrophils are then labeled with a fluorescent dye like Calcein-AM.
-
Co-incubation: Activated HMVEC monolayers are washed, and the fluorescently labeled neutrophils, pre-treated with various concentrations of CRP 201-206 or a control peptide, are added to the wells.
-
Incubation and Washing: The plate is incubated for 20-30 minutes at 37°C. Non-adherent neutrophils are removed by gentle washing with PBS.
-
Quantification: The fluorescence intensity of the remaining adherent neutrophils is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total fluorescence of the added neutrophils.
Soluble L-selectin (sL-selectin) ELISA
This protocol outlines the general steps for quantifying the amount of L-selectin shed from neutrophils.
-
Sample Collection: Supernatants from neutrophil cultures treated with CRP 201-206 or control are collected after a specified incubation time (e.g., 30 minutes).
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for human L-selectin and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Standard and Sample Incubation: A standard curve is prepared using recombinant human sL-selectin. Standards and experimental samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for L-selectin is added to each well and incubated for 1-2 hours.
-
Streptavidin-HRP: The plate is washed again, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, followed by incubation for 45-60 minutes.
-
Substrate Development: After a final wash, a TMB substrate solution is added, and the plate is incubated in the dark for 15-30 minutes.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of sL-selectin in the samples is determined by interpolating from the standard curve.
References
- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
Safety Operating Guide
Navigating the Disposal of C-Reactive Protein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of C-Reactive Protein (CRP) and associated materials are paramount to ensuring laboratory safety and regulatory compliance. While CRP itself is a protein and not classified as a hazardous substance, it is most commonly handled in biological matrices such as human serum or plasma, which are considered potentially infectious.[1][2] Therefore, the disposal procedures for CRP-containing materials are governed by standard protocols for biohazardous waste.
Core Principles of CRP Waste Management
The fundamental principle underlying the disposal of CRP-related waste is the adherence to Universal Precautions, treating all human-derived specimens as potentially infectious.[2][3] This involves a multi-faceted approach encompassing personal protective equipment (PPE), designated waste streams, and thorough decontamination.
Personal Protective Equipment (PPE):
-
Gloves: Impermeable gloves, such as nitrile, are mandatory when handling biological samples containing CRP.[1]
-
Lab Coats: A lab coat that is splash and spray resistant should be worn and kept fastened.[1]
-
Eye Protection: Safety glasses are recommended to prevent contact with splashes.[2]
Waste Segregation and Containment: All disposable items that have come into contact with CRP-containing specimens, such as pipette tips, tubes, vials, and gloves, must be discarded into designated biohazard containers.[1] These are typically lined with a red plastic bag and are often autoclaved before final disposal.[1][2]
Decontamination and Spill Management
Effective decontamination is critical in managing CRP-related waste. Spills of CRP-containing biological material should be treated promptly to mitigate any potential exposure.
Decontamination Protocol: In the event of a spill, the affected area should be treated with a suitable disinfectant. A commonly recommended and effective disinfectant is a fresh solution of sodium hypochlorite (bleach).[1][3]
| Disinfectant | Recommended Dilution | Application | Reference |
| Sodium Hypochlorite (Bleach) | 1:10 (for spill cleanup) | Apply to the spill area, allow for appropriate contact time, and then absorb the material for disposal in a biohazard container. | [3] |
| Sodium Hypochlorite (Bleach) | 1:100 (for surface cleaning) | Used for routine cleaning of work surfaces to inactivate any potential contaminants. | [1] |
| Staphene | 1:200 | Recommended for disinfecting work surfaces. | [2] |
Experimental Protocol for Surface Decontamination:
-
Preparation: Don appropriate PPE, including gloves, a lab coat, and safety glasses. Prepare a fresh 1:10 dilution of household bleach by adding one part bleach to nine parts water.
-
Containment: If the spill is liquid, cover it with absorbent material.
-
Application: Gently pour the bleach solution over the absorbent material, working from the outside of the spill inwards to prevent aerosols.
-
Contact Time: Allow the bleach solution to remain in contact with the spill for at least 10 minutes.[3]
-
Cleanup: Collect the absorbent material and any other contaminated items and place them in a designated biohazard waste container.
-
Final Cleaning: Wipe the spill area again with a clean cloth soaked in the disinfectant solution.
-
Waste Disposal: Seal the biohazard container and dispose of it according to your institution's biohazardous waste management plan.
-
Hygiene: Remove gloves and wash hands thoroughly with soap and water.[2]
Disposal of Reagents Containing Sodium Azide
Some commercial kits and reagents used for CRP analysis contain sodium azide as a preservative.[4] Sodium azide can react with lead and copper plumbing to form highly explosive metal azides.[4][5] Therefore, liquid waste containing sodium azide should be flushed with large volumes of water upon disposal to prevent accumulation in the drainage system.[5]
Workflow for CRP-Containing Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of materials contaminated with C-Reactive Protein in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and responsible management of waste generated from work involving C-Reactive Protein, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.[4][6]
References
Safeguarding Your Research: Personal Protective Equipment for Handling C-Reactive Protein
In the dynamic landscape of research and drug development, ensuring the safety of laboratory personnel is paramount. When handling C-Reactive Protein (CRP), particularly from human sources, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and safety protocols are critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Biosafety Level and Universal Precautions
C-Reactive Protein derived from human sources should be handled with the same level of caution as other potentially infectious materials.[1][2][3][4] This necessitates adherence to the principles of "universal precautions," where all human-derived materials are treated as potentially infectious for bloodborne pathogens such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[1][2] Consequently, all work involving human CRP should be conducted at Biosafety Level 2 (BSL-2) .[1][2][5][6][7][8]
BSL-2 laboratories are equipped to handle agents that pose a moderate potential hazard to personnel and the environment.[6][7] Key features of a BSL-2 laboratory include hand washing sinks, eye wash stations, and self-closing, lockable doors.[5] Access to a BSL-2 lab is restricted when work is being conducted.[5]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling CRP, based on standard BSL-2 practices.
| Body Area | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Body | Laboratory Coat or Fluid-Resistant Disposable Smock | Should be worn whenever there is a risk of splashes or aerosols.[1][2] Must be removed before leaving the laboratory. |
| Hands | Impervious Gloves (e.g., Nitrile or Latex) | Must be worn to prevent skin contact.[9][10] Gloves should be inspected before use and changed immediately if compromised.[11] Hands must be washed after removing gloves.[1][2] |
| Eyes | Safety Glasses with Side Shields or Goggles | Recommended to prevent eye contact from splashes.[3][9] |
| Face | Face Shield | Should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes. |
| Respiratory | Not typically required for routine handling | If aerosols are generated, work should be conducted in a certified biological safety cabinet (BSC).[1][2] If a BSC is not available, a risk assessment should determine the need for respiratory protection.[9] |
Operational Plan for Handling C-Reactive Protein
A systematic approach to handling CRP is essential for maintaining safety and experimental integrity.
1. Preparation:
-
Ensure the work area, particularly within a biological safety cabinet, is clean and decontaminated.
-
Gather all necessary materials, including PPE, sealed containers for CRP, and appropriate disinfectants.
-
Verify that eye wash stations and safety showers are accessible and operational.
2. Handling:
-
Don all required PPE before handling CRP.
-
All manipulations of human CRP that could generate aerosols or splashes should be performed within a certified Class II Biological Safety Cabinet.[1][2]
-
Avoid contact with skin and eyes.[11]
-
Use mechanical pipetting aids; never pipette by mouth.[10][12]
-
Keep CRP containers sealed when not in use to minimize aerosol formation.[10]
3. Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant, such as a 1:10 bleach solution.[10]
-
Remove and dispose of contaminated PPE in designated biohazard waste containers.
-
Wash hands thoroughly with soap and water after removing PPE.[1][2]
Disposal Plan for C-Reactive Protein and Contaminated Materials
Proper disposal of CRP and any materials that have come into contact with it is critical to prevent the spread of potentially infectious agents.
| Waste Type | Disposal Procedure |
| Liquid CRP Waste | Decontaminate with a 1:10 bleach solution for a sufficient contact time before disposing down the drain with copious amounts of water, in accordance with local regulations. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, tubes) | Place in a designated, leak-proof biohazard bag.[3] |
| Sharps (e.g., needles, broken glass) | Place in a puncture-resistant sharps container labeled with the biohazard symbol. |
| Final Disposal | All biohazardous waste must be decontaminated, typically by autoclaving, before final disposal according to institutional and local guidelines.[3] |
Experimental Protocol: General Safety and Handling for Immunoassays
While specific experimental protocols vary, the following provides a general workflow for safely handling CRP within a typical immunoassay, such as an ELISA or turbidimetric assay.
1. Reagent and Sample Preparation:
-
Thaw frozen CRP samples and reagents at the recommended temperature.
-
Perform all dilutions and aliquoting of human-derived CRP within a biological safety cabinet.
-
Handle all patient samples as potentially infectious.[3][12]
2. Assay Procedure:
-
Follow the specific instructions for the immunoassay kit.
-
When adding or removing reagents from plates or tubes, do so carefully to avoid splashes or aerosols.
-
Use appropriate laboratory equipment, such as calibrated pipettes, to ensure accuracy and minimize handling.
3. Post-Assay:
-
Decontaminate all reusable equipment that came into contact with CRP.
-
Dispose of all single-use, contaminated materials in the appropriate biohazard waste stream.
-
Clean and decontaminate the work area thoroughly.
Below is a workflow diagram illustrating the key decision points and safety procedures for handling C-Reactive Protein.
Caption: Workflow for Safe Handling of C-Reactive Protein.
References
- 1. vumc.org [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. scribd.com [scribd.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. consteril.com [consteril.com]
- 8. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 9. sdi-fz.com [sdi-fz.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. biolatex.com [biolatex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
